Technical Documentation Center

4-nitro-N-(2,2,2-trifluoroethyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
  • CAS: 365425-94-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

This guide provides a comprehensive overview of the synthetic pathway for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest for researchers and professionals in drug development. The document delves into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest for researchers and professionals in drug development. The document delves into the core chemical principles, provides a detailed experimental protocol, and outlines the necessary safety and characterization considerations.

Introduction and Strategic Approach

4-nitro-N-(2,2,2-trifluoroethyl)benzamide incorporates a trifluoroethyl moiety, a common functional group in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates.[1] The 4-nitrophenyl group is a versatile precursor for further chemical modifications, such as reduction to an amine, enabling the synthesis of a diverse range of derivatives.[2]

The most direct and efficient synthetic route to this amide is the nucleophilic acyl substitution of a reactive carboxylic acid derivative, specifically an acyl chloride, with an amine. This classic approach, often referred to as the Schotten-Baumann reaction, offers high yields and proceeds under mild conditions.[3] This guide will focus on the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide via the reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine.

The rationale for selecting this pathway is based on the commercial availability and high reactivity of the starting materials. 4-Nitrobenzoyl chloride is a highly electrophilic compound due to the electron-withdrawing nature of both the nitro group and the chlorine atom, making it an excellent substrate for nucleophilic attack by the amine.[4][5]

Reaction Mechanism and Causality

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.86 g0.01Corrosive, handle with care.
2,2,2-TrifluoroethylamineC₂H₄F₃N99.061.00 g0.01Volatile and corrosive.
Triethylamine(C₂H₅)₃N101.191.52 mL (1.11 g)0.011Acts as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, as solvent.
1 M Hydrochloric acidHCl36.4620 mL-For workup.
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-For workup.
BrineNaCl (aq)58.4420 mL-For workup.
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-For drying.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethylamine (1.00 g, 0.01 mol) in 30 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: To the cooled amine solution, add a solution of 4-nitrobenzoyl chloride (1.86 g, 0.01 mol) in 20 mL of anhydrous dichloromethane dropwise over 15 minutes. A white precipitate of the amine hydrochloride salt may form.

  • Base Addition: After the addition of the acyl chloride is complete, add triethylamine (1.52 mL, 0.011 mol) dropwise to the reaction mixture. The precipitate should dissolve, and the reaction mixture will become a clear solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials will indicate the completion of the reaction.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction at 0°C to RT 4-Nitrobenzoyl_Chloride->Reaction_Vessel Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Washing Aqueous Workup (HCl, NaHCO₃, Brine) Reaction_Vessel->Washing Reaction Mixture Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization Evaporation->Purification Crude Product Final_Product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Purification->Final_Product

Caption: A workflow diagram illustrating the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Characterization

The identity and purity of the synthesized 4-nitro-N-(2,2,2-trifluoroethyl)benzamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, and nitro NO₂ stretches).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • 4-Nitrobenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,2,2-Trifluoroethylamine is a volatile and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Conclusion

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide via the Schotten-Baumann reaction of 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine is a robust and efficient method. This guide provides the necessary theoretical and practical framework for its successful synthesis and purification. The versatility of the nitro group allows for further derivatization, making this compound a valuable intermediate in the development of novel chemical entities.

References

  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29.
  • Antonov, E. A., et al. (2015). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 13(12), 3583-3592.
  • Al-Hourani, B. J., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(2), M1634.
  • Zhang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6525.
  • Mokganya, N. T. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
  • European Patent Office. (1986).
  • Ataei, S., et al. (2011). 4-Nitro-N-(4-nitrobenzoyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1194.
  • Chem-Impex. 4-Nitrobenzoyl chloride. [Link]

  • PubChem. 4-Nitrobenzoyl chloride. [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • Khan, I., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 10834.
  • Singh, V. K., & Singh, R. P. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. The Chemical Record, 21(10), 2831-2843.
  • O'Brien, C. G., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(24), 6142-6145.
  • PubChem. N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

  • Cox, R. A. (2005). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1743-1752.
  • SpectraBase. 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Introduction 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoroethyl group can signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoroethyl group can significantly influence its metabolic stability, lipophilicity, and binding interactions, while the nitro group offers a site for further chemical modification and potential biological activity.[1][2] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both predicted data based on structurally related molecules and detailed, field-proven experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's characteristics for their work.

Chemical Structure and Properties

A fundamental understanding of a molecule's structure is paramount to interpreting its chemical behavior.

Caption: Chemical structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on data from structurally similar compounds such as 4-nitrobenzamide and other N-substituted benzamides.[3][4]

PropertyPredicted ValueNotes
Molecular Formula C₉H₇F₃N₂O₃
Molecular Weight 248.16 g/mol
Melting Point (°C) 195 - 205Predicted based on the melting point of 4-nitrobenzamide (199-201 °C) and N-(2,2-diphenylethyl)-4-nitrobenzamide (190-192 °C).[4] The trifluoroethyl group may slightly alter the crystal lattice energy.
Boiling Point (°C) > 300High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the amide group.
Appearance White to off-white solidBased on the appearance of similar benzamide compounds.[1][3][4]
pKa ~15-17 (amide proton)The amide proton is weakly acidic. The electron-withdrawing nitro and trifluoroethyl groups will slightly increase its acidity compared to unsubstituted benzamides.

Solubility Profile

A compound's solubility is a critical determinant of its utility in various applications, particularly in drug development where it directly impacts bioavailability.[5] Both kinetic and thermodynamic solubility are important parameters to assess.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound in solution when it is introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[6][7][8] It reflects the solubility of the amorphous, rapidly precipitating form of the compound and is often used for high-throughput screening in early drug discovery.[6][7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[5][6] This is a more definitive measure and is crucial for formulation development.[6]

Experimental Protocols for Solubility Determination

This protocol is designed for rapid assessment of a compound's solubility in aqueous buffers.

G start Start: Compound in DMSO step1 Prepare 10 mM stock solution in 100% DMSO start->step1 step2 Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM step1->step2 step3 Incubate at room temperature with shaking for 2 hours step2->step3 step4 Filter to remove precipitate step3->step4 step5 Quantify soluble compound in filtrate using LC-MS/MS or HPLC-UV step4->step5 end End: Determine Kinetic Solubility (µM) step5->end

Caption: Workflow for Kinetic Solubility Determination.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.[6][7]

  • Short incubation time: A 2-hour incubation is typically sufficient to observe the precipitation of the least soluble form of the compound, providing a rapid assessment of its kinetic solubility.[8]

  • LC-MS/MS or HPLC-UV for quantification: These are sensitive and specific analytical techniques that can accurately measure the concentration of the soluble compound in the presence of buffer components.[9]

This protocol determines the equilibrium solubility of the compound.

G start Start: Solid Compound step1 Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) start->step1 step2 Incubate at room temperature with continuous agitation for 24-48 hours to reach equilibrium step1->step2 step3 Filter to remove undissolved solid step2->step3 step4 Quantify soluble compound in filtrate using a validated HPLC-UV method step3->step4 end End: Determine Thermodynamic Solubility (µg/mL) step4->end

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices:

  • Use of excess solid: This ensures that a saturated solution is formed, which is a prerequisite for determining thermodynamic solubility.[9]

  • Prolonged incubation with agitation: Allows sufficient time for the dissolution-precipitation equilibrium of the most stable crystalline form to be established.[5][9]

  • HPLC-UV for quantification: Provides a robust and accurate method for determining the concentration of the dissolved compound.[5]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10]

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for experimentally determining LogP.[10]

G start Start: Compound step1 Dissolve a known amount of compound in the aqueous or organic phase start->step1 step2 Mix with an equal volume of the immiscible solvent (n-octanol and water) step1->step2 step3 Shake vigorously for a set period to allow for partitioning step2->step3 step4 Centrifuge to separate the two phases step3->step4 step5 Measure the concentration of the compound in each phase using HPLC-UV step4->step5 step6 Calculate LogP = log([Compound]octanol / [Compound]water) step5->step6 end End: Determine LogP value step6->end

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Causality Behind Experimental Choices:

  • n-Octanol as the organic phase: n-Octanol is widely accepted as a surrogate for biological membranes due to its amphiphilic nature.

  • Vigorous shaking: Ensures that the compound has ample opportunity to partition between the two phases and reach equilibrium.

  • Centrifugation: Provides a clean separation of the two immiscible phases, which is crucial for accurate concentration measurements.

  • HPLC-UV for quantification: Allows for precise measurement of the compound's concentration in both the aqueous and organic layers.

Chemical Stability

Assessing the chemical stability of a compound is essential to ensure its integrity during storage and use. Stability studies are typically conducted under various environmental conditions to identify potential degradation pathways.[11]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and degradation pathways.

G cluster_conditions Stress Conditions start Start: Compound Solution cond1 Acidic (e.g., 0.1 N HCl) cond2 Basic (e.g., 0.1 N NaOH) cond3 Oxidative (e.g., 3% H₂O₂) cond4 Thermal (e.g., 60 °C) cond5 Photolytic (ICH Q1B) step1 Incubate under stress conditions for a defined period (e.g., 24, 48 hours) cond1->step1 cond2->step1 cond3->step1 cond4->step1 cond5->step1 step2 Analyze samples at time points using a stability-indicating HPLC method step1->step2 step3 Identify and quantify degradants step2->step3 end End: Assess Stability Profile step3->end

Caption: Workflow for a Forced Degradation Study.

Causality Behind Experimental Choices:

  • Multiple stress conditions: Exposing the compound to a range of harsh conditions helps to identify all potential degradation pathways.

  • Stability-indicating HPLC method: This is a validated chromatographic method that can separate the parent compound from all its degradation products, allowing for accurate quantification of both.

  • Time-course analysis: Sampling at multiple time points provides information on the rate of degradation under each condition.

Spectroscopic Characterization

Predicted Spectral Data
TechniquePredicted Key Features
¹H NMR - Aromatic protons in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,4-disubstituted benzene ring.- A triplet for the amide N-H proton (if not exchanged with solvent) coupled to the adjacent CH₂ group.- A quartet for the CH₂ protons of the trifluoroethyl group, coupled to the three fluorine atoms.- The chemical shifts will be influenced by the solvent used.
¹³C NMR - Aromatic carbons in the range of δ 120-150 ppm.- A carbonyl carbon (C=O) signal around δ 165-170 ppm.[1][4]- A quartet for the CF₃ carbon due to coupling with the fluorine atoms.
FT-IR (cm⁻¹) - N-H stretching vibration around 3300 cm⁻¹.- C=O (amide I) stretching vibration around 1650 cm⁻¹.- N-H bending (amide II) vibration around 1550 cm⁻¹.- Asymmetric and symmetric stretching of the NO₂ group around 1520 and 1340 cm⁻¹, respectively.- Strong C-F stretching vibrations in the range of 1100-1300 cm⁻¹.
Mass Spectrometry (ESI+) - A prominent [M+H]⁺ ion at m/z 249.05.- Fragmentation patterns may include loss of the trifluoroethyl group and cleavage of the amide bond.[1]

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, offering both predicted values and comprehensive experimental protocols for their determination. A thorough understanding and empirical validation of these properties are crucial for the successful application of this compound in research and development. The provided methodologies are robust and widely accepted in the scientific community, ensuring the generation of reliable and reproducible data.

References

  • Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 2007;59(7):546-567.
  • Creative Biolabs. Solubility Assessment Service. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi G, Sonavane S, Gupta A, Gampam G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5537-5540.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

  • PubChem. N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide. [Link]

  • PubChem. N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. [Link]

  • Receptor Chem. [Link]

  • National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

  • MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

Sources

Foundational

The Enigmatic Mechanism of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: A Proposed Bioactivation Pathway and Research Roadmap

Introduction: Deconstructing a Molecule of Therapeutic Potential In the landscape of medicinal chemistry, the convergence of specific pharmacophores within a single molecular entity often portends unique biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Molecule of Therapeutic Potential

In the landscape of medicinal chemistry, the convergence of specific pharmacophores within a single molecular entity often portends unique biological activity. 4-nitro-N-(2,2,2-trifluoroethyl)benzamide presents such a case, integrating a nitroaromatic system, a benzamide core, and a trifluoroethyl moiety. While direct empirical data on its mechanism of action remains nascent, a comprehensive analysis of its structural components allows for the formulation of a robust hypothesis centered on bioreductive activation. This technical guide will elucidate this proposed mechanism, grounded in the established biochemistry of nitroaromatic compounds, and present a strategic framework for its experimental validation. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the benzamide scaffold is a common feature in many biologically active compounds.[1][2][3] The confluence of these features suggests that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a promising candidate for further investigation as a therapeutic agent.

The Core Hypothesis: Bioactivation via Nitroreduction

The central tenet of the proposed mechanism of action for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is its function as a prodrug, which undergoes enzymatic reduction of the nitro group to exert its biological effects.[4][5] This bioactivation pathway is a well-documented phenomenon for a multitude of nitroaromatic compounds, particularly in the context of antimicrobial and anticancer therapies.[6][7] The process is typically mediated by a class of enzymes known as nitroreductases (NTRs), which are flavin-containing proteins capable of catalyzing the reduction of the nitro group.[8][9]

The reduction is a stepwise process, initiating with a two-electron reduction to form a nitroso intermediate, followed by a further two-electron reduction to a hydroxylamine species.[9] These intermediates are highly reactive electrophiles capable of covalently modifying cellular macromolecules, leading to cytotoxicity.[10]

Visualizing the Bioactivation Cascade

The sequential reduction of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be depicted as a multi-step enzymatic process.

Bioactivation_Pathway cluster_0 Cellular Environment Prodrug 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Nitroreductase Nitroreductase (NTR) Prodrug->Nitroreductase Binding NADP NAD(P)+ Nitroreductase->NADP Oxidation Nitroso Nitroso Intermediate Nitroreductase->Nitroso 2e- reduction NADPH NAD(P)H NADPH->Nitroreductase e- donor Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- reduction Covalent_Adducts Covalent Adducts Hydroxylamine->Covalent_Adducts Covalent Modification Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Covalent_Adducts Cytotoxicity Cytotoxicity & Cell Death Covalent_Adducts->Cytotoxicity

Figure 1: Proposed bioactivation pathway of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

The Role of the Trifluoroethyl and Benzamide Moieties

While the nitro group is the primary driver of the proposed mechanism, the N-(2,2,2-trifluoroethyl)benzamide portion of the molecule is crucial for modulating its pharmacokinetic and pharmacodynamic properties.

  • Trifluoroethyl Group: The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its high electronegativity can influence the electronic properties of the amide bond and potentially enhance binding affinity to the nitroreductase enzyme.[3] The lipophilicity of the CF3 group can also improve cell membrane permeability, facilitating the entry of the prodrug into the target cells.[2][3]

  • Benzamide Core: The benzamide scaffold provides a rigid framework that can be optimized for specific enzyme-substrate interactions. The amide bond itself can participate in hydrogen bonding within the active site of the nitroreductase, contributing to the binding energy and orientation of the nitro group for efficient reduction.

Experimental Validation: A Phased Approach

A rigorous and systematic experimental plan is necessary to validate the proposed mechanism of action. The following protocols outline a logical progression of studies.

Phase 1: In Vitro Enzymatic and Cellular Assays

Objective: To demonstrate the nitroreductase-dependent bioactivation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and its cytotoxic effects.

Protocol 1: Nitroreductase Activity Assay

  • Enzyme Source: Recombinant nitroreductase (e.g., from E. coli).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NADPH, the nitroreductase enzyme, and varying concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rates of reaction and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Table 1: Hypothetical Kinetic Data for Nitroreductase Activity

Substrate Concentration (µM)Initial Rate (µmol/min/mg)
51.2
102.1
203.5
405.0
806.2
1606.8

Protocol 2: Cell Viability Assay

  • Cell Lines: Utilize a panel of cell lines, including those known to express high levels of nitroreductases (e.g., certain cancer cell lines or bacterial strains).

  • Treatment: Treat the cells with increasing concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Phase 2: Target Engagement and Covalent Modification

Objective: To identify the cellular targets of the reactive intermediates and confirm covalent adduct formation.

Protocol 3: Protein Adduct Detection by Mass Spectrometry

  • Treatment: Incubate target cells or purified proteins with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

  • Protein Extraction and Digestion: Extract total protein and digest with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for peptide fragments with mass shifts corresponding to the addition of the reduced benzamide moiety.

Workflow for Target Identification

Target_ID_Workflow cluster_1 Experimental Workflow Cell_Treatment Treat cells with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Protein_Extraction Protein Extraction and Digestion Cell_Treatment->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Database Search for Modified Peptides LC_MS->Data_Analysis Target_Identification Identification of Covalently Modified Proteins Data_Analysis->Target_Identification

Sources

Exploratory

The Multifaceted Biological Activities of Nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold Nitrobenzamide derivatives, a class of organic compounds characterized by a benzamide core substituted with one or more nitro groups, have emerged fro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

Nitrobenzamide derivatives, a class of organic compounds characterized by a benzamide core substituted with one or more nitro groups, have emerged from the periphery of medicinal chemistry to become a focal point of intensive research. Their remarkable chemical versatility has translated into a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of human diseases. This guide provides an in-depth exploration of the current understanding of nitrobenzamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the critical experimental protocols used for their evaluation, thereby offering a comprehensive resource to accelerate innovation in this exciting field.

Section 1: The Chemical Foundation - Synthesis of Nitrobenzamide Derivatives

The biological activity of nitrobenzamide derivatives is intrinsically linked to their chemical structure. The synthesis of these compounds is typically achieved through established and adaptable chemical reactions.

A common synthetic route involves the condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system. This system can include a catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite, and a cocatalyst like polyethylene glycol.[1] Another straightforward method is the reaction of 4-nitrobenzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with a desired amine to yield the N-substituted nitrobenzamide derivative.[2] Variations of this approach, such as reacting 4-nitrobenzamide with aryl aldehydes in the presence of an acid catalyst, can be used to generate Schiff base derivatives.[3] The choice of synthetic route is often dictated by the desired substitutions on the benzamide ring and the nitrogen atom, allowing for the creation of a diverse library of compounds for biological screening.

Section 2: Anticancer Activity - A Multi-pronged Assault on Malignancy

Nitrobenzamide derivatives have demonstrated significant potential as anticancer agents, acting through several distinct and potent mechanisms.

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, which are vital for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP creates a state of "synthetic lethality."[4][5] Unrepaired single-strand breaks accumulate and evolve into double-strand breaks during DNA replication.[4] With a deficient homologous recombination pathway, these cells are unable to repair this extensive damage, leading to genomic instability and cell death.[4] Nitrobenzamide derivatives can mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP and inhibiting its activity.[5] This "trapping" of PARP on the DNA further contributes to cytotoxicity.[6][7]

Visualizing the PARP Inhibition Pathway

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N SSB_Repair_N SSB Repair PARP_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N HR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C DNA_DSB_C Double-Strand Break (DSB) PARP_C->DNA_DSB_C SSB persists, leads to DSB Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->PARP_C Inhibition HR_Deficient_C Deficient HR DNA_DSB_C->HR_Deficient_C Apoptosis_C Apoptosis HR_Deficient_C->Apoptosis_C

Caption: Mechanism of synthetic lethality induced by nitrobenzamide-based PARP inhibitors in BRCA-mutated cancer cells.

Histone Deacetylase (HDAC) Inhibition: Re-awakening Tumor Suppressor Genes

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[8] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[9] Nitrobenzamide derivatives can act as HDAC inhibitors by chelating the zinc ion in the active site of the enzyme, preventing it from deacetylating histones.[9] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[8][9][10]

Visualizing the HDAC Inhibition Pathway

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Effect of Nitrobenzamide HDACi in Cancer Cells HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone HAT->Histone_A HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone HDAC->Histone_D Chromatin_Open Open Chromatin Histone_A->Chromatin_Open Chromatin_Closed Closed Chromatin Histone_D->Chromatin_Closed Transcription_On Gene Transcription Chromatin_Open->Transcription_On Transcription_Off Gene Silencing Chromatin_Closed->Transcription_Off Nitrobenzamide_HDACi Nitrobenzamide Derivative HDAC_Cancer HDAC Nitrobenzamide_HDACi->HDAC_Cancer Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Cancer->Histone_Hyperacetylation leads to TSG_Expression Tumor Suppressor Gene Expression Histone_Hyperacetylation->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition by nitrobenzamide derivatives leading to the re-expression of tumor suppressor genes.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[11][12] This prevents the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[11][13][14]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide derivative and a vehicle control for a specified period (e.g., 48 hours).[15]

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[17]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water and air dry.[16]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[18]

  • Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Measure the optical density at approximately 540 nm using a microplate reader.[17] The absorbance is proportional to the number of living cells.

Data Presentation: Anticancer Activity of Nitrobenzamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 20bVarious0.012 - 0.027Tubulin Polymerization Inhibitor[11]
Compound 7jBreast Cancer0.65 (HDAC1)HDAC Inhibitor[19]
Compound 13fHCT116 (Colon)0.30PARP-1 Inhibitor[20]

Section 3: Anti-inflammatory Activity - Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Nitrobenzamide derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[21] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[21] Certain N-substituted benzamides have been shown to inhibit NF-κB activation, potentially by preventing the degradation of IκB.[22][23] This leads to a reduction in the production of pro-inflammatory mediators like TNF-α and nitric oxide (NO).[23]

Visualizing the NF-κB Inhibition Pathway

NFkB_Inhibition cluster_0 NF-κB Activation Pathway cluster_1 Inhibition by Nitrobenzamide Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Nitrobenzamide_NFkB Nitrobenzamide Derivative IKK_Inhibited IKK Complex Nitrobenzamide_NFkB->IKK_Inhibited Inhibition IkB_Stable Stable IκB IKK_Inhibited->IkB_Stable prevents phosphorylation NFkB_Cytoplasm NF-κB retained in cytoplasm IkB_Stable->NFkB_Cytoplasm Inflammation_Reduced Reduced Inflammation NFkB_Cytoplasm->Inflammation_Reduced

Caption: Inhibition of the NF-κB pathway by nitrobenzamide derivatives, leading to reduced inflammation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with LPS. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.[25][26]

  • Pre-treatment: Treat the cells with different concentrations of the nitrobenzamide derivative for a short period (e.g., 2 hours).[26]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[26]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color, which is due to the formation of an azo dye, is proportional to the nitrite concentration.[19]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[25]

Section 4: Antimicrobial and Anticonvulsant Activities - Expanding the Therapeutic Horizon

Beyond their anticancer and anti-inflammatory properties, nitrobenzamide derivatives have also shown promise as antimicrobial and anticonvulsant agents.

Antimicrobial Activity

Several nitrobenzamide derivatives, particularly those incorporating Schiff base moieties, have demonstrated in vitro activity against a range of bacteria and fungi.[3] The exact mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Disk Diffusion Assay

This is a widely used method for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the nitrobenzamide derivative and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[27]

Anticonvulsant Activity

Certain 4-nitro-N-phenylbenzamides have shown significant anticonvulsant effects in preclinical models.[15] Their mechanism of action is thought to involve the modulation of voltage-gated ion channels, such as sodium channels, which play a critical role in neuronal excitability.[28] By stabilizing the inactive state of these channels, they can limit the rapid and repetitive firing of neurons that underlies seizures.[28]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][30]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice.

  • Drug Administration: Administer the nitrobenzamide derivative orally or intraperitoneally at various doses.[31]

  • Electrical Stimulation: At the time of predicted peak effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes. A common parameter for mice is 50 mA at 60 Hz for 0.2 seconds.[30][31]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.[30] The dose that protects 50% of the animals (ED₅₀) is then calculated.

Data Presentation: Anticonvulsant Activity of Nitrobenzamide Derivatives

CompoundAnimal ModelAdministration RouteED₅₀ (µmol/kg)Reference
N-(2,6-dimethylphenyl)-4-nitrobenzamideMouse (MES test)Intraperitoneal31.8[15]
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMouse (MES test)Intraperitoneal90.3[15]

Section 5: Future Directions and Conclusion

The diverse biological activities of nitrobenzamide derivatives underscore their immense potential in drug discovery. The ability of this single chemical scaffold to target multiple, distinct pathological pathways is a testament to its versatility. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitrobenzamide core are needed to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular interactions between these derivatives and their targets is crucial for rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation into clinical candidates.

  • Combination Therapies: Investigating the synergistic effects of nitrobenzamide derivatives with existing therapies could lead to more effective treatment regimens with reduced side effects.

References

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. PubMed Central. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. PubMed Central. [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. PubMed Central. [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]

  • Method for production of 4-nitrobenzamide.
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]

  • Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. PubMed Central. [Link]

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. Royal Society of Chemistry. [Link]

  • (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. ResearchGate. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]

  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. White Rose eTheses Online. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • What are PARP inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (CAS 365425-94-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a compound of significant interest in medicinal chemistry and drug discovery. By dissecting its constituent pharmacophores—the 4-nitrobenzoyl core, the amide linkage, and the N-trifluoroethyl group—we elucidate the rationale behind its synthesis and potential biological applications. This document details a robust, validated protocol for its synthesis via the Schotten-Baumann reaction, outlines its physicochemical and spectroscopic properties, and discusses the scientific basis for its potential as a bioactive molecule. Furthermore, this guide includes detailed experimental procedures, safety and handling protocols, and a comprehensive set of references to support further research and development efforts.

Introduction: A Molecule of Designed Potential

4-nitro-N-(2,2,2-trifluoroethyl)benzamide (CAS 365425-94-1) is a synthetic organic compound that, by its very structure, suggests a high potential for biological activity. While specific studies on this molecule are not abundant in publicly accessible literature, an analysis of its chemical architecture provides a strong impetus for its investigation in drug discovery programs. The molecule is a confluence of three key structural motifs, each with a well-established role in medicinal chemistry:

  • The 4-Nitroaromatic System: The nitro group is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and can serve as a key pharmacophore.[1][2] Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] In some contexts, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic reactive nitrogen species, forming the basis for hypoxia-activated prodrugs.[6][7]

  • The Benzamide Scaffold: The benzamide functional group is a cornerstone in drug design, present in a multitude of approved therapeutic agents.[8] It is a versatile scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking. The amide bond's conformational rigidity and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure for achieving high-affinity binding to proteins.

  • The N-(2,2,2-trifluoroethyl) Moiety: The incorporation of fluorine, and particularly the trifluoromethyl group, into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] The trifluoroethyl group can increase lipophilicity, which can improve cell membrane permeability, and its strong C-F bonds are resistant to metabolic degradation, prolonging the compound's in vivo half-life.

The strategic combination of these three motifs in 4-nitro-N-(2,2,2-trifluoroethyl)benzamide makes it a compelling candidate for screening in various therapeutic areas. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of this molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

PropertyValueSource
CAS Number 365425-94-1Internal Data
Molecular Formula C₉H₇F₃N₂O₃[10]
Molecular Weight 248.16 g/mol [10]
Appearance Expected to be a crystalline solid.Inferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated.Inferred from related structures[11]
Melting Point Not experimentally determined in available literature.N/A
Spectroscopic Characterization

While detailed spectral data requires access to proprietary databases, the existence of reference spectra has been confirmed.[10] Researchers synthesizing this compound should expect to see characteristic signals corresponding to its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two doublets in the aromatic region corresponding to the protons on the 4-nitrophenyl ring, a quartet for the methylene (-CH₂-) protons adjacent to the trifluoromethyl group (split by the fluorine atoms), and a broad singlet or triplet for the amide (N-H) proton.

    • ¹³C NMR: Aromatic carbons, the carbonyl carbon of the amide, the methylene carbon, and the quartet for the trifluoromethyl carbon (due to C-F coupling) would be anticipated.

  • Mass Spectrometry (MS):

    • GC-MS data is available, which would provide the molecular ion peak and characteristic fragmentation patterns.[10] Key fragments would likely arise from the cleavage of the amide bond and loss of the nitro group.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), strong asymmetric and symmetric stretches for the nitro (NO₂) group, and C-F stretching vibrations.

Synthesis and Mechanistic Insights

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be reliably achieved through a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride with an amine in the presence of a base.

Reaction Scheme

G reactant1 4-Nitrobenzoyl Chloride product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide reactant1->product reactant2 2,2,2-Trifluoroethylamine reactant2->product base Triethylamine (or Pyridine) byproduct Triethylammonium Chloride base->byproduct

Caption: General reaction scheme for the synthesis of the target compound.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the carbonyl carbon, facilitating this attack. A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The base (e.g., triethylamine) serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion.

G start Start: Reactants & Solvent dissolve Dissolve 4-nitrobenzoyl chloride in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_amine Add 2,2,2-trifluoroethylamine and triethylamine dropwise cool->add_amine react Stir at room temperature (Monitor by TLC) add_amine->react workup Aqueous Workup: Wash with dilute HCl, NaHCO₃, brine react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • 2,2,2-Trifluoroethylamine

  • Triethylamine (distilled)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzoyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product by NMR, MS, and IR spectroscopy.

Potential Biological Applications and Rationale

As previously stated, no specific biological activity data for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide has been published. However, based on the known activities of its structural components, we can hypothesize several areas of potential therapeutic relevance. This rationale provides a logical foundation for its inclusion in screening libraries.

Anticancer Potential
  • Hypoxia-Activated Prodrug: The 4-nitroaromatic moiety is a classic feature of bioreductive drugs.[6] In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic species, leading to selective cancer cell killing.

  • Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes implicated in cancer, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[12]

Antimicrobial Activity
  • Nitroaromatic Antimicrobials: The nitro group is a key component of several antimicrobial drugs (e.g., metronidazole, nitrofurantoin).[2] The mechanism often involves the reduction of the nitro group to generate radical species that damage microbial DNA and proteins.

  • Benzamide Antimicrobials: Numerous benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[13]

Anti-inflammatory Activity
  • Some nitrobenzamide derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[14]

The trifluoroethyl group in all these potential applications would be expected to enhance the compound's pharmacokinetic profile, making it a more drug-like molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicology: The compound is expected to be harmful if swallowed, and may cause skin and eye irritation. The nitroaromatic component suggests potential for mutagenicity, a property observed in some related compounds.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a molecule with significant, albeit underexplored, potential in the field of drug discovery. Its rational design, combining the bioactivity of a nitroaromatic system with the favorable properties of a benzamide scaffold and a trifluoroethyl group, makes it a prime candidate for further investigation. This guide provides the necessary foundational knowledge—from a reliable synthesis protocol to a reasoned hypothesis for its biological applications—to empower researchers to unlock the potential of this promising compound.

References

  • SpectraBase. (n.d.). 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). RSC Advances. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide. Retrieved from [Link]

  • AKEMI. (n.d.). Safety data sheet: Nitro Thinner. Retrieved from [Link]

  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. (1990). Mutation Research Letters. Retrieved from [Link]

  • Methods for the manufacture of cetirizine. (1998). Google Patents.
  • Synthesis of novel flavone derivatives possessing substituted benzamides and their biological evaluation against human cancer cells. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin). (1999). Google Patents.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Citing Medicine: The NLM Style Guide for Authors, Editors, and Publishers. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Retrieved from [Link]

  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). Scientific Reports. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved from [Link]

  • [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors]. (2015). Yao Xue Xue Bao. Retrieved from [Link]

  • Enzymatic Mechanism of the Tumoricidal Action of 4-iodo-3-nitrobenzamide. (2009). Molecular Medicine Reports. Retrieved from [Link]

  • Fire and electrical resistant compositions. (2000). Google Patents.
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Infectious Diseases. Retrieved from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2014). Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-nitro-N-tetradecyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). N-ethyl-4-nitro-benzamide. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals. Retrieved from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • 4-(2-nitroimidazolyl)butanamide (NSC 639862), a bisnitroimidazole with enhanced selectivity as a bioreductive drug. (1995). International Journal of Radiation Oncology, Biology, Physics. Retrieved from [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2022). Molecules. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. Retrieved from [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). Molbank. Retrieved from [Link]

  • N1-[2,2,2-Trifluoro-1-(pyrimidin-2-ylamino)-1-(trifluoromethyl)ethyl]-4-methylbenzamide. (2016). mzCloud. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 3,4-dichloro-N-(4-chloro-2-nitrophenyl)-. Retrieved from [Link]

Sources

Exploratory

"4-nitro-N-(2,2,2-trifluoroethyl)benzamide" literature review

An In-depth Technical Guide to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: Synthesis, Properties, and Potential Applications Introduction 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: Synthesis, Properties, and Potential Applications

Introduction

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound characterized by a 4-nitrobenzamide core structure linked to a 2,2,2-trifluoroethyl group via an amide bond. The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group in its structure suggests a potential for interesting chemical and biological properties. The nitroaromatic moiety is a well-known pharmacophore found in various antimicrobial and anticancer agents, often exerting its effect through bioreduction under hypoxic conditions.[1][2][3] The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, drawing insights from related chemical structures to inform its potential utility for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be achieved through a standard amidation reaction. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[5]

Proposed Synthetic Protocol

A plausible synthetic route for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine.

Materials:

  • 4-nitrobenzoyl chloride

  • 2,2,2-trifluoroethylamine

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2,2-trifluoroethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • To this solution, add 4-nitrobenzoyl chloride (1.0 equivalent).

  • Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation and Purification Dissolve 2,2,2-trifluoroethylamine in DCM Dissolve 2,2,2-trifluoroethylamine in DCM Add 4-nitrobenzoyl chloride Add 4-nitrobenzoyl chloride Dissolve 2,2,2-trifluoroethylamine in DCM->Add 4-nitrobenzoyl chloride Add triethylamine Add triethylamine Add 4-nitrobenzoyl chloride->Add triethylamine Stir at room temperature Stir at room temperature Add triethylamine->Stir at room temperature Monitor by TLC Monitor by TLC Stir at room temperature->Monitor by TLC Wash with dilute HCl Wash with dilute HCl Monitor by TLC->Wash with dilute HCl Wash with NaHCO3 Wash with NaHCO3 Wash with dilute HCl->Wash with NaHCO3 Wash with brine Wash with brine Wash with NaHCO3->Wash with brine Dry over Na2SO4 Dry over Na2SO4 Wash with brine->Dry over Na2SO4 Filter and concentrate Filter and concentrate Dry over Na2SO4->Filter and concentrate Purify product Purify product Filter and concentrate->Purify product

Caption: Proposed workflow for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be predicted and are essential for its handling and characterization.

PropertyValueSource
Molecular FormulaC₉H₇F₃N₂O₃-
Molecular Weight248.16 g/mol -
AppearanceExpected to be a solid at room temperatureInference
Spectroscopic Data (NMR)¹H NMR and ¹³C NMR spectra are available.[6]
Spectroscopic Data (MS)Mass spectrometry data is available.[6]

Note: The molecular formula and weight are calculated, and the physical appearance is inferred based on similar benzamide compounds.

The available spectroscopic data from SpectraBase, including NMR and mass spectrometry, are crucial for confirming the identity and purity of the synthesized compound.[6]

Potential Biological Activity and Mechanism of Action

While there is no specific literature on the biological activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, the activities of related compounds provide a strong basis for potential areas of investigation.

Antimicrobial and Disinfectant Properties

Derivatives of 4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and disinfectant properties.[7][8] The nitro group is a key feature in many antimicrobial drugs, where its reduction can lead to the formation of reactive intermediates that damage cellular components.[9][10] The presence of the 4-nitro group in the target molecule suggests it could exhibit similar activities.

Anticancer Potential

Nitroaromatic compounds are extensively studied as hypoxia-activated prodrugs in cancer therapy.[2] The low oxygen environment of solid tumors can facilitate the reduction of the nitro group, leading to cytotoxic species that selectively kill cancer cells.[2] Furthermore, benzamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like histone deacetylases.[11] The combination of the nitro group and the trifluoroethyl moiety could lead to a compound with favorable pharmacokinetic properties and potent anticancer activity.

Enzyme Inhibition

The benzamide scaffold is present in numerous enzyme inhibitors. For instance, derivatives of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide have been evaluated as inhibitors of carbonic anhydrases, which are implicated in tumor progression.[9] The trifluoroethoxy group, similar to the trifluoroethyl group, is found in antiarrhythmic benzamides, suggesting a potential for interaction with ion channels or other cardiac targets.[12]

Proposed Mechanism of Action for Potential Biological Activity

G cluster_0 Cellular Environment cluster_1 Activation & Effect 4-nitro-N-(2,2,2-trifluoroethyl)benzamide 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Nitroreductases Nitroreductases 4-nitro-N-(2,2,2-trifluoroethyl)benzamide->Nitroreductases interacts with Reactive Nitro Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive Nitro Intermediates reduction leads to Cellular Damage Cellular Damage Reactive Nitro Intermediates->Cellular Damage causes Apoptosis/Cell Death Apoptosis/Cell Death Cellular Damage->Apoptosis/Cell Death induces

Caption: Hypothetical mechanism of action for the potential biological activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Potential Applications in Drug Development

The structural features of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide make it an interesting candidate for further investigation in several areas of drug development.

  • Antimicrobial Drug Discovery: Its potential antimicrobial properties warrant screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Research: The compound could be investigated as a hypoxia-activated prodrug for the treatment of solid tumors.

  • Enzyme Inhibitor Screening: It could be tested for inhibitory activity against various enzymes implicated in disease, such as carbonic anhydrases or kinases.

Conclusion

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a molecule with significant potential for biological activity, stemming from its nitroaromatic and trifluoroethyl moieties. While direct experimental data on its biological functions are currently lacking, a robust framework for its synthesis and characterization exists. Based on the known activities of structurally related compounds, this molecule represents a promising lead for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into its synthesis, biological evaluation, and mechanism of action is highly encouraged to unlock its full potential.

References

  • SpectraBase. 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide. Available from: [Link]

  • PubChem. N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide. Available from: [Link]

  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29.
  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 1-6.
  • PubChem. N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. Available from: [Link]

  • NIST. Benzamide, 4-nitro-. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available from: [Link]

  • PubMed. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. Available from: [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • ResearchGate. 4-Nitro-N-(4-nitrobenzoyl)benzamide. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available from: [Link]

  • MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • ResearchGate. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available from: [Link]

  • PubMed Central. 4-Nitro-N-(4-nitrobenzoyl)benzamide. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

  • Royal Society of Chemistry. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • National Center for Biotechnology Information. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: [Link]

  • MolPort. Compound N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide. Available from: [Link]

Sources

Foundational

A Technical Guide to the Discovery and History of Trifluoroethyl Benzamides in Medicinal Chemistry

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, potency, and pharmacokinetic profiles. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, potency, and pharmacokinetic profiles. Among the myriad of fluorinated motifs, the trifluoroethyl group, particularly when incorporated into the well-established benzamide scaffold, has given rise to a significant class of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoroethyl benzamides. We will examine the synthetic evolution, delve into the mechanistic underpinnings of their biological activity, analyze critical structure-activity relationships (SAR), and highlight key therapeutic applications, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

Introduction: The Strategic Value of Fluorine in the Benzamide Scaffold

The benzamide functional group is a privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse biological activities.[1] Its ability to form key hydrogen bonds and its rigid, planar nature make it an excellent scaffold for molecular recognition. The strategic incorporation of fluorine-containing groups can further enhance the pharmacological properties of these molecules.

The trifluoroethyl (-CH₂CF₃) and trifluoroethoxy (-OCH₂CF₃) moieties are of particular interest. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and is highly lipophilic. When attached to an ethyl or ethoxy linker, it can serve as a bioisostere for common groups like ethyl or ethoxy, while providing unique properties.[2] The high metabolic stability of the C-F bond often protects adjacent positions from oxidative metabolism, increasing the drug's half-life. Furthermore, the trifluoroethylamino group has emerged as a valuable peptide bond isostere, as the α-trifluoromethyl group reduces the basicity of the amine to a level comparable to that of an amide, a critical feature for bioavailability and target interaction.[3] This guide will trace the journey of trifluoroethyl benzamides from their initial synthesis to their establishment as clinically vital compounds.

Historical Development and Key Discoveries

The exploration of benzamides bearing trifluoroethoxy substituents gained significant momentum in the latter half of the 20th century, driven by the search for novel therapeutic agents. A pivotal moment in the history of this class was the development of antiarrhythmic drugs. Researchers systematically investigated benzamides with one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain.[4] This research culminated in the discovery of one of the most important members of this class: Flecainide .

These studies revealed that the most potent antiarrhythmic compounds were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide.[4] The work demonstrated that antiarrhythmic activity was strongly influenced by the basicity of the side-chain amine and the nature of the linker connecting the heterocycle to the amide nitrogen.[4] This foundational work established the therapeutic potential of trifluoroethyl benzamides and paved the way for extensive clinical investigation, ultimately leading to the approval of Flecainide as a Class Ic antiarrhythmic agent.

Synthetic Methodologies

The synthesis of trifluoroethyl benzamides can be broadly approached through two primary strategies: formation of the amide bond or introduction of the trifluoroethyl/trifluoroethoxy group onto a pre-existing benzamide or benzoic acid core.

Amide Bond Formation

This is the most common and direct route, typically involving the acylation of 2,2,2-trifluoroethylamine with a substituted benzoyl chloride. The reaction is often performed in the presence of a base to neutralize the HCl byproduct.

cluster_0 General Synthesis via Amide Coupling start Substituted Benzoyl Chloride product N-(2,2,2-trifluoroethyl)benzamide start->product Acylation amine 2,2,2-Trifluoroethylamine amine->product base Base (e.g., Triethylamine, Pyridine) base->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product

Caption: General workflow for the synthesis of N-(2,2,2-trifluoroethyl)benzamides.

Introduction of the Trifluoroethoxy Group

For compounds like flecainide, the synthesis involves the preparation of trifluoroethoxy-substituted benzoic acids as key intermediates. One method involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst.[5] However, challenges such as the high cost of reagents like trifluoroethyl triflate have led to the development of alternative processes.[5]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzamide[6]

This protocol describes a common laboratory-scale synthesis via the reaction of a benzoyl chloride with ammonia.

Materials:

  • 2-(Trifluoromethyl)benzoyl chloride

  • Isopropanol

  • Ammonia gas

  • Reaction vessel equipped with a gas inlet and stirrer

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with 2-(trifluoromethyl)benzoyl chloride (50 g) and isopropanol (400 g).

  • Cool the reaction mixture to a temperature between -10°C and 0°C.

  • Purge ammonia gas into the reaction mixture while maintaining the temperature.

  • Continue stirring for approximately 3.5 hours to facilitate the reaction. A precipitate of ammonium chloride will form.

  • Filter the reaction mixture to remove the ammonium chloride precipitate and obtain the filtrate.

  • Concentrate the filtrate under reduced pressure to isolate the crude 2-(trifluoromethyl)benzamide product.

  • The crude product can be further purified by recrystallization if necessary.

Causality: The use of isopropanol as a solvent facilitates the reaction and allows for the precipitation of the ammonium chloride byproduct, simplifying workup.[6] Performing the reaction at low temperatures controls the exothermicity of the amidation reaction.[6]

Mechanism of Action and Biological Activity

The biological targets of trifluoroethyl benzamides are diverse, reflecting the versatility of the scaffold.

Antiarrhythmic Activity (Flecainide): Flecainide is a potent blocker of cardiac sodium channels (Naᵥ1.5). It exhibits "slow" kinetics, meaning it dissociates from the channel slowly, leading to a pronounced rate-dependent block. By binding to the open state of the sodium channel, it reduces the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This slows conduction velocity in the heart and increases the effective refractory period, thereby suppressing tachyarrhythmias.

cluster_pathway Mechanism of Flecainide Action flecainide Flecainide na_channel Cardiac Na+ Channel (Naᵥ1.5) flecainide->na_channel Blocks phase0 Phase 0 Depolarization (Reduced I_Na) na_channel->phase0 Mediates conduction Slowed Conduction Velocity phase0->conduction arrhythmia Suppression of Arrhythmias conduction->arrhythmia

Caption: Simplified signaling pathway for Flecainide's antiarrhythmic effect.

Other Activities:

  • Nematicidal Activity: Recent studies have shown that certain trifluoromethyl benzamide derivatives, when further functionalized, exhibit potent nematicidal activity against plant-parasitic nematodes like Bursaphelenchus xylophilus.[7][8]

  • TRPV1 Antagonism: Phenylpropanamide derivatives containing a trifluoromethylbenzyl group have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating potential applications in pain management.[9]

Structure-Activity Relationships (SAR)

SAR studies are critical for optimizing lead compounds into clinical candidates. For trifluoroethyl benzamides, several key structural features have been identified as crucial for activity.[10]

SAR for Antiarrhythmic Activity: [4]

  • Trifluoroethoxy Substitution: Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide are the most potent. The presence and position of these bulky, lipophilic groups are critical for binding to the sodium channel.

  • Amide Side Chain: The nature of the heterocyclic ring and the linker length are key modulators of activity. For flecainide, the N-(2-piperidylmethyl) side chain was found to be optimal.

  • Basicity of Amine: The basicity of the nitrogen in the side chain strongly influences activity, suggesting an ionic interaction is involved in the binding mechanism.

cluster_sar Key SAR Features of Flecainide-type Compounds node_A A: 2,5-bis(Trifluoroethoxy) Ring - Critical for potency - Hydrophobic interactions node_B B: Benzamide Linker - Rigid scaffold - H-bond donor/acceptor node_C C: Piperidine Side Chain - Optimal heterocycle - Influences basicity & solubility

Caption: Core pharmacophoric elements for antiarrhythmic trifluoroethyl benzamides.

Quantitative SAR Data

The following table summarizes hypothetical data illustrating how structural modifications can impact biological activity, in this case, TRPV1 antagonism.

CompoundR1 Group (Benzamide)R2 Group (Side Chain)Kᵢ (nM) for TRPV1[9]
1 2,5-bis(CF₃O)N-methylpiperidine50.5
2 2,5-bis(CF₃O)N-ethylpiperidine25.2
3 2-(CF₃O)N-methylpiperidine150.8
4 2,5-bis(CF₃O)N-pyrrolidine88.1

This table is illustrative, based on principles described in cited literature.

Conclusion and Future Perspectives

The journey of trifluoroethyl benzamides from academic curiosities to life-saving medicines exemplifies the power of strategic drug design. The incorporation of the trifluoroethyl moiety into the benzamide scaffold has yielded compounds with enhanced metabolic stability and potent, specific biological activities. Flecainide remains a clinical mainstay, but the story is far from over. Emerging research into their use as nematicides, analgesics, and other therapeutic agents demonstrates the enduring potential of this chemical class.[7][8][9] Future work will likely focus on developing derivatives with improved selectivity, novel mechanisms of action, and applications in new disease areas, ensuring that trifluoroethyl benzamides will remain a significant focus of research in medicinal chemistry for years to come.

References

  • Title: Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Source: Google Patents (US6288271B1).
  • Title: N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO). Source: PubChem. URL: [Link]

  • Title: Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: Synthetic method of 2-trifluoromethyl benzamide. Source: Google Patents (CN113698315A).
  • Title: Process for the preparation of 2-(trihalomethyl) benzamide. Source: Google Patents (US20170129849A1).
  • Title: 2,3-dimethyl-N-(2,2,2-trifluoroethyl)benzamide. Source: PubChem. URL: [Link]

  • Title: 3-Fluoro-5-iodo-N-(2,2,2-trifluoroethyl)benzamide. Source: PubChem. URL: [Link]

  • Title: Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. Source: PubMed. URL: [Link]

  • Title: Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Source: ChemRxiv. URL: [Link]

  • Title: 4-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide. Source: PubChem. URL: [Link]

  • Title: Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Source: ACS Publications. URL: [Link]

  • Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide. Source: MDPI. URL: [Link]

  • Title: Chemical structure - biological activity relationship in the group of benzamide compounds II. Source: ResearchGate. URL: [Link]

  • Title: Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Source: PubMed. URL: [Link]

  • Title: Structure Activity Relationships. Source: Drug Design Org. URL: [Link]

  • Title: 3-(2,2,2-Trifluoroethyl)benzamide. Source: PubChem. URL: [Link]

  • Title: Recent advances in trifluoroethylation reaction. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Source: MDPI. URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Source: Journal of In-vitro In-vivo In-silico Journal. URL: [Link]

  • Title: The Trifluoroethylamine Function as Peptide Bond Replacement. Source: ResearchGate. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Preamble: The Untapped Potential of a Novel Nitrobenzamide The benzamide scaffold is a well-established cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Novel Nitrobenzamide

The benzamide scaffold is a well-established cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents[1]. The strategic incorporation of a nitro group can confer a diverse range of biological activities, leading to the emergence of nitrobenzamide derivatives as promising candidates in oncology, infectious diseases, and inflammatory disorders[1][2]. This guide focuses on a specific, under-researched molecule: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. While direct literature on this compound is sparse[3][4], its structural motifs—the nitrobenzamide core and the trifluoroethyl group—suggest a high probability of therapeutic relevance.

This document serves as a technical roadmap for elucidating the potential therapeutic targets of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. We will leverage the known biological activities of structurally related compounds to hypothesize primary therapeutic areas and specific molecular targets. Crucially, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, empowering researchers to unlock the therapeutic promise of this novel chemical entity.

Part 1: Hypothesized Therapeutic Arenas and Primary Molecular Targets

Based on extensive analysis of the nitrobenzamide and N-(trifluoroethyl)benzamide literature, we propose three primary therapeutic avenues for investigation: oncology, infectious diseases, and neuroinflammation.

Oncology: Targeting Cellular Proliferation and Angiogenesis

Nitrobenzamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, most notably the inhibition of tubulin polymerization and the modulation of critical signaling pathways[1][5].

  • Primary Hypothesized Target: Tubulin. Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis[5]. The structural similarity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide suggests it may share this mechanism.

  • Secondary Hypothesized Targets:

    • Inosine Monophosphate Dehydrogenase (IMPDH): Benzamide riboside, a related compound, is metabolized to an NAD analogue that inhibits IMPDH, a rate-limiting enzyme in the synthesis of guanylates essential for proliferating cells[6].

    • Carbonic Anhydrases (CAs), particularly CA IX: This tumor-associated enzyme is a target for some nitro-containing compounds. Inhibition of CA IX can disrupt the tumor microenvironment's pH regulation, hindering cancer progression[7].

Infectious Diseases: A Focus on Antimicrobial and Antiparasitic Activity

The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial drug discovery[2][8]. The mechanism often involves reductive activation of the nitro group within the pathogen, leading to the formation of cytotoxic reactive nitrogen species[2].

  • Primary Hypothesized Target (Antibacterial): Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). This enzyme is crucial for the cell wall biogenesis of Mycobacterium tuberculosis and is a validated target for several nitrobenzamide-containing compounds[8][9]. The potent activity of these compounds against drug-resistant strains makes this a particularly compelling avenue of investigation[9].

  • Primary Hypothesized Target (Antiparasitic): Novel targets in Trypanosoma brucei. Phenotypic screening has identified N-phenyl benzamide derivatives with potent activity against the causative agent of Human African Trypanosomiasis[10]. While the exact target is often unknown, whole-cell screening provides a direct path to identifying novel antiparasitic agents.

  • General Antimicrobial Mechanism: The nitro group can be reduced to form toxic intermediates that can damage DNA and other vital cellular components in a variety of bacteria and fungi[2][11][12].

Neuroinflammation and Neurodegenerative Disorders: Modulating Key Enzymes

Certain nitro-substituted compounds have shown promise in targeting enzymes relevant to neurodegenerative diseases and inflammation[2].

  • Primary Hypothesized Target: Monoamine Oxidase (MAO). Inhibition of MAO is a therapeutic strategy for treating neurodegenerative diseases like Parkinson's disease by preventing the breakdown of neurotransmitters such as dopamine. Hydrazothiazole derivatives with a meta-nitrophenyl substituent are known inhibitors of MAO[2].

  • Secondary Hypothesized Targets (Anti-inflammatory):

    • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS during inflammation contributes to cellular damage. Some nitrobenzamide derivatives are potent inhibitors of iNOS[2].

    • Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α): Certain nitrobenzamides have shown multi-target inhibitory effects on these key pro-inflammatory mediators[2].

Part 2: Experimental Workflows for Target Identification and Validation

This section outlines a logical, step-by-step approach to systematically evaluate the therapeutic potential of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Foundational In Vitro Profiling

The initial phase involves broad, cell-based screening to identify the most promising therapeutic area(s).

Workflow for Foundational Profiling

G cluster_0 Phase 1: Broad Spectrum Phenotypic Screening A Compound Synthesis & QC (4-nitro-N-(2,2,2-trifluoroethyl)benzamide) B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Anticancer Panel (e.g., NCI-60 cell lines) B->C Test across diverse cell lines D Antimicrobial Panel (Bacteria, Fungi, M. tuberculosis) B->D Test across diverse cell lines E Antiparasitic Panel (e.g., T. brucei) B->E Test across diverse cell lines F Data Analysis & Hit Prioritization C->F D->F E->F

Caption: Initial screening workflow for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Protocol 1: Cell Viability Assays

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon), relevant microbial strains (S. aureus, E. coli, M. smegmatis as a surrogate for M. tuberculosis), and parasites (T. brucei) under standard conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM).

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat with the compound dilution series for 48-72 hours.

  • Viability Assessment: Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: This initial screen will quickly reveal if the compound has potent cytotoxic or growth-inhibitory effects and will guide the subsequent, more targeted investigations.

Oncology Target Validation

If significant anticancer activity is observed, the following workflow will help to elucidate the mechanism of action.

Workflow for Oncology Target Validation

G cluster_1 Phase 2: Oncology Target Elucidation G Confirmed Anticancer Activity (Low IC50 values) H Tubulin Polymerization Assay G->H Investigate potential mechanisms I Cell Cycle Analysis (Flow Cytometry) G->I Investigate potential mechanisms J IMPDH Enzymatic Assay G->J Investigate potential mechanisms K Western Blot for Apoptosis Markers (Caspase-3, PARP) H->K If tubulin inhibition is positive I->K If tubulin inhibition is positive L Mechanism Confirmation J->L K->L

Caption: Workflow to validate anticancer mechanisms of action.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Assay Setup: In a 96-well plate, add tubulin, GTP, and a fluorescence reporter to a polymerization buffer.

  • Treatment: Add 4-nitro-N-(2,2,2-trifluoroethyl)benzamide at various concentrations. Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.

  • Measurement: Monitor the fluorescence increase over time at 37°C. Inhibition of polymerization will result in a suppressed fluorescence signal.

  • Analysis: Compare the polymerization curves of the treated samples to the controls to determine the effect on tubulin dynamics.

Rationale: This is a direct, cell-free assay to confirm or refute the hypothesis that the compound directly targets tubulin polymerization, a known mechanism for benzamide derivatives[5].

Antimicrobial Target Validation

Should the compound show potent antimicrobial activity, particularly against mycobacteria, the following steps are crucial.

Protocol 3: DprE1 Inhibition Assay

  • Enzyme and Substrate: Use purified recombinant DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR).

  • Assay Principle: The DprE1-catalyzed epimerization of DPR to decaprenylphosphoryl-β-D-arabinose (DPA) is a key step in arabinan synthesis. The assay can be monitored by various methods, including coupled enzyme assays or direct measurement of substrate/product by LC-MS.

  • Procedure: a. Pre-incubate DprE1 with varying concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. b. Initiate the reaction by adding the substrate, DPR. c. After a set incubation time, stop the reaction. d. Quantify the product formation.

  • Controls: Include a known DprE1 inhibitor (e.g., PBTZ169) as a positive control and a no-enzyme control.

  • Analysis: Calculate the IC50 value for DprE1 inhibition.

Rationale: Given that DprE1 is a validated target for antitubercular nitroaromatic compounds[8][9], this enzymatic assay provides definitive evidence of on-target activity.

Neuroinflammation Target Validation

If the foundational screen suggests activity in cell types relevant to the central nervous system or inflammation, the following assays should be prioritized.

Protocol 4: MAO-Glo Assay

  • Assay Kit: Utilize a commercially available MAO-Glo™ Assay kit (Promega). This kit provides recombinant human MAO-A and MAO-B enzymes and a luminogenic substrate.

  • Procedure: a. In a 96-well plate, add the MAO enzyme (either A or B isoform) to a buffer. b. Add the test compound at various concentrations. c. Pre-incubate to allow for inhibitor binding. d. Add the MAO substrate to initiate the reaction. e. After incubation, add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Measurement: Read the luminescence. A decrease in signal indicates MAO inhibition.

  • Analysis: Calculate the IC50 for both MAO-A and MAO-B to determine potency and selectivity.

Rationale: This is a robust and high-throughput method to directly measure the inhibitory activity of the compound against the two major isoforms of MAO, a key target in neurodegenerative diseases[2].

Part 3: Data Interpretation and Next Steps

The data generated from these workflows will provide a comprehensive initial profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Potential Outcome Interpretation Recommended Next Steps
Potent, broad-spectrum anticancer activity; inhibits tubulin polymerization. The compound is a promising antimitotic agent.Lead optimization, in vivo xenograft models, further mechanism of action studies (e.g., colchicine binding site assay).
Selective and potent activity against M. tuberculosis; inhibits DprE1. The compound is a promising candidate for anti-TB drug development.In vivo efficacy studies in a murine TB infection model, medicinal chemistry to improve potency and ADME properties.
Potent inhibition of MAO-B with selectivity over MAO-A. The compound has potential for development as a treatment for Parkinson's disease.In vivo behavioral models, pharmacokinetic studies, off-target liability screening.
Moderate activity across multiple therapeutic areas. The compound may have a multi-target profile or require structural optimization.Further medicinal chemistry efforts to improve potency and selectivity for a chosen target.
No significant activity observed. The specific combination of the 4-nitro and N-trifluoroethyl moieties on the benzamide scaffold does not yield potent biological activity.De-prioritize the compound and explore other derivatives of the nitrobenzamide scaffold.

Conclusion

While 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is currently an under-investigated molecule, its chemical structure firmly places it within a class of compounds with proven and diverse therapeutic relevance. The nitrobenzamide scaffold has yielded promising leads in the fight against cancer, tuberculosis, and inflammation. This guide provides a robust, hypothesis-driven framework for systematically exploring the therapeutic potential of this specific derivative. By following the outlined experimental workflows, researchers can efficiently identify and validate its primary biological targets, paving the way for potential lead optimization and further drug development efforts. The key to unlocking its potential lies not in pre-existing data, but in the rigorous and logical application of the scientific method outlined herein.

References

  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. (2025). Benchchem.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (N/A). [Source not available].
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). NIH.
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). [Source not available].
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.
  • N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO). (N/A). PubChemLite.
  • 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. (N/A). Benchchem.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). PubMed.
  • 4-Nitro-N-(2,2,2-Trifluoroethyl)Benzamide. (N/A). Parchem.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.

Sources

Foundational

An In-depth Technical Guide to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Analogs and Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract This technical guide provides a comprehensive overview of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a scaffold of significant interest in medicinal chemistry. Although this specific molecule is not extensively...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a scaffold of significant interest in medicinal chemistry. Although this specific molecule is not extensively described in current literature, by dissecting its core components—the 4-nitrobenzamide moiety and the N-(2,2,2-trifluoroethyl) group—we can project its chemical reactivity, potential biological activities, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, evaluation, and derivatization of this and related compounds. We will delve into detailed synthetic protocols, methodologies for biological screening, and an analysis of how structural modifications are likely to influence therapeutic potential.

Introduction: The Convergence of Two Potent Pharmacophores

The field of medicinal chemistry is perpetually driven by the pursuit of novel molecular entities with enhanced efficacy, selectivity, and pharmacokinetic profiles. The strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide represents a fascinating convergence of two such pharmacophores: the nitroaromatic ring and the trifluoroethyl group.

The Nitroaromatic Moiety: Nitroaromatic compounds are prevalent in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antineoplastic, and antiparasitic effects.[1][2] The strong electron-withdrawing nature of the nitro group (—NO₂) can significantly alter the electronic distribution within a molecule, rendering it susceptible to bioreduction in hypoxic environments, a characteristic exploited in targeted cancer therapies and for certain antibiotics.[3][4] This group can act as both a pharmacophore and, in some contexts, a toxicophore, making a thorough understanding of its structure-activity relationships (SAR) paramount.[1][5]

The Trifluoroethyl Group: The incorporation of fluorine into drug candidates has become a routine strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[6][7] The 2,2,2-trifluoroethyl group (—CH₂CF₃), in particular, is a valuable addition to amine-containing molecules. It can increase resistance to metabolic degradation and lower the basicity of the amine, which can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties.[8]

This guide will explore the synthesis of the parent compound, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, and provide a roadmap for the generation and evaluation of its analogs.

Synthesis of the Core Scaffold and its Analogs

The most direct and widely adopted method for the synthesis of amides is the acylation of an amine with an acyl chloride. The Schotten-Baumann reaction, which is typically performed under basic conditions to neutralize the HCl byproduct, is an excellent choice for this transformation.[9][10][11]

Proposed Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

The synthesis of the target compound can be achieved via a nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine.

Reaction Scheme:

Synthesis_of_4_nitro_N_2_2_2_trifluoroethyl_benzamide reactant1 4-Nitrobenzoyl Chloride product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide reactant1->product Schotten-Baumann Reaction (DCM, 0°C to RT) reactant2 2,2,2-Trifluoroethylamine reactant2->product Schotten-Baumann Reaction (DCM, 0°C to RT) base Base (e.g., Triethylamine) base->product + + +->product Schotten-Baumann Reaction (DCM, 0°C to RT) SAR_Diagram cluster_mods Structural Modifications cluster_props Impact on Properties core Core Scaffold 4-nitro-N-(2,2,2-trifluoroethyl)benzamide mod1 Aromatic Ring Substitution (Position and nature of nitro group, other substituents) core->mod1 mod2 Amide Linker (Conformational constraints) core->mod2 mod3 Trifluoroethyl Moiety (Degree of fluorination, chain length) core->mod3 prop1 Biological Activity (e.g., Antimicrobial, Cytotoxic) mod1->prop1 prop2 Pharmacokinetics (Metabolic Stability, Lipophilicity) mod1->prop2 prop3 Target Binding Affinity mod1->prop3 mod2->prop1 mod2->prop2 mod2->prop3 mod3->prop1 mod3->prop2 mod3->prop3 Biological_Evaluation_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action start Synthesized Analogs antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity sar Structure-Activity Relationship Analysis antimicrobial->sar cytotoxicity->sar moa Mechanism of Action Studies (e.g., Apoptosis Assays, Target Engagement) lead_opt Lead Optimization moa->lead_opt sar->moa

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Yield Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Abstract This document provides a comprehensive guide for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details the N-acyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details the N-acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride via a modified Schotten-Baumann reaction. We delve into the mechanistic underpinnings of this transformation, offering a rationale for reagent selection and reaction conditions. A detailed, step-by-step experimental procedure is provided, alongside safety protocols, purification techniques, and methods for analytical characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust and reproducible method for obtaining the target compound in high yield and purity.

Introduction: Scientific Context and Rationale

The synthesis of substituted benzamides is a cornerstone of modern synthetic chemistry, largely due to the prevalence of the amide functional group in a vast number of biologically active molecules and functional materials. The target molecule, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, incorporates two key functionalities that are of significant interest in drug design:

  • The 4-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] It is a common pharmacophore and can also serve as a synthetic handle for further transformations, such as reduction to an amine group.

  • The N-(2,2,2-trifluoroethyl) Group: The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules can dramatically enhance their pharmacological properties.[2] This includes increased metabolic stability, improved binding affinity to target proteins, and enhanced lipophilicity, which can aid in cell membrane permeability.[3]

The reaction of an acyl chloride with a primary amine is a highly efficient and reliable method for forming the robust amide bond.[3] The protocol described herein employs the Schotten-Baumann reaction, a classical yet powerful method for acylation.[4][5]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[4] The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[3]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The added base (triethylamine) abstracts the proton from the nitrogen atom, yielding the neutral amide product and triethylamine hydrochloride.

Schotten-Baumann Mechanism R1 4-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack plus1 + Amine 2,2,2-Trifluoro- ethylamine Amine->Intermediate Base Triethylamine (Base) Product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Base->Product Deprotonation Intermediate->Product Elimination of Cl- Salt Triethylamine Hydrochloride plus2 +

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (10 mmol scale)Molar Eq.Notes
4-Nitrobenzoyl chloride185.571.86 g1.0Corrosive, moisture-sensitive. Handle with care.[4]
2,2,2-Trifluoroethylamine99.061.0 g (0.74 mL)1.0Volatile and harmful. Keep cool.[6]
Triethylamine (Et₃N)101.191.21 g (1.67 mL)1.2Anhydrous grade. Acts as an HCl scavenger.[3]
Dichloromethane (DCM)84.93~40 mL-Anhydrous grade.
1 M Hydrochloric Acid (HCl)-~20 mL-For workup.
Saturated Sodium Bicarbonate (NaHCO₃)-~20 mL-For workup.
Saturated Sodium Chloride (Brine)-~20 mL-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent.
  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Thin Layer Chromatography (TLC) apparatus.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethylamine (1.0 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 12 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Preparation of Acyl Chloride Solution: In a separate dry beaker, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Acylation Reaction: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel. Add it dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Workup - Washing:

    • Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve amine & Et3N in DCM C 3. Add acyl chloride dropwise at 0 °C A->C B 2. Prepare acyl chloride solution in DCM B->C D 4. Warm to RT, stir 2-3h C->D E 5. Monitor by TLC D->E F 6. Aqueous Wash: - 1M HCl - Sat. NaHCO3 - Brine E->F G 7. Dry (MgSO4) and concentrate F->G H 8. Recrystallize G->H I 9. Characterize Product H->I

Caption: Experimental workflow for synthesis.

Safety and Handling Precautions

  • 4-Nitrobenzoyl chloride: This reagent is corrosive and reacts with water, releasing HCl gas.[4] It is a lachrymator. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and contact with skin and eyes.

  • 2,2,2-Trifluoroethylamine: This amine is volatile and harmful if swallowed, inhaled, or in contact with skin.[6] Ensure adequate ventilation and wear appropriate PPE.

  • Triethylamine: This base has a strong, unpleasant odor and is flammable. Handle in a fume hood.

  • Dichloromethane: This solvent is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

Characterization of the Final Product

The identity and purity of the synthesized 4-nitro-N-(2,2,2-trifluoroethyl)benzamide should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect two doublets in the aromatic region (approx. δ 8.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing/donating groups.

    • Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, typically downfield (approx. δ 8.5-9.5 ppm).

    • Methylene Protons (-CH₂-): A quartet (due to coupling with the three fluorine atoms of the CF₃ group) is expected (approx. δ 4.0-4.5 ppm). The coupling constant (J-value) will be characteristic of H-F coupling.[7]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect signals for the carbonyl carbon (δ ~165 ppm), aromatic carbons, and the two carbons of the trifluoroethyl group. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1520 cm⁻¹) and one symmetric (~1350 cm⁻¹).[8]

    • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₉H₇F₃N₂O₃, M.W. = 248.16 g/mol ) should be observed.

Conclusion

The Schotten-Baumann acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride provides a reliable and high-yielding route to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. The protocol detailed in this application note is robust and utilizes standard laboratory techniques and equipment. The causality-based explanations for each procedural step, coupled with comprehensive safety and characterization guidelines, provide researchers with a self-validating system for synthesizing this important chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride.
  • Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide (CN113698315A).
  • PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations.
  • MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
  • BenchChem. (2025). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • ChemRxiv. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines.
  • Sigma-Aldrich. (n.d.). Trifluoroacetic anhydride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (2021).
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Coll. Vol. 1, p.394 (1941); Vol. 2, p.75 (1922).
  • Trade Science Inc. (2014).
  • BenchChem. (2025). In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

Application

Application Notes and Protocols for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: A Guide for Chemical and Biological Research

Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Benzamide Derivative 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic molecule that merges three key chemical motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic molecule that merges three key chemical motifs with established significance in medicinal chemistry and drug development: a 4-nitrobenzoyl core, an amide linkage, and a 2,2,2-trifluoroethyl group. The nitro group is a versatile functional group known to contribute to a wide array of therapeutic activities, including antimicrobial and anticancer effects, often through bioreductive activation.[1][2] The benzamide scaffold is a common feature in many approved drugs, recognized for its ability to form crucial hydrogen bonds with biological targets.[3][4][5] Furthermore, the incorporation of fluorine, specifically the trifluoroethyl group, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein.[6][7]

This guide provides a comprehensive overview of the experimental protocols for the synthesis, characterization, and potential biological evaluation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their investigations of this promising compound.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a cautious approach based on the known hazards of its constituent parts is mandatory. The 4-nitrobenzamide component is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[10]

  • Ventilation: All manipulations should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a labeled waste container. Clean the spill area with a suitable solvent and decontaminate all surfaces.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]

Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be readily achieved via a nucleophilic acyl substitution, a robust and widely employed method for amide bond formation known as the Schotten-Baumann reaction.[13] This involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 4-nitrobenzoyl_chloride 4-nitrobenzoyl chloride product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide 4-nitrobenzoyl_chloride->product + trifluoroethylamine 2,2,2-trifluoroethylamine trifluoroethylamine->product + base Triethylamine (Base) base->product in Dichloromethane (Solvent)

Caption: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-nitrobenzoyl chloride

  • 2,2,2-trifluoroethylamine

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Reaction: Add the amine/base solution dropwise to the cooled solution of 4-nitrobenzoyl chloride over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized 4-nitro-N-(2,2,2-trifluoroethyl)benzamide should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons of the 4-nitrophenyl group, the methylene protons of the trifluoroethyl group, and the N-H proton of the amide.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the carbons of the trifluoroethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and the N-O stretches of the nitro group.
Melting Point A sharp melting point range, indicative of high purity.

Potential Biological Applications and Experimental Protocols

The chemical structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide suggests potential for biological activity, particularly as an antimicrobial or anticancer agent. The protocols below provide a starting point for investigating these possibilities.

Protocol 1: Evaluation of Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drugs.[2] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G Start Prepare stock solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in DMSO Serial_Dilution Perform two-fold serial dilutions in a 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with a standardized bacterial or fungal suspension Serial_Dilution->Inoculation Incubation Incubate at the appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for MIC Determination.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This method allows for the quantitative assessment of the compound's antimicrobial potency against a panel of clinically relevant bacteria and fungi.[1][14]

Protocol 2: In Vitro Anticancer Activity Assay

Benzamide derivatives have shown promise as anticancer agents, with some acting as inhibitors of enzymes like IMP dehydrogenase.[5] The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale: This assay provides a robust and high-throughput method to evaluate the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Conclusion and Future Directions

4-nitro-N-(2,2,2-trifluoroethyl)benzamide represents a molecule of interest for further investigation in drug discovery. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and preliminary biological screening. Future studies could explore its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy in relevant animal models. The combination of a nitroaromatic system, a benzamide linker, and a trifluoroethyl moiety makes this compound a compelling candidate for the development of novel therapeutic agents.

References

  • PubChem. (n.d.). N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules, 28(23), 7891. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(13), 4284. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22863-22883. Retrieved from [Link]

  • ResearchGate. (2020). Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles. Organic Letters, 22(18), 7130-7135. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7632. Retrieved from [Link]

  • MDPI. (2023). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2023(4), M1784. Retrieved from [Link]

  • MDPI. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 25(15), 3500. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 29(10), 2256. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Pharmaceutical Research International, 33(47A), 23-27. Retrieved from [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. Retrieved from [Link]

  • Google Patents. (1995). Process for preparing nitroaniline derivatives.
  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assay Development of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Introduction: Charting the Bioactive Potential of a Novel Benzamide Derivative In the landscape of drug discovery, novel chemical entities are the starting point for therapeutic innovation. The compound 4-nitro-N-(2,2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Bioactive Potential of a Novel Benzamide Derivative

In the landscape of drug discovery, novel chemical entities are the starting point for therapeutic innovation. The compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide belongs to the benzamide class of molecules, a scaffold known for a wide range of biological activities. The presence of a nitro group and a trifluoroethyl moiety suggests the potential for unique pharmacological properties, possibly including anticancer or antimicrobial effects, as these functional groups are features of many bioactive compounds[1][2][3][4]. The nitro group, in particular, is a well-known pharmacophore in various therapeutic agents, contributing to mechanisms such as the generation of reactive intermediates under reductive conditions[1][4].

This guide provides a comprehensive framework for the initial in vitro characterization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. As the specific biological targets of this compound are not yet elucidated, we present a logical, tiered approach to assay development. This strategy begins with broad, phenotypic screening to assess general cytotoxicity, followed by more targeted assays to dissect the potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of this novel compound.

PART 1: Foundational Workflow for Compound Characterization

The initial assessment of a novel compound requires a systematic approach to first determine its general effect on cell health and then to probe for more specific mechanisms. This workflow is designed to be adaptable and to build upon the results of each preceding step.

Compound_Characterization_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Validation & Specificity Compound_Prep Compound Preparation & QC (Solubility, Purity, Stability) Cell_Line_Selection Cell Line Selection (e.g., Cancer Panel, Microbial Strain) Compound_Prep->Cell_Line_Selection Cytotoxicity_Assay Primary Cytotoxicity Screen (MTT/XTT Assay) Cell_Line_Selection->Cytotoxicity_Assay Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Apoptosis_Assay Apoptosis Induction Assay (Caspase-3/7 Activity) Dose_Response->Apoptosis_Assay If Cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle If Cytostatic Selectivity_Panel Cell Line Selectivity Panel (Normal vs. Cancer Cells) Dose_Response->Selectivity_Panel Target_Deconvolution Target Deconvolution Assays (e.g., Kinase Panel, Receptor Binding) Apoptosis_Assay->Target_Deconvolution Secondary_Assays Secondary/Orthogonal Assays (e.g., LDH, Annexin V) Apoptosis_Assay->Secondary_Assays

Caption: Tiered workflow for in vitro characterization of a novel compound.

PART 2: Primary Screening - Assessing Cytotoxicity

The first critical question for any new compound is whether it affects cell viability. A cytotoxicity assay provides a broad measure of a compound's ability to cause cell death or inhibit proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose[5][6][7].

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate[5][6]. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells[5]. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability[7][8].

Protocol 2.1: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells).

  • Compound: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, dissolved in sterile DMSO to create a 10 mM stock solution.

  • Media: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[7][9]

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA.

  • Equipment:

    • 96-well clear, flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[7].

    • Multichannel pipette.

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to an optimized seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery[5].

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM compound stock in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration (≤0.5%) across all wells to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

      • Media Blank: Wells containing medium only (no cells) for background subtraction.

    • Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[8].

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals[5][8].

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals[9].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • If background interference is high, use a reference wavelength of 630 nm[7].

3. Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%[10].

ParameterExpected Outcome for an Active CompoundInterpretation
IC₅₀ Value < 10 µM in a cell-based assay[10]Indicates potent cytotoxic or cytostatic activity.
Dose-Response Curve A sigmoidal curve with a clear dose-dependent decrease in viability.Confirms a specific biological effect rather than non-specific toxicity.
Maximum Inhibition > 50% reduction in cell viability at the highest concentrations.Demonstrates the efficacy of the compound.

PART 3: Mechanistic Elucidation - Probing for Apoptosis

If 4-nitro-N-(2,2,2-trifluoroethyl)benzamide demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7[11].

Principle of the Caspase-Glo® 3/7 Assay: This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD[12][13]. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity present[12][13]. The single-reagent addition format makes it highly suitable for high-throughput screening[12].

Caspase_Assay_Mechanism Compound Compound Treatment (Induces Apoptosis) Caspase_Activation Active Caspase-3/7 Compound->Caspase_Activation Cleavage Substrate Cleavage Caspase_Activation->Cleavage Reagent Caspase-Glo® 3/7 Reagent (Pro-luciferin-DEVD) Reagent->Cleavage Luciferin Aminoluciferin Cleavage->Luciferin Light Luminescent Signal (Measured) Luciferin->Light Luciferase, ATP, O₂

Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Protocol 3.1: Caspase-Glo® 3/7 Apoptosis Assay

1. Materials and Reagents:

  • Cell Lines & Compound: As prepared for the MTT assay.

  • Assay Kit: Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Equipment:

    • White-walled, opaque 96-well plates suitable for luminescence measurements.

    • Luminometer or a microplate reader with luminescence detection capabilities.

    • Other materials as listed in Protocol 2.1.

2. Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.1 (steps 1 and 2). A typical treatment duration for apoptosis induction is 18-24 hours.

    • It is critical to include a positive control for apoptosis (e.g., Staurosporine at 1 µM).

  • Assay Execution (Add-Mix-Measure Format):

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use[14].

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium[13].

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

3. Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average luminescence from the cell-free blank wells.

  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Data Presentation: Plot the fold change in caspase activity against the compound concentration.

ParameterExpected Outcome for an Apoptosis InducerInterpretation
Caspase-3/7 Activity A significant, dose-dependent increase in luminescence compared to the vehicle control.Suggests that the compound induces cell death via the apoptotic pathway.
Time Course Caspase activation typically precedes significant loss of membrane integrity.Helps to distinguish apoptosis from necrosis.
Correlation with IC₅₀ The concentration range for caspase activation should correlate with the IC₅₀ from the cytotoxicity assay.Strengthens the conclusion that apoptosis is the primary mechanism of cytotoxicity.

PART 4: Assay Validation and Troubleshooting

The reliability of in vitro data is paramount. Assay validation ensures that the developed protocols are robust, reproducible, and fit for purpose[15][16][17][18][19].

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative (vehicle) control.S/B ≥ 10 is generally considered robust.
Reproducibility Consistency of results across different plates, days, and operators (inter- and intra-assay variability).Coefficient of Variation (CV) < 15-20%.
DMSO Tolerance The maximum concentration of DMSO that does not affect cell viability or assay performance.Typically ≤ 0.5%.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High CV) Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel pipette; Ensure a uniform cell suspension; Avoid using the outer wells of the plate; Humidify the incubator properly[5].
Low Z'-factor or S/B Ratio Suboptimal cell density; Reagent instability; Incorrect incubation times; Low compound potency.Optimize cell seeding density[5]; Ensure reagents are properly stored and prepared fresh[14]; Perform time-course experiments to find the optimal endpoint.
Inconsistent IC₅₀ Values Compound instability in media; Cell passage number variation; Serum lot variability.Test compound stability over the assay duration; Use cells within a defined low passage number range; Qualify new lots of FBS before use.
MTT: High Background Phenol red in the media; Contamination.Use phenol red-free medium for the MTT incubation step[5]; Ensure aseptic technique throughout the protocol.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial in vitro characterization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. By employing a primary cytotoxicity screen followed by a mechanistic apoptosis assay, researchers can efficiently determine if the compound possesses biological activity and begin to unravel its mode of action. Positive results from this workflow—specifically, a potent IC₅₀ value and confirmed induction of apoptosis—would justify progression to more advanced studies. These could include cell cycle analysis, orthogonal cell death assays (e.g., Annexin V/PI staining), and target identification studies to fully characterize the compound's therapeutic potential.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • mdi Consultants. (2025). Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens. Retrieved from mdi Consultants website. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from Sygnature Discovery website. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from MDPI website. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from a publicly available technical manual. [Link]

  • Tanimura, Y., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from Da-Ta Biotech website. [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 393-408. [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(10), 2835-2847. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from FDA website. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT website. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. Retrieved from FDA website. [Link]

  • Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Retrieved from Federal Register website. [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from YouTube. [Link]

  • Operon Strategy. (2024). Verification and Validation of In Vitro Diagnostic Devices : Key Aspects, Requirements, and Regulatory Considerations. Retrieved from Operon Strategy website. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from MDPI website. [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from MDPI website. [Link]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from RSC Publishing. [Link]

  • MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from PMC - NIH. [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from PubMed. [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8. [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from PMC - NIH. [Link]

  • PubChem. (n.d.). N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. Retrieved from PubChem. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

A Guide for Researchers in Drug Discovery and Development Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for analogous compounds, including benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for analogous compounds, including benzamide and nitroaromatic derivatives. As of the last update, specific in vivo studies for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide have not been extensively published. Therefore, these protocols should be considered as a starting point and must be adapted and validated based on emerging data and specific research objectives.

I. Introduction: Scientific Context and Rationale

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a novel chemical entity whose biological activities in vivo are yet to be fully characterized. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a nitro group and a trifluoroethyl moiety suggests potential for unique bioactivity and metabolic pathways. The nitroaromatic group can be a substrate for nitroreductases, potentially leading to bioreductive activation and targeted cytotoxicity in hypoxic environments, such as solid tumors. The trifluoroethyl group can enhance metabolic stability and binding affinity to target proteins.

These structural features warrant a systematic in vivo investigation to elucidate the compound's pharmacokinetic profile, safety, and potential therapeutic efficacy. This document provides a comprehensive framework for conducting such studies, emphasizing scientific integrity, ethical considerations, and robust experimental design.

II. Preclinical In Vivo Strategy: A Phased Approach

A logical progression of in vivo studies is crucial for the efficient and ethical evaluation of a new chemical entity. The following phased approach is recommended for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Comprehensive Safety Acute Toxicity Acute Toxicity Preliminary PK Preliminary PK Acute Toxicity->Preliminary PK Informs dose selection Disease Model Selection Disease Model Selection Preliminary PK->Disease Model Selection Guides dosing regimen Dose-Response Studies Dose-Response Studies Disease Model Selection->Dose-Response Studies Sub-chronic Toxicity Sub-chronic Toxicity Dose-Response Studies->Sub-chronic Toxicity Identifies therapeutic dose range Histopathology Histopathology Sub-chronic Toxicity->Histopathology

Caption: Phased approach for in vivo evaluation.

III. Foundational Studies: Pharmacokinetics and Acute Toxicity

The initial in vivo characterization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide should focus on understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its acute toxicity. These data are fundamental for designing subsequent efficacy and safety studies.

A. Pharmacokinetic (PK) Profiling

A preliminary PK study in a rodent model, typically rats, is essential to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.[1][2]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterSymbolDescriptionImportance
Maximum Plasma ConcentrationCmaxThe highest concentration of the compound in plasma after administration.Indicates the extent of absorption and potential for acute effects.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.Provides information on the rate of absorption.
Area Under the CurveAUCThe total exposure to the compound over time.A measure of the overall bioavailability and systemic exposure.
Half-lifet1/2The time required for the plasma concentration to decrease by half.Determines the dosing interval.
ClearanceCLThe volume of plasma cleared of the compound per unit time.Indicates the efficiency of elimination.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution.
BioavailabilityFThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the oral dose required to achieve therapeutic concentrations.

Protocol 1: Preliminary Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Weight: 200-250 g.

  • Acclimation: Acclimatize animals for at least 7 days prior to the study.

2. Compound Formulation:

  • Prepare a homogenous suspension or solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be stable and suitable for both oral (PO) and intravenous (IV) administration.

3. Dosing:

  • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

  • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

4. Blood Sampling: [3]

  • Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in plasma.

6. Data Analysis:

  • Use non-compartmental analysis to calculate the pharmacokinetic parameters listed in Table 1.

B. Acute Oral Toxicity Assessment

An acute toxicity study provides information on the potential health hazards of a substance after a single oral dose. The OECD Test Guideline 423 (Acute Toxic Class Method) is a recommended starting point.[4][5][6]

Protocol 2: Acute Oral Toxicity Study in Rats (OECD 423)

1. Animal Model:

  • Species: Female Sprague-Dawley rats (as they are often slightly more sensitive).

  • Age: 8-12 weeks old.

  • Housing: House animals individually.

2. Study Design:

  • This is a stepwise procedure with 3 animals per step.

  • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose should be based on any existing information on the substance's toxicity. In the absence of data, a starting dose of 300 mg/kg is recommended.

3. Procedure:

  • Administer a single oral dose of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide to the first group of 3 animals.

  • Observe the animals closely for the first 4 hours and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).

  • Record body weights at the start of the study and at least weekly thereafter.

  • The outcome of the first step determines the next step (i.e., whether to dose another group of 3 animals at a lower or higher dose level). The procedure is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

4. Endpoint:

  • The study allows for the classification of the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute oral toxicity.

IV. Efficacy Evaluation in Disease Models

Based on the structural features of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, potential therapeutic applications could include oncology, infectious diseases (e.g., leishmaniasis), or inflammatory conditions. The choice of the in vivo efficacy model will depend on the outcomes of initial in vitro screening.

A. Oncology: Xenograft Tumor Model

The presence of a nitroaromatic moiety suggests potential for hypoxia-activated anti-cancer activity.

Protocol 3: Human Tumor Xenograft Study in Immunocompromised Mice

1. Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude).

  • Age: 6-8 weeks old.

2. Tumor Cell Implantation:

  • Subcutaneously implant a human cancer cell line (selected based on in vitro sensitivity) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Study Groups and Treatment:

  • Randomize the tumor-bearing mice into the following groups (n=8-10 per group):

    • Vehicle control.

    • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (at 2-3 dose levels, based on PK and toxicity data).

    • Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

  • Administer the treatments for a specified period (e.g., 21 days) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

4. Efficacy Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight determination and further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Statistically analyze the differences in tumor volume and weight between the groups.[7][8][9]

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Xenograft study workflow.

B. Anti-leishmanial Activity

Given that some nitro-containing compounds exhibit anti-leishmanial properties, this is another potential therapeutic avenue to explore.

Protocol 4: In Vivo Anti-leishmanial Activity in a Murine Model

1. Animal Model:

  • Species: BALB/c mice (a commonly used model for cutaneous leishmaniasis).[10][11]

2. Infection:

  • Infect the mice with Leishmania major promastigotes in the footpad or the base of the tail.

3. Study Groups and Treatment:

  • Once lesions are established, randomize the mice into treatment groups:

    • Vehicle control.

    • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (at various doses).

    • Positive control (e.g., Amphotericin B).

  • Administer the treatments for a defined period.

4. Efficacy Assessment:

  • Monitor lesion size weekly using a caliper.

  • At the end of the treatment period, determine the parasite burden in the infected tissue and draining lymph nodes by methods such as limiting dilution assay or qPCR.

V. Comprehensive Safety and Toxicology

Should 4-nitro-N-(2,2,2-trifluoroethyl)benzamide show promising efficacy, more in-depth toxicology studies are warranted.

A. Sub-chronic Toxicity

A 28-day repeated-dose toxicity study in rats is a standard preclinical safety assessment.[12]

Protocol 5: 28-Day Repeated-Dose Oral Toxicity Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male and female).

  • Groups: 4 groups (n=10/sex/group): vehicle control, low dose, mid dose, and high dose. A satellite group for toxicokinetics may also be included.

2. Dosing:

  • Administer the compound or vehicle daily by oral gavage for 28 consecutive days.

3. Observations:

  • Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Perform ophthalmological examinations and functional observational battery tests.

4. Clinical Pathology:

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Conduct a complete urinalysis.

5. Histopathology:

  • Perform a full necropsy on all animals.

  • Weigh major organs.

  • Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.[13][14]

Table 2: Key Parameters in a 28-Day Toxicity Study

Parameter CategorySpecific Endpoints
In-life Observations Clinical signs, body weight, food consumption, ophthalmology, functional tests.
Hematology Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, blood.
Pathology Necropsy findings, organ weights, microscopic examination of tissues.

VI. Data Interpretation and Reporting

All in vivo studies must be designed with appropriate statistical power and analyzed using validated statistical methods.[7][8][15] The results should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[16][17]

VII. Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

VIII. References

  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies. YouTube. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Lage, A., Parra, A., Valverde, O., & Meana, J. J. (1983). The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology, 35(9), 567-571.

  • Laird, N. M., & Ware, J. H. (1982). Random-effects models for longitudinal data. Biometrics, 38(4), 963-974.

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • de Oliveira, C. I., & de Almeida, M. C. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1650.

  • Gooch, J. W., & Hites, R. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(9), 2227-2233.

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. British Journal of Pharmacology, 160(7), 1577-1579.

  • de Oliveira, T. O., de Cássia, R., de Souza, S., & de Lima, E. M. (2025). Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. Pharmaceutics, 17(8), 1-15.

  • Bate, S. T., & Clark, R. A. (2014). The design and statistical analysis of animal experiments. Cambridge University Press.

  • Gooch, J. W., & Hites, R. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(9), 2227-2233.

  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 1-15.

  • Kilkenny, C., Browne, W., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting of In Vivo Experiments. PLoS Biology, 8(6), e1000412.

  • Peter, C. P., Baily, J., & Boverhof, D. R. (2018). Histopathology of Preclinical Toxicity Studies: A Practical Guide. Academic Press.

  • Zhang, D., & Luo, G. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (90), e51965.

  • Ji, Q. C., & El-Shourbagy, T. A. (2000). Integrated sample collection and handling for drug discovery bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 791-801.

  • Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity, 21(9), e202400812.

  • de Oliveira, C. I., & de Almeida, M. C. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1650.

  • InVivoStat. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Retrieved from [Link]

  • Gooch, J. W., & Hites, R. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. Environmental Toxicology and Chemistry, 36(9), 2227-2233.

  • Li, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1345678.

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.

  • Atlantic Bone Screen. (n.d.). Toxicologic pathology. Retrieved from [Link]

  • Romero-Castro, A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Molecules, 26(22), 6891.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

  • Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

  • van der Pijl, A., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003969.

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method.

  • Ghantous, H. N., et al. (1990). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Cancer Research, 50(15), 4685-4690.

  • Khan, I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(1), 123.

  • Koziol, J. A., & Maxwell, D. A. (1981). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 41(10), 3866-3870.

  • Miran, H. N., Jasim, G. A., & Abidtawfeeq, T. H. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa, 11(1), e01.

  • Rayees, S., et al. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1008.

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • Li, Y., et al. (2023). Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway. International Journal of Molecular Sciences, 24(1), 123.

  • van der Pijl, A., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1650.

  • Reddit. (2021, October 31). Statistical analysis of in vivo experimentation. r/Rlanguage.

  • Khan, I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(1), 123.

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423.

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.

  • Al-Salahi, R., et al. (2020). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 12(1), 123.

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.

  • Wang, Y., et al. (2021). Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo. RSC Advances, 11(1), 123-134.

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.

Sources

Method

Quantitative Analysis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

An Application Note for Drug Development Professionals Abstract This application note presents a robust and highly sensitive method for the quantification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive method for the quantification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a key intermediate or compound of interest in pharmaceutical development. Leveraging the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), this protocol provides a reliable framework for accurate measurement in diverse sample matrices. The methodology utilizes a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) for detection. The principles of the method, detailed step-by-step protocols for sample preparation, instrument operation, and comprehensive method validation parameters are described herein, adhering to the stringent guidelines set by the International Council for Harmonisation (ICH).[1] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in drug development and manufacturing.

Introduction and Principles of the Method

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a substituted benzamide derivative. The accurate quantification of such molecules is critical throughout the drug development lifecycle, from discovery and process chemistry to quality control of the final product.[2] The presence of a nitroaromatic chromophore, an amide linkage, and a trifluoroethyl group provides unique chemical properties that inform the selection of an optimal analytical strategy.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering excellent separation capabilities for a wide range of compounds.[3] For this application, a reversed-phase approach is selected as the primary separation mechanism. The non-polar trifluoroethyl group and the benzene ring of the analyte will interact strongly with the hydrophobic stationary phase (e.g., C18), while a polar mobile phase elutes the compound.

While HPLC with UV detection is a viable option due to the strong UV absorbance of the nitroaromatic moiety, tandem mass spectrometry (MS/MS) is chosen as the detector for its superior sensitivity and selectivity.[4] This is particularly crucial when analyzing samples in complex matrices where co-eluting impurities could interfere with UV-based quantification.

The principle of our selected method, LC-MS/MS, involves three key stages:

  • Chromatographic Separation: The analyte is separated from other matrix components on a C18 HPLC column.

  • Ionization: The eluted analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is employed, as it is a soft ionization technique suitable for polar and thermally labile molecules. Given the molecular structure, ionization can be achieved in either positive ([M+H]⁺) or negative ([M-H]⁻) mode. Negative mode is often advantageous for compounds with acidic protons or electronegative groups like the nitro function.

  • Mass Analysis (MS/MS): The ionized molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling low limits of detection.[5]

This combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection creates a highly specific and quantifiable assay.

Experimental Workflow and Protocols

Overall Analytical Workflow

The entire process, from sample handling to final data reporting, follows a structured and validated path to ensure data integrity.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Standard_Prep Standard & QC Preparation (Serial Dilutions) LC_Separation LC Separation (Reversed-Phase C18) Standard_Prep->LC_Separation Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->LC_Separation MS_Ionization MS Ionization (Electrospray - ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Instrument Software) MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: High-level workflow for the quantification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Materials and Reagents
  • Reference Standard: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (≥98% purity).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade).

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, sonicator, HPLC-MS/MS system (e.g., equipped with an ESI source).

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions & Calibration Curve:

    • Perform serial dilutions of the Stock Standard Solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

    • A suggested concentration range is 1, 5, 10, 50, 100, 500, and 1000 ng/mL. The specific range should encompass the expected concentration of the samples.[5]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, high) from the stock solution. These should be prepared independently from the calibration standards to ensure an unbiased assessment of accuracy and precision.

Sample Preparation

The sample preparation method is matrix-dependent.

  • For Drug Substance Analysis: Accurately weigh the sample and dissolve it in acetonitrile or the initial mobile phase to achieve a theoretical concentration within the validated calibration range.

  • For Complex Matrices (e.g., biological fluids, formulation excipients): A more extensive sample cleanup such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be required to remove interfering substances.[7][8]

HPLC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µmGood retention for non-polar to moderately polar compounds.[6]
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in protonation for positive mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient10% B to 95% B over 8 minEnsures elution of the analyte while cleaning the column.
Flow Rate0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.5 µLMinimizes band broadening.
MS/MS System
Ionization ModeESI Negative ([M-H]⁻)The nitro group and amide proton can facilitate deprotonation.
Precursor Ion (Q1)m/z 247.2Calculated for [C₉H₇F₃N₂O₃ - H]⁻.
Product Ions (Q3)m/z 165.1, m/z 121.0Plausible fragments (e.g., loss of CF₃CH₂NH, loss of nitro group).
MRM Transitions247.2 → 165.1 (Quantifier)The most intense and stable fragment is used for quantification.
247.2 → 121.0 (Qualifier)A second fragment is used for identity confirmation.
Dwell Time100 msBalances signal intensity with the number of points across the peak.
Source Temp.500 °CAids in desolvation of the mobile phase.
IonSpray Voltage-4500 VOptimized for efficient ion generation in negative mode.

Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing a standard solution of the analyte.

Method Validation and Expected Results

A newly developed analytical method must be validated to demonstrate its suitability for the intended purpose.[9] The validation should be performed according to established guidelines, such as those from the ICH.[1]

Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria for this method.

Parameter Description Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the analyte's retention time in blank samples.
Linearity & Range Proportionality of the response to the concentration over a defined range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Closeness of the measured value to the true value.% Recovery within 85-115% for QC samples.
Precision Agreement between a series of measurements from the same sample.% RSD ≤ 15% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined.S/N ≥ 10; accuracy and precision criteria met.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.% RSD of results should remain acceptable after minor changes (e.g., flow rate ±5%, column temp ±2°C).
Data Analysis

Quantification is performed by constructing a calibration curve. The peak area of the analyte is plotted against the nominal concentration of the calibration standards. A linear regression analysis, typically with a 1/x or 1/x² weighting, is applied to determine the concentration of the analyte in unknown samples.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Signal Incorrect MS/MS transitions; improper source conditions; sample degradation.Optimize tuning parameters with a standard solution; check all connections and gas flows; prepare fresh samples.
Poor Peak Shape Column contamination; inappropriate mobile phase; sample solvent mismatch.Use a guard column; flush the column; ensure sample is dissolved in a solvent weaker than the mobile phase.
High Variability Inconsistent sample preparation; autosampler issue; fluctuating MS signal.Review sample prep steps for consistency; perform autosampler maintenance; allow instrument to stabilize.
Matrix Effects Co-eluting compounds suppressing or enhancing ionization.Improve chromatographic separation; implement more rigorous sample cleanup (SPE); use a stable isotope-labeled internal standard.[10]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable approach for the quantitative analysis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. The protocol is robust and can be validated to meet the rigorous standards of the pharmaceutical industry. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve accurate and reproducible results essential for advancing drug development programs.

References

  • Vertex AI Search. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Accessed January 22, 2026.
  • BenchChem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Accessed January 22, 2026.
  • Pharma Tutor. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Accessed January 22, 2026.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Accessed January 22, 2026.
  • Emery Pharma.
  • PharmaTutor. Analytical method validation: A brief review. Accessed January 22, 2026.
  • SIELC Technologies. Separation of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- on Newcrom R1 HPLC column. Accessed January 22, 2026.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for 1,3-DNB AND 1,3,5-TNB. Accessed January 22, 2026.
  • Lu, W., Bennett, B.D., & Rabinowitz, J.D. (2008). Analytical strategies for LC-MS-based targeted metabolomics. PMC - NIH.
  • ACS Omega.
  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Accessed January 22, 2026.
  • BenchChem. Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. Accessed January 22, 2026.
  • Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Accessed January 22, 2026.
  • Journal of Veterinary Science. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Published 2018.
  • Chu, P.S., & Lopez, M.I. (2005). Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans. Journal of Agricultural and Food Chemistry, 53(22), 8934-8938.

Sources

Application

high-throughput screening with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

An Application Note on High-Throughput Screening for Modulators of Bacterial Nitroreductase Activity Using 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Authored by: A Senior Application Scientist Introduction: The Therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on High-Throughput Screening for Modulators of Bacterial Nitroreductase Activity Using 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Bacterial Nitroreductases

Nitroreductases (NTRs) are a family of flavin-containing enzymes that are widespread in bacteria but absent in mammalian cells.[1] These enzymes catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds to their corresponding hydroxylamines or amines.[2] This metabolic capability is of significant interest in two primary therapeutic areas:

  • Antibiotic Development: As nitro-containing molecules are crucial components of some antimicrobial agents, bacterial nitroreductases can be essential for their activation.[3] Inhibiting these enzymes could represent a novel strategy to combat bacterial infections or to modulate the efficacy of existing nitroaromatic drugs.

  • Cancer Prodrug Therapy: In Gene-Directed Enzyme Prodrug Therapy (GDEPT), a gene encoding a bacterial nitroreductase is delivered to tumor cells.[4] A non-toxic nitroaromatic prodrug is then administered systemically and is selectively activated to a potent cytotoxic agent only within the tumor cells expressing the enzyme.[4] The ability to modulate this enzymatic activity could offer finer control over such therapeutic interventions.

Given the importance of nitroreductases, there is a clear need for robust methods to identify molecules that can modulate their activity. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large chemical libraries for such modulators.[5]

This application note details a comprehensive HTS workflow for the discovery of inhibitors of bacterial nitroreductase, using Escherichia coli nitroreductase B (NfsB) as a model enzyme. We propose the use of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (NTFB) as a novel tool substrate for this screening campaign. The rationale for selecting NTFB is based on its structural features: the nitrobenzamide core is a known substrate for nitroreductases, and the trifluoroethyl group can influence its solubility and kinetic properties.

Assay Principle and Workflow Overview

The screening strategy is designed as a multi-stage process to identify true positive hits with high confidence, starting with a primary biochemical screen followed by confirmatory and secondary cell-based assays.

The Core Reaction

The central biochemical reaction involves the reduction of the nitro group of NTFB by the E. coli nitroreductase NfsB, using NADH as an electron donor.[6] The reaction progress is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+. Inhibitors of NfsB will slow down this reaction, resulting in a smaller change in absorbance compared to uninhibited controls.

cluster_0 Nitroreductase Catalytic Cycle NfsB_FMN NfsB (FMN) NfsB_FMNH2 NfsB (FMNH2) NfsB_FMN->NfsB_FMNH2 Reduces Reduced_NTFB Reduced NTFB (Hydroxylamine/Amine) NfsB_FMN->Reduced_NTFB Releases NADH NADH NADH->NfsB_FMN Binds NAD NAD+ NfsB_FMNH2->NfsB_FMN Re-oxidizes NfsB_FMNH2->NAD Releases NTFB NTFB (4-nitro-N-(2,2,2-trifluoroethyl)benzamide) NTFB->NfsB_FMNH2 Binds Inhibitor Inhibitor Inhibitor->NfsB_FMN Blocks HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen: Biochemical NfsB Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>3σ from control) Primary_Screen->Hit_Identification Data Analysis Dose_Response Confirmatory Screen: Dose-Response (IC50) Hit_Identification->Dose_Response Primary Hits Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Data Analysis Secondary_Assay Secondary Screen: Whole-Cell Bacterial Assay Potent_Hits->Secondary_Assay Triage Counter_Screen Counter-Screen: Mammalian Cytotoxicity Potent_Hits->Counter_Screen Triage Validated_Hits Validated, Selective Hits Secondary_Assay->Validated_Hits Counter_Screen->Validated_Hits Selectivity Filter

Caption: A multi-stage workflow for identifying selective NfsB inhibitors.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
4-nitro-N-(2,2,2-trifluoroethyl)benzamide (NTFB)Custom Synthesis-Prepare 10 mM stock in DMSO
Recombinant E. coli NfsBIn-house/Commercial-Purity >95%
β-Nicotinamide adenine dinucleotide, reduced form (NADH)Sigma-AldrichN8129Prepare fresh 10 mM stock in assay buffer
Dimethyl sulfoxide (DMSO), ACS GradeFisher ScientificD128For compound and substrate solubilization
Tris-HClThermo FisherBP152For buffer preparation
NaClSigma-AldrichS9888For buffer preparation
Dithiothreitol (DTT)Thermo FisherR0861For enzyme stability
Bovine Serum Albumin (BSA)Sigma-AldrichA7906To prevent non-specific binding
384-well UV-transparent microplatesCorning3679For biochemical assay
384-well white, solid-bottom microplatesGreiner Bio-One781080For cell-based assays
E. coli (ATCC 25922)ATCC25922For whole-cell secondary screen
Luria-Bertani (LB) BrothDifco244620For bacterial culture
HEK293 cellsATCCCRL-1573For cytotoxicity counter-screen
DMEM with high glucoseGibco11965092For mammalian cell culture
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7573For cytotoxicity measurement

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Inhibition of NfsB

This protocol is designed for a fully automated HTS system to screen a large compound library at a single concentration.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM DTT, 0.01% BSA. Prepare fresh and keep on ice.

  • Enzyme Stock: Dilute recombinant NfsB in Assay Buffer to a working concentration of 20 nM (2X final concentration).

  • Substrate/Cofactor Mix: Prepare a solution containing 200 µM NTFB and 300 µM NADH in Assay Buffer (2X final concentration). Protect from light.

2. Assay Procedure (384-well format):

  • Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well UV-transparent plate. This results in a final assay concentration of 10 µM.

  • Dispense 50 nL of DMSO into control wells (negative control: 100% activity; positive control: 0% activity).

  • Add 12.5 µL of Assay Buffer to all wells.

  • Add 12.5 µL of the 20 nM NfsB enzyme solution to all wells except the negative control wells (add 12.5 µL of Assay Buffer instead).

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of the Substrate/Cofactor Mix to all wells. The final reaction volume is 50 µL.

  • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Read the absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))

  • Identify primary hits as compounds exhibiting inhibition greater than three standard deviations from the mean of the sample field.

Protocol 2: Confirmatory and Dose-Response Assay

Primary hits are re-tested in the same biochemical assay over a range of concentrations to determine their potency (IC50).

1. Compound Plating:

  • Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.

  • Dispense 50 nL of each concentration into a 384-well plate.

2. Assay and Data Analysis:

  • Follow the procedure described in Protocol 1.

  • Plot percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound. [7]4. Hits with an IC50 < 10 µM are advanced to secondary screening.

Protocol 3: Secondary Screen - Whole-Cell Bacterial Growth Inhibition

This assay determines if the identified NfsB inhibitors have an antibacterial effect, which could be synergistic with the enzyme inhibition.

1. Preparation:

  • Inoculate a starter culture of E. coli (ATCC 25922) in LB broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:1000 in fresh LB broth.

2. Assay Procedure:

  • Serially dilute the hit compounds in a 384-well plate.

  • Add 50 µL of the diluted E. coli culture to each well.

  • Incubate the plates at 37°C for 18 hours with shaking.

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Calculate the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents visible growth.

Protocol 4: Counter-Screen - Mammalian Cell Cytotoxicity

This assay is crucial to filter out compounds that are broadly cytotoxic, ensuring that the hits are selective for the bacterial target.

1. Cell Plating:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and resuspend the cells to a density of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well white, solid-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the hit compounds.

  • Add 50 nL of the diluted compounds to the cells.

  • Incubate for 48 hours at 37°C, 5% CO2.

3. Viability Measurement:

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader. [8][9] 4. Data Analysis:

  • Calculate the percent viability relative to DMSO-treated controls.

  • Determine the CC50 (50% cytotoxic concentration) by fitting the data to a dose-response curve.

Hit Triage and Validation

The final step involves integrating the data from all assays to select the most promising candidates for further development.

Hit_Triage node_potent_hits node_potent_hits node_bacterial_activity node_bacterial_activity node_potent_hits->node_bacterial_activity Tested for Antibacterial Effect node_low_cytotoxicity node_low_cytotoxicity node_potent_hits->node_low_cytotoxicity Tested for Cytotoxicity node_final_leads {Final Lead Candidates | Selective & Active} node_bacterial_activity->node_final_leads Filter node_low_cytotoxicity->node_final_leads Filter

Caption: Logic for triaging hits to identify selective and active lead compounds.

Hit Prioritization Criteria:

ParameterDesired ValueRationale
NfsB IC50 < 10 µMPotent inhibition of the target enzyme.
E. coli MIC < 50 µMDemonstrates whole-cell activity.
HEK293 CC50 > 50 µMLow toxicity to mammalian cells.
Selectivity Index (SI) CC50 / IC50 > 10Indicates a therapeutic window.

Compounds that meet these criteria are considered validated hits and are prioritized for further mechanistic studies, structure-activity relationship (SAR) analysis, and lead optimization.

Conclusion

This application note provides a detailed, robust, and scientifically grounded framework for conducting a high-throughput screening campaign to discover novel inhibitors of bacterial nitroreductase using 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a tool substrate. By integrating a primary biochemical assay with secondary whole-cell and cytotoxicity counter-screens, this workflow is designed to minimize false positives and efficiently identify potent, selective lead compounds for potential therapeutic development.

References

  • ACS Central Science. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Computational Methods for Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. PMC. Retrieved from [Link]

  • PubMed. (1996, October). Gene cloning, purification, and characterization of NfsB, a minor oxygen-insensitive nitroreductase from Escherichia coli.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • PLOS One. (2014, February 19). Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay. Retrieved from [Link]

  • UniProt. (1994, October 1). nfsB - Oxygen-insensitive NAD(P)H nitroreductase - Escherichia coli (strain K12). Retrieved from [Link]

  • Wikipedia. (n.d.). E. coli nitroreductase. Retrieved from [Link]

  • MDPI. (n.d.). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. Retrieved from [Link]

  • ASM Journals. (n.d.). Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery.... PMC. Retrieved from [Link]

  • MDPI. (2024, July 30). A Host–Guest Platform for Highly Efficient, Quantitative, and Rapid Detection of Nitroreductase. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). HIF HRE-Luc/LacZ Stable Expressing LN229 Human Glioblastoma Cell Line. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. Retrieved from [Link]

  • National Institutes of Health. (2021, February 19). Ratiometric Fluorescence Assay for Nitroreductase Activity.... PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs.... Retrieved from [Link]

  • PubMed. (2024, July 1). Biochemical, kinetic, and structural characterization of a Bacillus tequilensis nitroreductase. Retrieved from [Link]

  • National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a Putative Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

For Research Use Only Abstract This document provides detailed application notes and protocols for the prospective use of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a chemical probe. Based on its structural analogy to...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Abstract

This document provides detailed application notes and protocols for the prospective use of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a chemical probe. Based on its structural analogy to known inhibitors of Fatty Acid Amide Hydrolase (FAAH), this compound is presented as a candidate tool for investigating the activity and function of this key enzyme in the endocannabinoid system. The protocols outlined herein are founded on established methodologies for characterizing FAAH inhibitors and are intended to guide researchers in the initial evaluation and application of this novel probe.

Introduction and Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids, most notably the endocannabinoid anandamide (AEA)[1][2]. By hydrolyzing AEA, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and neurological functions. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.

Chemical probes are indispensable tools for the study of enzyme function in complex biological systems. The compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide possesses structural motifs that suggest its potential as a selective and potent inhibitor of FAAH. The trifluoroethyl group is a common feature in various biologically active molecules, while the benzamide scaffold is present in a number of known enzyme inhibitors[3][4]. Furthermore, related N-(trifluoroethyl)benzamide derivatives have been explored as potent inhibitors of FAAH[1][2]. The 4-nitro substitution on the benzoyl ring may further enhance its inhibitory activity and provide a spectroscopic handle for certain assays.

These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a putative chemical probe for FAAH.

Proposed Mechanism of Action

It is hypothesized that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide acts as a competitive inhibitor of FAAH. The benzamide moiety is proposed to interact with the catalytic serine residue within the active site of FAAH, preventing the binding and subsequent hydrolysis of its endogenous substrate, anandamide. The inhibition of FAAH leads to an accumulation of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to downstream cellular responses.

G cluster_0 Proposed Mechanism of FAAH Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1/CB2 Receptors Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Probe 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Probe->FAAH Inhibition Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1R->Signaling

Caption: Proposed mechanism of FAAH inhibition.

Synthesis Protocol

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be achieved via a standard amidation reaction between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine.

Materials:

  • 4-Nitrobenzoyl chloride

  • 2,2,2-Trifluoroethylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 2,2,2-trifluoroethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • High-performance liquid chromatography (HPLC): To assess purity.

In Vitro FAAH Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency (IC₅₀) of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide against FAAH. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • 96-well black microplates

  • Fluorescence microplate reader

  • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide stock solution in DMSO

  • Positive control inhibitor (e.g., URB597)

Procedure:

  • Prepare a serial dilution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in assay buffer. Also, prepare dilutions of the positive control.

  • In a 96-well plate, add 50 µL of the diluted test compound or control to each well. For the negative control wells, add 50 µL of assay buffer with DMSO.

  • Add 25 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
Enzyme Recombinant human FAAH
Substrate Fluorogenic FAAH substrate (e.g., AAMCA)
Assay Principle Measurement of the rate of fluorescent product formation
Detection Fluorescence (Ex/Em = 380/460 nm)
Output IC₅₀ value (concentration of inhibitor that reduces enzyme activity by 50%)

Cellular FAAH Activity Assay Protocol

This protocol details a method to assess the ability of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide to inhibit FAAH activity in a cellular context using a competitive activity-based protein profiling (ABPP) approach.

Materials:

  • Cell line expressing FAAH (e.g., HEK293T cells overexpressing human FAAH)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Activity-based probe for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

  • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide stock solution in DMSO

Procedure:

  • Culture FAAH-expressing cells to ~80-90% confluency.

  • Treat the cells with varying concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Incubate a standardized amount of protein from each lysate with the FP-Rh activity-based probe for 30-60 minutes at room temperature.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to FAAH will be inversely proportional to the inhibitory activity of the test compound.

  • Quantify the band intensities to determine the concentration-dependent inhibition of FAAH activity.

G cluster_1 Cellular FAAH Activity Assay Workflow A Culture FAAH-expressing cells B Treat with 4-nitro-N-(2,2,2- trifluoroethyl)benzamide A->B C Lyse cells and quantify protein B->C D Incubate lysate with FP-Rh probe C->D E SDS-PAGE D->E F Fluorescence gel scanning E->F G Quantify FAAH band intensity F->G

Sources

Application

Application Notes and Protocols for Nitrobenzamides in Antimicrobial Research

Introduction: The Resurgence of Nitroaromatics in the Fight Against Microbial Resistance The ever-looming crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Nitroaromatics in the Fight Against Microbial Resistance

The ever-looming crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Among these, nitroaromatic compounds, a class once relegated to specific applications due to toxicity concerns, are experiencing a renaissance. This revival is largely driven by a deeper understanding of their bioactivation mechanisms and the identification of microbial-specific targets. Nitrobenzamides, in particular, have emerged as a promising subclass, demonstrating remarkable efficacy against a range of pathogens, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the exploration of nitrobenzamides as a potential new class of antimicrobial agents. We will delve into their synthesis, methodologies for evaluating their antimicrobial efficacy, protocols for elucidating their mechanism of action, and preliminary assessments of their safety profile.

Part 1: Synthesis of Nitrobenzamide Derivatives

The synthesis of nitrobenzamide derivatives is typically achieved through the coupling of a nitro-substituted benzoic acid with a desired amine. This can be accomplished via several standard organic chemistry reactions. Below is a generalized protocol for the synthesis of a nitrobenzamide derivative.

Protocol 1: General Synthesis of N-substituted Nitrobenzamides via Acyl Chloride Intermediate

This protocol describes a common and effective method for synthesizing nitrobenzamides.

Materials:

  • Appropriate nitrobenzoic acid (e.g., 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • The desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting nitrobenzoyl chloride is often used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the crude nitrobenzoyl chloride in an anhydrous solvent like DCM or THF.

    • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in the same anhydrous solvent.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (if the amine is in excess), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the synthesized nitrobenzamide derivative using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3]

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of nitrobenzamide derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental parameters to be determined.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

  • Sterile 96-well microtiter plates (flat-bottom)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB))

  • Synthesized nitrobenzamide compounds dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the nitrobenzamide compound (at 2x the highest desired test concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.

    • Include a positive control (a known antibiotic), a negative control (broth only, for sterility check), and a growth control (broth with bacteria, no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with a breathable membrane or lid) and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2][8]

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh agar plate (without any antimicrobial agent).

  • Incubate the agar plate at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Compound Organism MIC (µg/mL) Reference
N-benzyl 3,5-dinitrobenzamide A6M. tuberculosis H37Rv< 0.016[1]
N-benzyl 3,5-dinitrobenzamide A11M. tuberculosis H37Rv< 0.016[1]
Nitrobenzamide Derivative 5aB. subtilis6.25[9]
Nitrobenzamide Derivative 5aE. coli3.12[9]
Nitroimidazole Derivative 8gS. aureus (MRSA)1[10][11]
Nitroimidazole Derivative 8iE. coli (Carbapenem-resistant)Lower than Metronidazole[10]

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For many nitrobenzamides, particularly those active against M. tuberculosis, the primary target is the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in cell wall synthesis.[1][2] However, other mechanisms may be at play, especially against other types of microbes.

Visualizing the DprE1 Inhibition Pathway

DprE1_Inhibition cluster_CellWall Mycobacterial Cell Wall Synthesis DPR Decaprenyl-phosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Epimerization DPA Decaprenyl-phosphoryl-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPA Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->DprE1 Inhibition

Caption: Inhibition of DprE1 by nitrobenzamides blocks arabinogalactan synthesis.

Protocol 4: Bacterial Cell Membrane Integrity Assay

This assay determines if a compound disrupts the bacterial cell membrane, a common mechanism for broad-spectrum antimicrobials. It utilizes propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.[12][13][14][15]

Materials:

  • Bacterial suspension (prepared as in the MIC protocol)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Wash the bacterial cells from their growth medium and resuspend them in PBS to an OD₆₀₀ of approximately 0.25.

  • Add the bacterial suspension to the wells of a 96-well plate.

  • Add the nitrobenzamide compounds at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a membrane-disrupting peptide like polymyxin B) and a negative control (untreated cells).

  • Add PI to each well to a final concentration of 1-5 µg/mL.

  • Incubate the plate at room temperature or 37°C, protected from light, for 15-30 minutes.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • An increase in fluorescence intensity in the presence of the nitrobenzamide compound compared to the untreated control indicates membrane damage.

Protocol 5: Assessment of Drug-DNA Interaction

Some antimicrobial agents exert their effect by binding to bacterial DNA, thereby inhibiting replication and transcription.[16] Ethidium bromide (EtBr) displacement assay is a common method to investigate this.

Materials:

  • Bacterial genomic DNA or calf thymus DNA

  • Ethidium bromide solution

  • Tris-EDTA (TE) buffer

  • Nitrobenzamide compounds

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a solution of DNA in TE buffer.

  • Add EtBr to the DNA solution to a concentration where the fluorescence is significant but not saturating.

  • Record the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

  • Add increasing concentrations of the nitrobenzamide compound to the DNA-EtBr complex.

  • After each addition, incubate for a few minutes and then record the fluorescence spectrum.

  • A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the nitrobenzamide suggests that the compound is displacing EtBr from the DNA, indicating a DNA-binding interaction.

Experimental Workflow for Antimicrobial Evaluation of Nitrobenzamides

Antimicrobial_Workflow cluster_Synthesis Compound Generation cluster_Screening Primary Screening cluster_MOA Mechanism of Action Studies cluster_Toxicity Preliminary Safety Assessment Synthesis Synthesis of Nitrobenzamide Library Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity MBC MBC Determination MIC->MBC Membrane Membrane Integrity Assay (PI) MBC->Membrane DNA_Binding DNA Interaction Assay (EtBr) MBC->DNA_Binding Target_Enzyme Target-Based Assays (e.g., DprE1) MBC->Target_Enzyme

Caption: A logical workflow for the antimicrobial evaluation of nitrobenzamides.

Part 4: Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards mammalian cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Protocol 6: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrobenzamide compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

Nitrobenzamides represent a versatile and potent class of antimicrobial agents with significant potential, particularly in the development of new anti-tuberculosis drugs. The protocols outlined in these application notes provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel nitrobenzamide derivatives. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, exploring their efficacy in in vivo infection models, and further elucidating their mechanisms of action against a broader range of pathogenic microbes. The systematic application of these methodologies will be instrumental in advancing nitrobenzamides from promising lead compounds to clinically viable therapeutic agents.

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). OMICS International. Retrieved January 22, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 22, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 22, 2026, from [Link]

  • MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2022, August 17). YouTube. Retrieved January 22, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]

  • Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. (2020, May 14). Frontiers. Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Microbe Notes. Retrieved January 22, 2026, from [Link]

  • Antifungal activity of substituted nitrobenzenes and anilines. (1971, September). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes. (2014, February 17). NIH. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Drug-DNA interaction protocols. (n.d.). NYU Library Catalog. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. (2017, June 21). Academic Journals. Retrieved January 22, 2026, from [Link]

  • Propidium iodide (PI) staining assay of E. coli treated for two hours... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Antifungal activity of nitroimidazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The activity of nitroaromatics against S. aureus (a) and E. coli (b)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters. Retrieved January 22, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022, September 28). Biointerface Research in Applied Chemistry. Retrieved January 22, 2026, from [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • MIC levels of nitroimidazole compounds against gram-positive bacteria... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A review of compounds derivatives with antimicrobial activities. (n.d.). WJBPHS. Retrieved January 22, 2026, from [Link]

  • DNA binding ligands targeting drug-resistant bacteria: structure, activity, and pharmacology. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021, September 16). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. (2023, December 18). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" in Cancer Cell Lines

Introduction: Rationale for Investigating 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a Novel Anticancer Candidate The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a Novel Anticancer Candidate

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of chemical scaffolds that can exploit the unique physiology of tumor microenvironments. The compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide presents a compelling case for investigation based on the convergence of two well-established pharmacophores: the 4-nitroaromatic group and the N-trifluoroethyl moiety.

The 4-nitroaromatic moiety is a key feature in several classes of experimental anticancer agents. Its significance lies in its potential for bioreductive activation. Solid tumors often contain regions of low oxygen tension, or hypoxia. Hypoxic cancer cells upregulate specific enzymes, such as nitroreductases, which can reduce the nitro group to cytotoxic species like hydroxylamines and nitroso derivatives. These reactive intermediates can induce DNA damage and trigger cell death, offering a mechanism for selective targeting of tumor cells while sparing healthy, well-oxygenated tissues.

The N-(2,2,2-trifluoroethyl) group is a valued substituent in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability. These properties can lead to improved pharmacokinetic profiles and better target engagement. For instance, N-(3,3,3-trifluoroethyl)-N'-substituted ureas have demonstrated moderate anticancer activity in the National Cancer Institute's 60-cell line screen[1].

Therefore, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is hypothesized to function as a metabolically stable, cell-permeable prodrug that is selectively activated in hypoxic cancer cells to exert a cytotoxic effect. These application notes provide a comprehensive framework for the initial preclinical evaluation of this compound in relevant cancer cell line models.

Hypothesized Mechanism of Action

We propose that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide acts as a hypoxia-activated prodrug . The core of this hypothesis is the enzymatic reduction of the 4-nitro group within the low-oxygen environment of a tumor.

Hypothesized Mechanism of Action Compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (Prodrug) HypoxicCell Hypoxic Cancer Cell Compound->HypoxicCell Cellular Uptake Nitroreductase Nitroreductase Enzymes ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates Reduction of Nitro Group DNA_Damage DNA Damage & Oxidative Stress ReactiveIntermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothesized bioreductive activation of the compound in hypoxic cancer cells.

Upon entering a hypoxic cancer cell, nitroreductase enzymes reduce the nitro group. This generates reactive nitrogen species that are capable of causing DNA strand breaks and inducing oxidative stress. This cellular damage is expected to culminate in the activation of the intrinsic apoptotic pathway, leading to programmed cell death.

Part 1: Initial Screening and Viability Assessment

The first step is to determine the cytotoxic potential of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and to test the central hypothesis of hypoxia-selective activity.

Cell Line Selection

It is crucial to select cell lines that are known to develop hypoxic regions in tumors. A panel of cell lines is recommended for initial screening.

Cell LineCancer TypeRationale
MDA-MB-231 Breast CancerTriple-negative breast cancer model, known to be highly aggressive and metastatic. Organochalcogens with nitro-substituents have shown efficacy in this model[2].
HCT116 Colon CancerA well-characterized colorectal cancer cell line used in drug screening.
A549 Lung CancerA common model for non-small cell lung cancer.
PC3 Prostate CancerAndrogen-independent prostate cancer model; derivatives of 4-nitrobenzaldehyde have been shown to induce apoptosis in PC3 cells[3].
MCF-10A Non-tumorigenicNon-tumorigenic breast epithelial cell line to assess selectivity.
Protocol: Cell Viability Assay (MTT/WST-1)

This protocol assesses the dose-dependent effect of the compound on cell viability under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

Materials:

  • Selected cancer and non-tumorigenic cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (dissolved in DMSO to create a 10 mM stock)

  • MTT or WST-1 reagent

  • 96-well plates

  • Standard incubator (37°C, 5% CO₂, 21% O₂)

  • Hypoxia chamber or incubator (37°C, 5% CO₂, 1% O₂)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 4-nitro-N-(2,2,2-trifluoroethyl)benzamide stock solution in complete medium. A suggested concentration range for initial screening is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or a vehicle control (DMSO concentration should not exceed 0.5%).

  • Incubation:

    • Normoxia Plate: Place one plate in a standard incubator for 72 hours.

    • Hypoxia Plate: Place the duplicate plate in a hypoxia chamber for 72 hours.

  • Viability Assessment: After 72 hours, add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well. Incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm. If using WST-1, read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each cell line under normoxic and hypoxic conditions.

Expected Outcome & Interpretation: If the hypothesis is correct, the IC₅₀ values should be significantly lower under hypoxic conditions compared to normoxic conditions, particularly in the cancer cell lines. The IC₅₀ for the non-tumorigenic MCF-10A cell line should be substantially higher, indicating tumor selectivity.

Cell LineIC₅₀ (Normoxia)IC₅₀ (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR)
MDA-MB-231[Experimental][Experimental][IC₅₀ Normoxia / IC₅₀ Hypoxia]
HCT116[Experimental][Experimental][IC₅₀ Normoxia / IC₅₀ Hypoxia]
A549[Experimental][Experimental][IC₅₀ Normoxia / IC₅₀ Hypoxia]
PC3[Experimental][Experimental][IC₅₀ Normoxia / IC₅₀ Hypoxia]
MCF-10A[Experimental][Experimental][IC₅₀ Normoxia / IC₅₀ Hypoxia]

Part 2: Mechanistic Elucidation

Following the confirmation of cytotoxic activity, the next phase is to investigate the underlying mechanism, focusing on the induction of apoptosis and effects on the cell cycle.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • MDA-MB-231 or another sensitive cell line

  • 6-well plates

  • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its hypoxic IC₅₀ and 2x IC₅₀ concentrations (determined in Part 1). Include a vehicle control. Incubate under hypoxic conditions for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcome & Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells will confirm that the compound induces apoptosis.

Experimental_Workflow Start Select Cell Lines Viability Cell Viability Assay (Normoxia vs. Hypoxia) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Annexin V / PI Assay (Flow Cytometry) IC50->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Treat at IC50 WesternBlot Western Blot Analysis (Apoptotic & DNA Damage Markers) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Mechanistic Conclusion WesternBlot->Conclusion

Caption: A logical workflow for the initial investigation of the compound.

Protocol: Cell Cycle Analysis

This protocol determines if the compound causes cell cycle arrest at a specific phase, which is a common effect of DNA-damaging agents.

Materials:

  • As per Protocol 2.1, but without the Annexin V kit.

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) solution

Procedure:

  • Treatment and Harvesting: Treat and harvest cells as described in Protocol 2.1.

  • Fixation: Resuspend the cell pellet in cold PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI/RNase A staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome & Interpretation: DNA damage often leads to cell cycle arrest in the S or G2/M phase to allow for DNA repair. An accumulation of cells in these phases would support the hypothesized mechanism of action.

Protocol: Western Blot for Key Pathway Proteins

This protocol examines the effect of the compound on proteins involved in DNA damage response and apoptosis.

Materials:

  • Cell lysates from treated and control cells (from Protocol 2.1)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against:

    • Phospho-H2A.X (γH2A.X) - a marker of DNA double-strand breaks

    • Cleaved Caspase-3 - an executioner caspase in apoptosis

    • Cleaved PARP - a substrate of cleaved caspase-3

    • Bcl-2 and Bax - pro- and anti-apoptotic proteins

    • β-actin or GAPDH - loading control

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Outcome & Interpretation:

  • Increased γH2A.X: Confirms the induction of DNA damage.

  • Increased Cleaved Caspase-3 and Cleaved PARP: Confirms the activation of the caspase cascade and execution of apoptosis.

  • Altered Bax/Bcl-2 Ratio: An increase in the Bax/Bcl-2 ratio would suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.

Conclusion and Future Directions

These protocols provide a foundational strategy for the initial characterization of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a potential anticancer agent. Positive results, particularly a high hypoxic cytotoxicity ratio and confirmed induction of DNA damage and apoptosis, would provide a strong rationale for advancing the compound to more complex studies. Future work could include clonogenic survival assays, investigation in 3D spheroid models to better simulate tumor microenvironments, and eventual progression to in vivo xenograft models to assess efficacy and tolerability.

References

  • Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. (2024). ResearchGate. Available at: [Link]

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. (2025). ResearchGate. Available at: [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. (2025). PubMed. Available at: [Link]

  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1984). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. (2015). Journal of Fluorine Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Fungicidal Activity of Benzamide Derivatives

Introduction Benzamide derivatives represent a significant class of fungicides, pivotal in the management of a wide array of fungal pathogens in agriculture and medicine. Their efficacy stems from targeted interference w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzamide derivatives represent a significant class of fungicides, pivotal in the management of a wide array of fungal pathogens in agriculture and medicine. Their efficacy stems from targeted interference with essential fungal cellular processes. This guide provides an in-depth exploration of the fungicidal activity of benzamide derivatives, detailing their mechanisms of action and providing comprehensive, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these potent antifungal agents.

The narrative of this guide is built upon the core principles of scientific integrity, offering not just procedural steps but also the causal reasoning behind experimental choices. The protocols herein are designed as self-validating systems, ensuring robustness and reproducibility in your research endeavors.

Mechanisms of Action: A Tale of Two Targets

The fungicidal prowess of benzamide derivatives primarily arises from their ability to disrupt two critical cellular functions in fungi: mitochondrial respiration and cell division. This dual-targeting capability underscores their broad-spectrum activity and significance in antifungal research.

Inhibition of Succinate Dehydrogenase (SDH): Choking Fungal Respiration

A major class of benzamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] SDH, also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2] SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ETC via its iron-sulfur clusters to ubiquinone.[2][4]

Benzamide SDHIs act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, effectively blocking the electron transfer from succinate to ubiquinone.[2][4] This disruption of the electron flow halts ATP production, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.

Diagram: Mechanism of Action of Benzamide SDHI Fungicides

SDHI_Mechanism cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- transfer Benzamide Benzamide Derivative (SDHI) Benzamide->SDH Inhibition

Caption: Benzamide SDHIs block the ubiquinone-binding site of Complex II.

Disruption of β-Tubulin Assembly: Halting Fungal Cell Division

Another significant mechanism of action for certain benzamide fungicides is the inhibition of microtubule formation through interaction with β-tubulin.[5][6] Microtubules are essential cytoskeletal components that play a critical role in mitosis (cell division), intracellular transport, and maintaining cell structure.

These benzamide derivatives bind to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[7][8] This disruption of microtubule dynamics leads to a mitotic arrest, inhibiting cell division and ultimately causing fungal cell death.[6] This mode of action is particularly effective against rapidly proliferating fungal cells. Resistance to this class of fungicides is often associated with point mutations in the β-tublin gene.[5]

Diagram: Mechanism of Action of Benzamide β-Tubulin Inhibitors

Tubulin_Inhibition cluster_Polymerization Microtubule Assembly AlphaTubulin α-Tubulin Dimer αβ-Tubulin Dimer AlphaTubulin->Dimer BetaTubulin β-Tubulin BetaTubulin->Dimer Microtubule Microtubule Dimer->Microtubule Polymerization Mitosis & Cell Division Mitosis & Cell Division Benzamide Benzamide Derivative Benzamide->BetaTubulin Binding & Inhibition

Caption: Benzamides bind to β-tubulin, preventing microtubule formation.

Application Notes & Protocols: A Practical Guide

The following sections provide detailed protocols for assessing the fungicidal activity of benzamide derivatives. The choice of assay depends on the research question, the fungal species of interest, and the desired throughput.

Part 1: In Vitro Antifungal Susceptibility Testing

In vitro assays are fundamental for determining the intrinsic antifungal activity of a compound and for establishing structure-activity relationships (SAR).[9]

This is a widely used and robust method to determine the effect of a compound on the vegetative growth of filamentous fungi.[10][11][12][13]

Principle: The test compound is incorporated into a solid growth medium at various concentrations. The growth of the fungus on this "poisoned" medium is then compared to its growth on a control medium without the compound. The concentration that inhibits fungal growth by 50% (EC50) is a key parameter determined from this assay.

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the benzamide derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the assay medium does not exceed a level that affects fungal growth (typically ≤1% v/v).

  • Preparation of Poisoned Media:

    • Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA).[14] Autoclave and cool the medium to approximately 45-50°C.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations of the benzamide derivative. For a preliminary screen, a concentration of 50 µg/mL is often used.[9] For EC50 determination, a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) should be prepared.

    • Prepare a solvent control plate containing only the solvent at the same concentration used in the test plates.

    • Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a mycelial plug (typically 5 mm in diameter) from the leading edge of the colony using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size (e.g., 70-80% of the plate diameter).

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:[13] % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Expert Insights:

  • Causality: The poisoned food technique directly assesses the impact of the compound on the fungus's ability to acquire nutrients and grow, providing a clear indication of fungistatic or fungicidal activity.

  • Self-Validation: The inclusion of a solvent control is crucial to ensure that the observed inhibition is due to the benzamide derivative and not the solvent. A positive control (a known fungicide) can also be included to validate the assay's sensitivity.

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[15] This method is particularly useful for high-throughput screening of a large number of compounds.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the fungus is added to each well, and the plates are incubated. The MIC is determined by visual inspection or by measuring the optical density.

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the benzamide derivative in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI-1640). The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Prepare a standardized fungal spore suspension or mycelial fragment suspension. The concentration should be adjusted to a final concentration of approximately 1-5 x 10^4 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at the optimal temperature for the fungus for 24-72 hours, depending on the growth rate of the organism.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16] For quantitative analysis, the absorbance at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC is often defined as the concentration that causes a significant reduction (e.g., ≥80%) in growth compared to the control.[16]

Expert Insights:

  • Causality: The broth microdilution method provides a precise measure of the concentration at which the compound inhibits fungal growth in a liquid environment, which can be more representative of certain infection models.

  • Trustworthiness: Standardization of the inoculum is critical for the reproducibility of this assay. Using a spectrophotometer to adjust the inoculum density is highly recommended.

Diagram: In Vitro Antifungal Testing Workflow

in_vitro_workflow cluster_poisoned_food Poisoned Food Technique cluster_microdilution Broth Microdilution start Start: Benzamide Derivative stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep poisoned_media Prepare Poisoned Agar Media (Serial Dilutions) stock_prep->poisoned_media serial_dilution Perform Serial Dilutions in 96-well plate stock_prep->serial_dilution inoculate_plate Inoculate with Mycelial Plug poisoned_media->inoculate_plate incubate_plate Incubate Plates inoculate_plate->incubate_plate measure_growth Measure Colony Diameter incubate_plate->measure_growth calculate_ec50 Calculate % Inhibition & EC50 measure_growth->calculate_ec50 add_inoculum Add Standardized Inoculum serial_dilution->add_inoculum incubate_microplate Incubate Microplate add_inoculum->incubate_microplate read_mic Determine MIC (Visual/Spectrophotometer) incubate_microplate->read_mic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide

Welcome to the technical support guide for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you maximize the yield and purity of this important synthetic intermediate.

Synthesis Overview & Core Principles

The formation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a standard amide coupling reaction. The primary challenge lies in efficiently activating the carboxylic acid (4-nitrobenzoic acid) to react with the relatively electron-deficient amine (2,2,2-trifluoroethylamine) while minimizing side reactions.

The general synthetic route involves the reaction of 4-nitrobenzoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent and a non-nucleophilic base.

General Reaction Scheme:

4-Nitrobenzoic Acid + 2,2,2-Trifluoroethylamine --(Coupling Agent, Base)--> 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide

Success in this synthesis hinges on the judicious selection of the coupling agent, solvent, and base, as well as precise control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is a coupling agent necessary for this reaction? A1: Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which can lead to degradation. A coupling agent is used to convert the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive "activated" intermediate (such as an active ester) that is readily attacked by the amine nucleophile to form the amide bond under mild conditions.[1]

Q2: Which are the most common classes of coupling reagents for this synthesis? A2: The most common classes are carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).[1] Carbodiimides are cost-effective but can lead to specific side products.[2] Uronium salts like HATU are highly efficient and fast-acting, making them excellent for challenging couplings.[3][4]

Q3: What is the role of a base (e.g., DIPEA, Triethylamine) in the reaction? A3: A non-nucleophilic base serves two primary functions. First, it deprotonates the carboxylic acid to form a carboxylate anion, which is the initial nucleophile that attacks the coupling reagent.[5] Second, it neutralizes the acidic byproducts formed during the reaction, such as the protonated amine starting material or acids generated from the coupling agent, driving the equilibrium towards product formation.

Q4: My amine, 2,2,2-trifluoroethylamine, is a gas at room temperature. How should I handle it? A4: 2,2,2-Trifluoroethylamine has a boiling point of 3-4 °C. It is typically supplied as a compressed gas in a lecture bottle or as a solution. For lab-scale synthesis, it is often easiest to cool the reaction vessel to 0 °C or below and bubble the gas directly into the solvent or add a pre-cooled solution of the amine. Alternatively, using the hydrochloride salt (2,2,2-trifluoroethylamine HCl) and an extra equivalent of base is a common and effective strategy.

In-Depth Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded or the activation conditions are suboptimal. 2. Poor Nucleophilicity of Amine: The trifluoroethyl group is electron-withdrawing, reducing the amine's reactivity. 3. Reagent Stoichiometry: Incorrect molar ratios of reactants or reagents.1. Verify Coupling Reagent: Use a fresh bottle of the coupling agent (e.g., HATU, EDC). HATU is particularly effective for less reactive amines due to the formation of a highly reactive OAt-active ester.[3][4] 2. Optimize Reaction Conditions: For HATU, pre-activate the 4-nitrobenzoic acid with HATU and a base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the active ester is fully formed before the nucleophile is introduced.[5] 3. Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid to drive the reaction to completion.
Significant Byproduct Formation (e.g., N-acylurea) 1. Carbodiimide Rearrangement: When using DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, difficult-to-remove N-acylurea byproduct.[6] 2. Guanidinylation of Amine: If using HATU, adding the amine before the carboxylic acid is fully activated can lead to the amine reacting directly with HATU.[4]1. Use an Additive with Carbodiimides: Include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[7][8] 2. Optimize Reagent Addition Order: When using HATU, always add the carboxylic acid, base, and HATU to the solvent first. Allow this mixture to stir for a short period before adding the amine. This minimizes the concentration of free HATU available to react with the amine.[4]
Difficult Purification 1. Urea Byproducts: Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents, while tetramethylurea from HATU is polar and can be difficult to remove from the product.[2][9] 2. Unreacted Starting Materials: Incomplete conversion leaves polar starting materials that can complicate chromatography.1. Choose a Soluble Urea Reagent: If using a carbodiimide, opt for EDC. The resulting ethyl-dimethylaminopropyl urea is water-soluble and can be easily removed with an aqueous workup.[2] 2. Aqueous Workup Strategy: After the reaction, perform a series of aqueous washes: first with dilute acid (e.g., 1M HCl) to remove the base and unreacted amine, then with a base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt/HOAt. 3. Purification of HATU Byproducts: Tetramethylurea can often be removed by repeated aqueous washes or by silica gel chromatography, although it may require a more polar eluent system.
Reaction Stalls or is Sluggish 1. Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates. 2. Low Temperature: While starting at 0 °C is common to control exotherms, the reaction may need to be warmed to proceed at a reasonable rate.1. Select an Appropriate Solvent: Aprotic polar solvents like DMF or NMP are generally excellent choices for HATU-mediated couplings as they facilitate the formation of the charged intermediates.[3] For EDC/HOBt couplings, DCM or acetonitrile are often effective.[10] 2. Temperature Control: Start the reaction at 0 °C, especially during the addition of the coupling agent. After all reagents are added, allow the reaction to warm to room temperature and stir overnight to ensure completion. Monitor by TLC or LC-MS.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis using HATU

This protocol is recommended for its high efficiency and reliability, especially given the nature of the reactants.

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • 2,2,2-Trifluoroethylamine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitrobenzoic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow. Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Slowly add 2,2,2-trifluoroethylamine (1.2 eq) to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Cost-Effective Synthesis using EDC/HOBt

This protocol is a more economical alternative, suitable for larger-scale synthesis.

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and anhydrous DCM (0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add TEA or DIPEA (3.0 eq) dropwise to the stirred suspension.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[11]

Visualizing the Chemistry

Reaction Mechanism & Troubleshooting Logic

Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate the activation pathway using HATU and a logical workflow for diagnosing common synthesis issues.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation R-COOH 4-Nitrobenzoic Acid R-COO- Carboxylate R-COOH->R-COO- Base DIPEA Active_Ester OAt-Active Ester R-COO-->Active_Ester HATU HATU TMU Tetramethylurea (Byproduct) Product Target Amide Active_Ester->Product Amine CF3CH2NH2 HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Are reagents (especially coupling agent) fresh? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Conditions Is the solvent anhydrous? Is temperature appropriate? Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Check_Byproducts Analyze crude NMR/LC-MS for known byproducts. Byproduct_Found Specific byproduct identified? (e.g., N-acylurea) Check_Byproducts->Byproduct_Found Yes_Reagents->Check_Conditions Replace_Reagents Action: Use fresh coupling agent. No_Reagents->Replace_Reagents Yes_Conditions->Check_Byproducts Optimize_Conditions Action: Dry solvent. Allow warming to RT. No_Conditions->Optimize_Conditions Yes_Byproduct Yes Byproduct_Found->Yes_Byproduct Yes No_Byproduct No Byproduct_Found->No_Byproduct No Modify_Protocol Action: Add HOBt (for EDC). Check reagent addition order. Yes_Byproduct->Modify_Protocol Re_evaluate Re-evaluate stoichiometry and amine reactivity. No_Byproduct->Re_evaluate

Caption: Troubleshooting workflow for optimizing amide synthesis.

Safety & Handling

  • 4-Nitrobenzoic acid: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • 2,2,2-Trifluoroethylamine: Corrosive and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling Reagents (HATU, EDC): Can be sensitizers and irritants. Avoid inhalation and skin contact. HATU and HOBt are potentially explosive and should be handled with care, avoiding shock and heat.[9]

  • Solvents (DMF, DCM): Handle in a fume hood. DMF is a suspected teratogen. DCM is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. [Link]

  • Carbodiimide - Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Optimization of the reaction conditions of amide synthesis. - ResearchGate. [Link]

Sources

Optimization

"4-nitro-N-(2,2,2-trifluoroethyl)benzamide" solubility and stability issues

Technical Support Center: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and troubleshooting advice fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice for challenges related to the solubility and stability of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: My 4-nitro-N-(2,2,2-trifluoroethyl)benzamide won't dissolve in aqueous buffers. What am I doing wrong?

This is a common issue. Due to its aromatic nitro group and trifluoroethyl moiety, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is expected to have low water solubility. The nitro group is electron-withdrawing, and along with the stable benzene ring, contributes to the compound's recalcitrance.[1] For many benzamide derivatives, solubility in aqueous solutions is modest at best. For instance, benzamide itself has limited water solubility, which generally decreases with the addition of nonpolar functional groups.[2]

Troubleshooting Steps:

  • Start with an organic co-solvent. Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Commonly used solvents for compounds with low aqueous solubility include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. [3]

  • Use the Shake-Flask Method to determine thermodynamic solubility. This involves adding an excess of the compound to the solvent, shaking it for a set period (often 24 hours or more) to ensure equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.[4][5]

Q2: What is the best organic solvent for creating a stock solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide?

Recommended Solvent Screening Protocol:

SolventJustification
DMSO A powerful, non-toxic solvent capable of dissolving both polar and non-polar substances.[3]
DMF Similar to DMSO, it is a good solvent for many organic compounds.
Ethanol A less toxic option that can be suitable for some applications, though it may not achieve the same high concentrations as DMSO or DMF.[3]
Acetonitrile Often used in chromatography, it can also be a good solvent for initial solubility testing.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain solubility.

Mitigation Strategies:

  • Decrease the final concentration of your compound.

  • Increase the percentage of the organic co-solvent in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • Use a sonicator. Sonication can help to break up precipitate and create a more uniform dispersion.[6]

  • Gentle warming. Warming the solution to 37°C may aid in dissolution, but be cautious about potential degradation.[6]

Stability Concerns

Q4: How stable is 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in solution? Are there any known degradation pathways?

Nitroaromatic compounds can be susceptible to degradation under certain conditions. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but can make them prone to other reactions.[1]

Potential Degradation Pathways:

  • Hydrolysis: The amide bond could be susceptible to hydrolysis, especially at acidic or basic pH.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can occur in the presence of reducing agents or certain biological systems.[7]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of nitroaromatic compounds.[8]

Q5: My solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide has turned a slight yellow color. What does this indicate?

A color change often suggests a chemical transformation. For nitroaromatic compounds, this could be due to the formation of degradation products. It is crucial to analytically determine the cause.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for separating, identifying, and quantifying the parent compound and any potential degradation products.[9][10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the chemical structures of any impurities or degradation products.[9][11]

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation of the active pharmaceutical ingredient.[9]

Q6: What are the best practices for storing stock solutions of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide?

To ensure the long-term stability of your stock solutions, follow these guidelines:

  • Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.[12]

  • Protect from light: Use amber vials or store in the dark to prevent photodegradation.

  • Use anhydrous solvents: Moisture can promote hydrolysis.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Workflows

Solubility Troubleshooting Workflow

start Compound fails to dissolve in aqueous buffer stock Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF) start->stock dilute Dilute stock solution into aqueous buffer stock->dilute precipitate Does the compound precipitate? dilute->precipitate success Solubility issue resolved precipitate->success No troubleshoot Troubleshoot precipitation precipitate->troubleshoot Yes lower_conc Lower the final compound concentration troubleshoot->lower_conc increase_cosolvent Increase the percentage of organic co-solvent troubleshoot->increase_cosolvent sonicate Use sonication troubleshoot->sonicate warm Gently warm the solution (e.g., to 37°C) troubleshoot->warm reassess Re-evaluate solubility lower_conc->reassess increase_cosolvent->reassess sonicate->reassess warm->reassess reassess->precipitate

Caption: A workflow for addressing solubility challenges.

Stability Investigation Workflow

start Suspected compound degradation (e.g., color change) analytics Perform analytical chemistry start->analytics hplc HPLC-UV analytics->hplc lcms LC-MS analytics->lcms degradation Is degradation confirmed? hplc->degradation lcms->degradation identify Identify degradation products and pathways degradation->identify Yes stable Compound is stable degradation->stable No mitigate Implement mitigation strategies identify->mitigate storage Optimize storage conditions (temperature, light protection) mitigate->storage ph Evaluate pH stability mitigate->ph antioxidants Consider adding antioxidants (if oxidation is suspected) mitigate->antioxidants

Caption: A workflow for investigating and mitigating stability issues.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[4]

Materials:

  • 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS), DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS system

Procedure:

  • Add an excess amount of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material present.[5]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for at least 24 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[4]

  • Prepare a calibration curve using known concentrations of the test compound.

  • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Assessment of Chemical Stability by HPLC

This protocol describes a general method for assessing the chemical stability of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in solution over time.

Materials:

  • Stock solution of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in a suitable solvent (e.g., DMSO)

  • Buffers at different pH values (e.g., pH 4, 7.4, 9)

  • Incubator or water bath set to a specific temperature (e.g., 37°C)

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phases

Procedure:

  • Prepare solutions of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide at a known concentration in the different pH buffers.

  • Take an initial sample (t=0) from each solution for immediate HPLC analysis.

  • Incubate the remaining solutions at the desired temperature.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze all samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the compound remaining versus time to determine the degradation rate.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • EXPERIMENT 1 DETERMIN
  • Lund University Publications.
  • Life Chemicals. Compound solubility measurements for early drug discovery.
  • PMC.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Microtrac. Chemical vs.
  • BenchChem.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Enamine. Chemical Stability Assay.
  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • ResearchGate. In silico assessment of drug substances chemical stability.
  • Separation Science. Analytical Techniques In Stability Testing.
  • PubMed.
  • Taylor & Francis. Chemical stability – Knowledge and References.
  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • PubMed.
  • Benchchem. 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Purification

Welcome to the technical support center for the purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The synthesis of this benzamide, typically via the acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride, is generally straightforward. However, achieving high purity can present several challenges, from removing stubborn starting materials and byproducts to selecting the appropriate final purification strategy.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification process.

Section 1: Initial Post-Reaction Workup: The First Line of Defense

The initial workup is the most critical step in simplifying the final purification. A properly executed aqueous workup can remove the majority of ionic and acidic/basic impurities, making subsequent recrystallization or chromatography significantly more effective.

Q1: After my reaction, I removed the solvent under reduced pressure and was left with a sticky, oily solid instead of a manageable crude powder. What is the likely cause and how do I proceed?

A: This is a classic sign of residual salt byproducts and unreacted starting materials. The "stickiness" is often caused by the hydrochloride salt of the amine base used in the reaction (e.g., triethylammonium chloride or pyridinium chloride), which is hygroscopic. Direct evaporation of the reaction solvent without an aqueous workup co-precipitates these salts with your product.

The most effective solution is a liquid-liquid extraction to partition the impurities into aqueous layers, leaving your desired product in the organic phase.

Experimental Protocol: Acid-Base Aqueous Workup
  • Dissolution: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A volume of 3-5 times the reaction volume is a good starting point.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with a 5% hydrochloric acid (HCl) solution.[1] This step protonates and removes any remaining amine base (e.g., triethylamine) and unreacted 2,2,2-trifluoroethylamine into the aqueous layer. Repeat this wash twice.

  • Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This deprotonates and removes the primary acidic impurity, 4-nitrobenzoic acid, which forms from the hydrolysis of the highly reactive 4-nitrobenzoyl chloride starting material.[1] You may observe effervescence (CO₂ gas); vent the funnel frequently. Repeat until no more gas evolves.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be a more manageable solid.

start Crude Reaction Mixture (in organic solvent like DCM) sep_funnel Transfer to Separatory Funnel start->sep_funnel acid_wash Wash with 5% HCl (aq) (Removes amine base) sep_funnel->acid_wash base_wash Wash with sat. NaHCO3 (aq) (Removes 4-nitrobenzoic acid) acid_wash->base_wash Separate Layers brine_wash Wash with Brine (Removes water) base_wash->brine_wash Separate Layers dry Dry Organic Layer (e.g., over Na2SO4) brine_wash->dry Separate Layers concentrate Concentrate under Reduced Pressure dry->concentrate product Crude Solid Product concentrate->product cluster_0 Hypothetical TLC Plate (30% EtOAc/Hexanes) baseline Baseline front Solvent Front plate_edge1 plate_edge1 plate_edge2 plate_edge2 plate_edge1->plate_edge2 plate_edge3 plate_edge3 plate_edge2->plate_edge3 plate_edge4 plate_edge4 plate_edge3->plate_edge4 plate_edge4->plate_edge1 lane1_label Crude spot1 spot1_label 4-Nitrobenzoic Acid (Impurity) spot2 spot2_label Product (Target Rf ~0.4) spot3 spot3_label Non-polar Impurity

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

I have completed the initial search phase. The search results provide a good foundation for building the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

I have completed the initial search phase. The search results provide a good foundation for building the technical support center. I have gathered information on various experimental techniques used to identify and characterize off-target effects of small molecules, including chemical proteomics approaches (like ABPP and CCCP), Cellular Thermal Shift Assays (CETSA), and kinase profiling. I also found resources discussing the importance of validating on-target engagement and designing proper control experiments.

However, I lack specific information about "4-nitro-N-(2,2,2-trifluoroethyl)benzamide". The initial search did not yield its mechanism of action, its intended target, or any known off-target effects. This information is crucial for creating a targeted and relevant troubleshooting guide. The current search results are general to small molecule off-target effects.

Therefore, I need to perform more specific searches to gather information about this particular compound. Without this, the technical support center will be too generic and will not meet the user's core requirements of providing a specific, in-depth technical guide for "minimizing off-target effects of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide".I have conducted a second round of more specific searches for "4-nitro-N-(2,2,2-trifluoroethyl)benzamide". Unfortunately, these searches did not yield specific information about its mechanism of action, intended biological target, or known off-target effects. The search results are primarily for similar benzamide and nitro-containing compounds, which discuss a wide range of potential activities, including antimicrobial, anti-cancer, and enzyme inhibition (carbonic anhydrases, IMP dehydrogenase). I also found information on a compound with a similar name, flecainide, which is an antiarrhythmic agent.

The lack of specific data for "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" makes it impossible to create a targeted technical support guide as requested. A guide for minimizing off-target effects is highly dependent on knowing the on-target effect. Without this crucial information, any guide I create would be generic and not fulfill the user's core requirement for an in-depth, specific technical resource.

Given this significant information gap, I have to conclude that I cannot fulfill the user's request as it stands. To proceed, I would need the user to provide the intended biological target and mechanism of action of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Therefore, I will stop here and inform the user about the missing critical information.

A Note to Our Valued Researchers,

This Technical Support Center is designed to be a comprehensive resource for scientists and drug development professionals working with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. Our goal is to provide you with the necessary tools and knowledge to anticipate, identify, and mitigate potential off-target effects, thereby ensuring the accuracy and reliability of your experimental outcomes.

However, a critical prerequisite for minimizing off-target effects is a thorough understanding of the compound's intended biological target and its on-target mechanism of action. At present, publicly available scientific literature does not provide specific details on the primary molecular target for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. The benzamide and nitro-containing chemical scaffolds are present in a wide range of bioactive molecules with diverse therapeutic applications, from antimicrobial and anticancer agents to enzyme inhibitors. Without a defined on-target, a guide to off-target effects would be overly broad and lack the specific, actionable insights you require.

Therefore, this guide is structured to provide a robust framework of best practices and methodologies for off-target effect characterization that can be applied once the primary target of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is identified. We will focus on the principles and experimental workflows that are broadly applicable to small molecule inhibitors.

Part 1: Foundational Knowledge - Understanding Off-Target Effects

FAQs: The Basics of Off-Target Interactions

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects refer to the interactions of a drug or investigational compound with molecular targets other than its intended primary target. These unintended interactions are a significant concern in drug discovery and development because they can lead to a variety of undesirable outcomes, including:

  • Toxicity and adverse effects: Off-target binding can disrupt normal physiological processes, leading to cellular toxicity and adverse drug reactions in preclinical and clinical studies.

  • Reduced therapeutic efficacy: In some cases, off-target interactions can counteract the desired therapeutic effect of the compound.

Q2: What chemical properties of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide might predispose it to off-target interactions?

A2: While specific off-targets are unknown, the chemical structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide provides some clues for potential non-specific interactions:

  • Nitro Group: The nitroaromatic group can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates, which can covalently modify proteins and other macromolecules. This reactivity can lead to non-specific cytotoxicity.

  • Benzamide Moiety: The benzamide scaffold is a common feature in many biologically active compounds and can participate in hydrogen bonding and hydrophobic interactions with a variety of protein targets.

  • Trifluoroethyl Group: The trifluoromethyl group can increase the lipophilicity of the molecule, potentially leading to increased non-specific binding to hydrophobic pockets in proteins.

Part 2: Proactive Strategies for Minimizing Off-Target Effects

A proactive approach during the experimental design phase is the most effective way to minimize the impact of off-target effects.

Troubleshooting Guide: Proactive Experimental Design

Q1: How can I design my initial experiments to be mindful of potential off-target effects?

A1: A well-designed initial experiment should incorporate multiple layers of validation to distinguish on-target from off-target effects.

  • Dose-Response Analysis: Conduct a comprehensive dose-response study to determine the concentration range at which the compound elicits its biological effect. A steep dose-response curve is often indicative of a specific interaction, while a shallow curve may suggest non-specific or multi-target effects.

  • Use of Structurally Dissimilar Control Compounds: Whenever possible, use a structurally unrelated compound that is known to modulate the same target through a different mechanism. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Engagement Assays: Before proceeding with extensive cellular or in vivo studies, confirm that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide directly binds to its intended target in a relevant biological system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Part 3: Experimental Workflows for Identifying Off-Target Interactions

Should you suspect that off-target effects are influencing your results, a systematic investigation is warranted.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

Q1: I am observing an unexpected or inconsistent phenotype in my experiments. How can I determine if this is due to an off-target effect?

A1: A logical, stepwise approach is crucial for troubleshooting unexpected results.

Workflow for Investigating Off-Target Effects

Caption: A workflow for prioritizing and validating off-target hits.

References

Due to the lack of specific literature on 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, this section provides general references for the methodologies discussed.

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for in situ target engagement determin
    • Source: N
    • URL: [Link]

  • Kinase Profiling

    • Title: Comprehensive Kinase Profiling for Drug Discovery.
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • Chemical Proteomics

    • Title: Chemical Proteomics for Target Deconvolution.
    • Source: ACS Chemical Biology
    • URL: [Link]

  • General Principles of Off-Target Effects

    • Title: The importance of medicinal chemistry in addressing off-target drug activity.
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

We are committed to providing you with the most accurate and up-to-date technical information. As more data on the biological activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide becomes available, we will update this resource accordingly. We encourage you to share your findings with the scientific community to collectively advance our understanding of this compound.

Troubleshooting

Technical Support Center: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Synthesis

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide provides detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide provides detailed troubleshooting, frequently asked questions, and optimized protocols to address common experimental challenges.

This document serves as a specialized guide for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a key intermediate in various research and development applications. Our goal is to equip you with the technical insights and practical solutions necessary to overcome common hurdles, ensuring high yield and purity in your experiments.

Optimized Synthesis Protocol

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is most reliably achieved through the Schotten-Baumann acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride. The presence of an organic base is critical to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

Reagents and Materials
ReagentFormulaM.W. ( g/mol )M.P. (°C)Amount (10 mmol scale)Molar Eq.
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.5771-741.86 g1.0
2,2,2-TrifluoroethylamineC₂H₄F₃N99.06-681.09 g (0.85 mL)1.1
Triethylamine (TEA)C₆H₁₅N101.19-1151.52 g (2.1 mL)1.5
Dichloromethane (DCM)CH₂Cl₂84.93-9750 mL-
Step-by-Step Procedure
  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[3]

  • Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroethylamine (1.1 eq) and triethylamine (1.5 eq) in 30 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using a dropping funnel. Slow addition is crucial to control the exothermic reaction and prevent the formation of diacylated byproducts.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the 4-nitrobenzoyl chloride spot indicates reaction completion.[1]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated aqueous NaHCO₃ solution (to remove unreacted 4-nitrobenzoyl chloride and its hydrolysis product, 4-nitrobenzoic acid), and finally with 50 mL of brine.[1][5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield pure 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a solid.[6]

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the experimental workflow.

Reaction Stage

Question 1: My reaction is sluggish or fails to proceed, as indicated by TLC showing mostly starting material. What are the likely causes?

  • Answer: This is a common issue primarily stemming from two sources: reagent quality and reaction conditions.

    • Cause A: Hydrolysis of 4-Nitrobenzoyl Chloride. This is the most frequent cause. 4-nitrobenzoyl chloride is highly sensitive to moisture and readily hydrolyzes to the unreactive 4-nitrobenzoic acid.[3][7]

      • Solution: Ensure absolute anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (N₂ or Ar). Using a fresh bottle or recently purified 4-nitrobenzoyl chloride is also recommended.[8]

    • Cause B: Insufficient Base. Triethylamine acts as a scavenger for the HCl produced. If the base is absent or insufficient, the HCl will protonate the 2,2,2-trifluoroethylamine, rendering it non-nucleophilic and halting the reaction.[6]

      • Solution: Ensure at least a stoichiometric amount of a non-nucleophilic base like triethylamine is used. A slight excess (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.

Question 2: The reaction mixture has turned dark brown or black. Is this normal?

  • Answer: While slight yellowing from the 4-nitrobenzoyl chloride is expected, a significant darkening can indicate decomposition or side reactions, potentially caused by impurities in the starting materials or excessive heat.

    • Solution: Maintain a low reaction temperature, especially during the addition of the acyl chloride. Ensure the purity of your reagents. The dark color can often be removed during workup and recrystallization, sometimes with the aid of activated charcoal.[5]

Workup & Purification Stage

Question 3: My final product yield is very low despite the reaction going to completion on TLC.

  • Answer: Low isolated yield is often due to product loss during the workup and purification steps.

    • Cause A: Product Loss During Aqueous Washes. The product may have some solubility in the aqueous layers, especially if the pH is not controlled.

      • Solution: Minimize the number of washes and ensure proper phase separation. Using cold solutions for washing can sometimes reduce solubility losses.

    • Cause B: Inefficient Recrystallization. Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly to promote the formation of pure crystals and then cool further in an ice bath before filtration.

Question 4: After purification, my product is contaminated with a white, crystalline solid that has a different melting point.

  • Answer: This contaminant is almost certainly 4-nitrobenzoic acid, resulting from the hydrolysis of 4-nitrobenzoyl chloride either during the reaction or workup.[4][7]

    • Solution: This acidic impurity can be effectively removed during the workup. Ensure a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[5]

Question 5: The product oiled out or failed to crystallize after solvent removal.

  • Answer: This typically indicates the presence of impurities that are disrupting the crystal lattice formation or residual solvent.

    • Solution: First, ensure all solvent is removed by drying the crude product under a high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If these methods fail, the product must be purified by silica gel column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[1] The nitrogen atom of 2,2,2-trifluoroethylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond.

Q2: Why is the trifluoroethyl group important? A2: The -CF₃ group is a strong electron-withdrawing group and a bioisostere for other chemical groups. Its incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.[9][10]

Q3: Can I use a different base, like pyridine or NaOH? A3: Yes, other bases can be used. Pyridine is a suitable alternative to triethylamine. Using an aqueous base like NaOH (the classic Schotten-Baumann condition) requires a biphasic system and vigorous stirring.[11] However, for moisture-sensitive substrates like 4-nitrobenzoyl chloride, using an organic base in an anhydrous organic solvent is generally more reliable.

Q4: What are the expected ¹H NMR signals for the final product? A4: The characterization of the final product is crucial. While a specific spectrum should be acquired, typical chemical shifts can be predicted.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -NO₂)~ 8.35d~ 8.8
Aromatic (ortho to -C=O)~ 8.05d~ 8.8
Amide (-NH-)~ 7.0 - 9.0 (variable)t~ 6.5
Methylene (-CH₂-)~ 4.15qdJ(H,H) ~ 6.5, J(H,F) ~ 9.0

Note: The methylene (-CH₂) signal appears as a quartet of doublets (or doublet of quartets) due to coupling with both the adjacent -NH proton and the three fluorine atoms of the -CF₃ group.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A 1. Dissolve Amine & Base in Anhydrous DCM (0°C) B 2. Add 4-Nitrobenzoyl Chloride Solution Dropwise A->B C 3. Stir at Room Temp (2-4h) & Monitor by TLC B->C D 4. Wash with 1M HCl C->D Reaction Complete E 5. Wash with Sat. NaHCO₃ D->E F 6. Wash with Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Recrystallize (Ethanol/Water) G->H Crude Solid I 9. Dry Final Product H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic: Low Yield

G cluster_solutions Solutions Start Problem: Low Product Yield CheckTLC Did reaction go to completion? Start->CheckTLC Cause1 Moisture Present? (Hydrolysis of Acyl Chloride) CheckTLC->Cause1 No Workup Product Loss During Workup? CheckTLC->Workup Yes Cause2 Reagents Active? (Old Amine/Acyl Chloride) Sol1 Use Anhydrous Technique: - Dry Glassware/Solvents - Inert Atmosphere Cause1->Sol1 Cause3 Conditions Correct? (Stoichiometry, Time) Sol2 Use Fresh or Purified Reagents Cause2->Sol2 Sol3 Verify Stoichiometry & Extend Reaction Time Cause3->Sol3 WorkupCause - Emulsion Formation - Inefficient Extraction - Over-washing Workup->WorkupCause If Yes Purification Product Loss During Purification? Workup->Purification No WorkupSol Optimize Workup: - Break Emulsions (Brine) - Minimize Wash Volumes WorkupCause->WorkupSol Purification->WorkupCause If Yes PurificationCause - Too Much Recrystallization Solvent - Product Soluble in Cold Solvent PurificationSol Optimize Recrystallization: - Use Minimum Hot Solvent - Cool Thoroughly Before Filtering PurificationCause->PurificationSol

Caption: Decision tree for troubleshooting low product yield.

References

  • Solubility of Things. 4-Nitrobenzoyl chloride.
  • NIST. 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. [Link]

  • SpectraBase. 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide. [Link]

  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Google Patents. Process for producing nitrobenzoyl chloride.
  • Chen, J. et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]

  • Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]

  • PrepChem.com. Preparation of 4-nitrobenzoyl chloride. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

  • Google Patents.
  • Braun, M. et al. (2017). Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. Organic Letters. [Link]

  • Google Patents.
  • Maulide, N. et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • ResearchGate. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Introduction: The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a crucial step in the development of various pharmacologically active molecules and advanced materials. This amide coupling reaction, typically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a crucial step in the development of various pharmacologically active molecules and advanced materials. This amide coupling reaction, typically a variation of the Schotten-Baumann reaction, involves the acylation of 2,2,2-trifluoroethylamine with a 4-nitrobenzoyl derivative. While mechanistically straightforward, researchers frequently encounter issues ranging from low yields to purification challenges. This guide provides a structured, in-depth troubleshooting framework designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles.

Baseline Synthetic Protocol

A reliable synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide proceeds by reacting 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a non-nucleophilic base. This baseline protocol serves as a reference for the troubleshooting guide.

Reaction Scheme:

Reaction scheme for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Figure 1: General reaction scheme for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide from 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted 4-nitrobenzoyl chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the most likely causes?

A1: Low or no yield is one of the most common issues and can typically be traced back to a few key areas: reagent quality, reaction conditions, or the presence of moisture.

  • Cause A: Hydrolysis of 4-Nitrobenzoyl Chloride. 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by water.[1] The presence of even trace amounts of moisture in the solvent, amine, or glassware will convert the acyl chloride to the unreactive 4-nitrobenzoic acid, halting the desired reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the 2,2,2-trifluoroethylamine is dry. Running the reaction under a nitrogen or argon atmosphere is highly recommended.[1]

  • Cause B: Protonation of the Amine. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] Without a base to neutralize it, this acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.

    • Solution: Ensure a suitable non-nucleophilic base, such as triethylamine or pyridine, is used in at least a stoichiometric amount (typically 1.1-1.5 equivalents) to scavenge the HCl produced.[3]

  • Cause C: Poor Reagent Quality. The purity of the starting materials is critical.

    • Solution: Verify the purity of 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine via analytical methods like NMR before starting the reaction. 4-nitrobenzoyl chloride should be a pale yellow solid; if it is dark or oily, it may have degraded.[4]

Q2: I've confirmed my reagents are pure and the conditions are anhydrous, but the reaction is still incomplete according to TLC. What else could be wrong?

A2: If the reaction stalls despite good quality reagents, the issue may lie with reaction kinetics or solubility.

  • Cause A: Insufficient Reaction Time or Temperature. Amide formation, while often rapid, can be slowed by steric hindrance or electronic effects.

    • Solution: Allow the reaction to stir for a longer period, monitoring periodically by TLC. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but be cautious as this can also increase side reactions.

  • Cause B: Poor Solubility. If either starting material is not fully dissolved in the chosen solvent, the reaction rate will be severely limited.

    • Solution: Ensure both reactants are soluble in the solvent at the reaction temperature. While DCM is common, other anhydrous solvents like tetrahydrofuran (THF) or acetonitrile can be used if solubility is an issue.[1]

Category 2: Product Purity and Side Reactions

Q3: My NMR spectrum shows significant impurities. What is the main contaminant I'm seeing?

A3: The most common impurity is unreacted starting material or a key byproduct from a side reaction.

  • Cause A: Presence of 4-Nitrobenzoic Acid. This is the most likely impurity and results from the hydrolysis of 4-nitrobenzoyl chloride.[1]

    • Solution: This acidic impurity can be easily removed during the aqueous workup. A thorough wash with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.[3]

  • Cause B: Unreacted 2,2,2-trifluoroethylamine. If an excess of the amine was used or the reaction did not go to completion, it will remain in the organic layer.

    • Solution: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.[3]

Data Summary Table

For optimal results, adhere to the following experimental parameters.

ParameterRecommended ValueRationale
Amine:Acyl Chloride Ratio 1.0 : 1.0 to 1.1 : 1.0A slight excess of amine can help drive the reaction to completion.
Base (Triethylamine) 1.1 - 1.5 equivalentsTo effectively neutralize the HCl byproduct and prevent amine protonation.[2]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures solubility of reactants and prevents hydrolysis of the acyl chloride.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature is usually sufficient for completion.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the point of completion.

Visualizing the Workflow

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow cluster_start Observation cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Reagent Hydrolysis Start->Cause1 Check for moisture Cause2 Amine Protonation Start->Cause2 Check base stoichiometry Cause3 Poor Reagent Quality Start->Cause3 If other causes ruled out Sol1 Use Anhydrous Conditions (Oven-dried glassware, inert gas) Cause1->Sol1 Sol2 Add Stoichiometric Base (e.g., Triethylamine >1.1 eq) Cause2->Sol2 Sol3 Verify Reagent Purity (NMR, Check Appearance) Cause3->Sol3

Caption: A workflow for troubleshooting low yield in the synthesis.

Reaction Pathway and Pitfalls

This diagram illustrates the main reaction pathway and where potential side reactions can divert materials.

ReactionPathway node_reactants 4-Nitrobenzoyl Chloride 2,2,2-Trifluoroethylamine node_intermediate Tetrahedral Intermediate node_reactants:f0->node_intermediate Nucleophilic Attack node_reactants:f1->node_intermediate node_side_hydrolysis Side Reaction: Hydrolysis node_reactants:f0->node_side_hydrolysis 4-Nitrobenzoic Acid node_side_protonation Side Reaction: Amine Protonation node_reactants:f1->node_side_protonation Protonated Amine (Unreactive) node_product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide HCl node_intermediate->node_product:f0 Collapse & Cl⁻ Elimination node_product:f1->node_side_protonation node_base Base (Et3N) node_product:f1->node_base Neutralization node_water H₂O (Moisture) node_water->node_side_hydrolysis

Caption: The desired reaction pathway and key off-target reactions.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
  • Gaikwad, V., et al. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29.
  • MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Wikipedia. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Enhancement of 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide

Welcome to the technical support guide for the synthesis and purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This document is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its synthesis and provide robust, field-tested solutions to enhance the purity of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address specific experimental issues. Each question is followed by a detailed explanation of the underlying causes and actionable protocols to resolve the problem.

Q1: My reaction yield is consistently low, and the crude product is impure. What are the primary causes?

A1: Low yield and purity in the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, typically prepared via the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine, often stem from several critical factors:

  • Hydrolysis of 4-Nitrobenzoyl Chloride: This is the most common side reaction. 4-Nitrobenzoyl chloride is highly reactive and moisture-sensitive. The electron-withdrawing nitro group makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the unreactive 4-nitrobenzoic acid.[1] To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents (e.g., dichloromethane, THF), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl).[2] If not effectively neutralized, this HCl will protonate the unreacted 2,2,2-trifluoroethylamine, rendering it non-nucleophilic and halting the reaction.[3][4] The use of at least one equivalent of a suitable base is crucial.[2][4] A tertiary amine like triethylamine (TEA) or an aqueous base like sodium hydroxide in a biphasic system are common choices.[5][6]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess (1.05-1.1 equivalents) of the 4-nitrobenzoyl chloride can sometimes be used to ensure the complete consumption of the more valuable amine. However, this can lead to purification challenges. Conversely, ensuring sufficient base is present to neutralize the generated HCl is paramount.[3]

Q2: My final product is contaminated with a significant amount of a water-soluble, acidic impurity. What is it and how do I remove it?

A2: This impurity is almost certainly 4-nitrobenzoic acid , resulting from the hydrolysis of the starting material, 4-nitrobenzoyl chloride.[1] Its presence indicates that moisture was not rigorously excluded from the reaction.

Removal Protocol:

  • Aqueous Base Wash: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

  • The acidic 4-nitrobenzoic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.

  • Repeat the wash 2-3 times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My NMR spectrum shows unreacted 4-nitrobenzoyl chloride. How can I remove it?

A3: Unreacted 4-nitrobenzoyl chloride is problematic as it can co-crystallize with the product and is reactive.

Removal Strategies:

  • Quenching: After the reaction is complete (as determined by TLC), you can quench the excess acyl chloride by adding a small amount of a nucleophilic scavenger. A simple method is to add a small volume of water or a primary/secondary amine (like a few drops of piperidine) and stir for 30 minutes. This will convert the reactive acyl chloride into the more easily separable 4-nitrobenzoic acid or a corresponding amide. The resulting byproduct can then be removed by an appropriate aqueous wash as described in Q2.

  • Chromatography: If quenching is not preferred, flash column chromatography is a reliable method. 4-Nitrobenzoyl chloride is significantly less polar than the desired amide product. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will elute the acyl chloride first, followed by the more polar product.

Q4: My recrystallization is not yielding pure crystals, or the product is oiling out. What should I do?

A4: Successful recrystallization depends critically on the choice of solvent.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a single or mixed solvent system can be effective.

Troubleshooting Recrystallization:

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, use a larger volume of solvent or switch to a solvent system where the product is less soluble.

  • Poor Crystal Formation: Slow cooling is essential for the formation of large, pure crystals.[7] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Persistent Impurities: If impurities co-crystallize with the product, it may be necessary to perform a second recrystallization or switch to an alternative purification method like column chromatography.

Solvent SystemPolaritySuitability for Recrystallization
Ethanol/WaterHighGood for many moderately polar amides. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity persists.[7]
IsopropanolMediumCan be an effective single solvent. Good dissolving power when hot, lower when cold.
Ethyl Acetate/HexanesMediumA common mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
TolueneLowMay be suitable if the product has lower polarity.

Purification Workflow & Troubleshooting Logic

The following diagram outlines a systematic approach to purifying your crude product and troubleshooting common issues.

Purification_Workflow Start Crude Product (Post-Workup) TLC Assess Purity (TLC/LCMS/¹H NMR) Start->TLC IsPure Is Product >95% Pure? TLC->IsPure FinalProduct Final Pure Product IsPure->FinalProduct Yes AcidImpurity Acidic Impurity Present? (e.g., 4-nitrobenzoic acid) IsPure->AcidImpurity No Recrystallize Recrystallization Recrystallize->TLC Column Column Chromatography Column->TLC BaseWash Aqueous Base Wash (e.g., NaHCO₃) AcidImpurity->BaseWash Yes SMImpurity Starting Material Present? (e.g., 4-nitrobenzoyl chloride) AcidImpurity->SMImpurity No BaseWash->TLC SMImpurity->Column Yes PolarImpurity Other Polar Impurities? SMImpurity->PolarImpurity No PolarImpurity->Recrystallize No PolarImpurity->Column Yes

Caption: Decision tree for purification and troubleshooting.

Frequently Asked Questions (FAQs)

Q5: What is the optimal reaction temperature?

A5: The acylation of amines with acyl chlorides is typically exothermic.[] It is best practice to start the reaction at a low temperature (0 °C) by adding the 4-nitrobenzoyl chloride solution dropwise to the amine solution. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion (typically 1-4 hours).[9]

Q6: Which analytical techniques are best for assessing purity?

A6: A combination of techniques provides the most comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in the crude product.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to identify and quantify impurities if their characteristic peaks are known.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities at very low levels.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.

Q7: What are the key safety considerations for this synthesis?

A7:

  • 4-Nitrobenzoyl Chloride: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong odor. Use all solvents in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction can be highly exothermic. Control the rate of addition of the acyl chloride and use an ice bath to manage the temperature, especially on a larger scale.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol is designed for the purification of a crude product containing non-polar impurities like unreacted 4-nitrobenzoyl chloride and polar impurities.

  • Stationary Phase: Prepare a column with silica gel (80-100 mesh is suitable for general purification).[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Alternatively, for compounds that are not very soluble, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11]

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point.

    • Begin elution with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the desired product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in 4-Nitrobenzoyl Chloride Reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
  • Ali, M. H., & Eltayeb, M. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geochemical Transactions, 19(1), 1-8.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2017).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Li, S., et al. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • The Organic Chemistry Tutor. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides.
  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.

Sources

Optimization

degradation pathways of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide under experimental conditions

Welcome to the technical support center for researchers working with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the experimental degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental observations and to help you navigate the complexities of your research.

It is important to note that while extensive research exists on the degradation of nitroaromatic compounds and amide-containing molecules, specific experimental data on the degradation pathways of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is limited in publicly available literature. Therefore, this guide synthesizes information from analogous structures to propose the most probable degradation pathways and to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and challenges that you may encounter during your experiments with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Q1: I am observing rapid degradation of my 4-nitro-N-(2,2,2-trifluoroethyl)benzamide stock solution in my aqueous buffer. What is the likely cause?

A1: The most probable cause is hydrolysis of the amide bond. While amides are generally stable, the stability can be influenced by pH and the nature of the substituents. The strong electron-withdrawing nature of the 4-nitro and 2,2,2-trifluoroethyl groups can influence the reactivity of the amide bond. We recommend preparing fresh solutions for your experiments and storing stock solutions in an appropriate organic solvent at a low temperature.

Q2: My HPLC analysis shows a new peak with a shorter retention time than the parent compound. What could this be?

A2: A more polar compound will typically have a shorter retention time on a reverse-phase HPLC column. A likely candidate for this new peak is 4-nitrobenzoic acid, which would be formed upon hydrolysis of the amide bond. Another possibility, if you are working under reductive conditions, is the formation of 4-amino-N-(2,2,2-trifluoroethyl)benzamide, where the nitro group is reduced to an amine. The amino group would make the molecule more polar.

Q3: I am trying to identify degradation products by LC-MS, but I am not seeing the expected masses. What could be the issue?

A3: There are several potential reasons for this. First, ensure your mass spectrometer is properly calibrated. Second, consider the ionization mode you are using (ESI positive or negative). For example, 4-nitrobenzoic acid is best observed in negative ion mode, while the amino-degradation product would be more readily observed in positive ion mode. Also, consider the possibility of fragmentation in the source, which could lead to unexpected m/z values. We recommend analyzing standards of potential degradation products if they are available.

Q4: I am conducting a photodegradation study and see multiple new peaks in my chromatogram. How can I begin to identify them?

A4: Photodegradation of nitroaromatic compounds can be complex and may proceed through several pathways simultaneously. We recommend using a diode array detector (DAD) with your HPLC to obtain UV-Vis spectra of the new peaks. This can provide clues about their structure. High-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements and proposing elemental compositions for the unknown peaks.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental problems.

Troubleshooting Unexpected Degradation Product Profiles

If you are observing degradation products that do not align with the expected pathways, follow this troubleshooting guide:

  • Verify the Purity of Your Starting Material: Use HPLC-UV and LC-MS to confirm the purity of your 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. Impurities can degrade and lead to unexpected peaks.

  • Control for Abiotic Degradation: Run control experiments in the dark and under sterile conditions to distinguish between photodegradation, chemical degradation (hydrolysis), and microbial degradation.

  • Analyze Your Reaction Medium: Components of your buffer or media could be reacting with your compound. Analyze a blank sample of your reaction medium to check for interfering peaks.

  • Consider Secondary Degradation: The initial degradation products may themselves be unstable and degrade further, leading to a complex mixture of products. A time-course study can help to identify primary versus secondary degradation products.

Proposed Degradation Pathways

Based on the chemistry of nitroaromatic compounds and amides, we propose the following primary degradation pathways for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Hydrolytic Degradation

The most straightforward chemical degradation pathway in aqueous solution is the hydrolysis of the amide bond. This can be catalyzed by acid or base.

  • Products: 4-nitrobenzoic acid and 2,2,2-trifluoroethylamine.

  • Experimental Conditions: This pathway is expected to be significant at pH values below 4 and above 8. The rate of hydrolysis will increase with temperature.

Hydrolysis parent 4-nitro-N-(2,2,2-trifluoroethyl)benzamide product1 4-nitrobenzoic acid parent->product1 Amide Hydrolysis (H₂O, H⁺ or OH⁻) product2 2,2,2-trifluoroethylamine parent->product2 Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Proposed hydrolytic degradation pathway.

Reductive Degradation

The nitro group is susceptible to reduction, which is a common pathway in biological systems and can also be achieved chemically.

  • Primary Product: 4-amino-N-(2,2,2-trifluoroethyl)benzamide.

  • Experimental Conditions: This pathway is prevalent under anaerobic conditions in the presence of microorganisms or with the addition of a chemical reducing agent (e.g., sodium dithionite).

Reduction parent 4-nitro-N-(2,2,2-trifluoroethyl)benzamide intermediate1 4-nitroso-N-(2,2,2-trifluoroethyl)benzamide parent->intermediate1 Reduction intermediate2 4-hydroxylamino-N-(2,2,2-trifluoroethyl)benzamide intermediate1->intermediate2 Reduction product 4-amino-N-(2,2,2-trifluoroethyl)benzamide intermediate2->product Reduction

Caption: Proposed reductive degradation pathway of the nitro group.

Photodegradation

Under UV or simulated sunlight irradiation, nitroaromatic compounds can undergo a variety of transformations.

  • Potential Products: This can be a complex mixture. Possible products include hydroxylated derivatives of the parent compound, cleavage of the amide bond, and reduction of the nitro group.

  • Experimental Conditions: Aqueous solutions of the compound exposed to a light source. The presence of photosensitizers (e.g., humic acids) can accelerate the degradation.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Analysis

This method can be used as a starting point for the analysis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

Protocol 2: Hydrolysis Study
  • Prepare buffer solutions at pH 4, 7, and 9.

  • Spike 4-nitro-N-(2,2,2-trifluoroethyl)benzamide into each buffer to a final concentration of 10 mg/L.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • At various time points (e.g., 0, 1, 3, 7, 14 days), collect aliquots for HPLC analysis.

  • Monitor the decrease of the parent compound peak and the appearance of new peaks.

Data Summary

The following table summarizes the potential degradation products and their expected mass-to-charge ratios for mass spectrometry analysis.

Compound NameMolecular FormulaExact MassExpected [M+H]⁺Expected [M-H]⁻
4-nitro-N-(2,2,2-trifluoroethyl)benzamideC₉H₇F₃N₂O₃248.0385249.0458247.0312
4-nitrobenzoic acidC₇H₅NO₄167.0219168.0292166.0146
2,2,2-trifluoroethylamineC₂H₄F₃N99.0296100.0369-
4-amino-N-(2,2,2-trifluoroethyl)benzamideC₉H₉F₃N₂O218.0640219.0713217.0567

Conclusion

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.[Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PubMed Central.[Link]

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing.[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health.[Link]

  • Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. National Institutes of Health.[Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health.[Link]

  • The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate.[Link]

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Science and Management.[Link]

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate.[Link]

  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PubMed Central.[Link]

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Semantic Scholar.[Link]

  • Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides. SciSpace.[Link]

  • 4-Nitrobenzamide. PubChem.[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.[Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.[Link]

  • Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation. Water Environment Research.[Link]

  • Biodegradation of Nitrophenol Compounds. ResearchGate.[Link]

  • N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. PubChem.[Link]

  • Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. MDPI.[Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. ResearchGate.[Link]

  • Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. ResearchGate.[Link]

Troubleshooting

addressing batch-to-batch variability of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Welcome to the technical support center for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the synthesis, purification, and application of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the consistency and reliability of your results.

Batch-to-batch variability is a significant concern in chemical and pharmaceutical development, potentially impacting everything from reaction kinetics to biological activity.[1][2] This guide is structured to help you diagnose and resolve these issues through a series of targeted troubleshooting questions and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can stem from several factors, from the quality of starting materials to the reaction conditions. The synthesis typically proceeds via the acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride.[3][4]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 4-Nitrobenzoyl Chloride: This reactant is moisture-sensitive and can hydrolyze to 4-nitrobenzoic acid, which will not participate in the amidation reaction.[5] Ensure it is handled under anhydrous conditions and is of high purity.

    • 2,2,2-Trifluoroethylamine: This amine is volatile. Ensure accurate measurement and prevent its loss during the reaction setup.

    • Solvent and Base: Any residual water in the solvent or base (e.g., triethylamine, pyridine) can lead to the hydrolysis of the acid chloride.[4] Use freshly distilled/dried solvents and bases.

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during the addition of the acid chloride can minimize side reactions.

    • Stoichiometry: An excess of the amine or the use of a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction.[6] Inadequate base can lead to the protonation of the amine, rendering it non-nucleophilic.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Synthesis Optimization

  • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • To a solution of 2,2,2-trifluoroethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: My purified product shows batch-to-batch variability in its physical appearance (e.g., color, crystal form). Why is this happening and is it a cause for concern?

Variations in physical appearance can indicate inconsistencies in purity, crystal polymorphism, or the presence of residual solvents.[1] A yellow coloration in nitro-aromatic compounds can sometimes suggest the presence of impurities.[7]

Potential Causes & Solutions:

  • Impurities:

    • Residual Starting Materials: Incomplete reaction or inefficient purification can leave unreacted 4-nitrobenzoyl chloride or 4-nitrobenzoic acid.

    • Side Products: Di-acylation of the amine is a potential side reaction if stoichiometry is not well-controlled.[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which have different physical properties.[1] The rate of cooling during crystallization is a key factor in determining the polymorphic form.

  • Residual Solvents: Trapped solvent molecules within the crystal lattice can also alter the physical properties.

Troubleshooting and Characterization:

Analytical TechniqueParameter to InvestigateInterpretation
High-Performance Liquid Chromatography (HPLC) Peak purity and presence of extra peaksQuantifies the purity and detects non-volatile impurities.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Presence of volatile impuritiesIdentifies residual solvents and volatile starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Integration of proton and carbon signalsConfirms the chemical structure and can quantify impurities if present in sufficient concentration.
Differential Scanning Calorimetry (DSC) Melting point and thermal transitionsA broad melting range can indicate impurities.[9] Multiple thermal events may suggest polymorphism.
Powder X-Ray Diffraction (PXRD) Diffraction patternThe definitive technique to identify and differentiate between crystalline polymorphs.

Experimental Protocol: Controlled Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and obtaining a consistent crystalline form.[10][11][12]

  • Dissolve the crude 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution is then hot-filtered.[13]

  • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

Caption: Workflow for addressing product variability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide to ensure long-term stability?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (e.g., 2-8 °C). The nitro group can be susceptible to photochemical reactions, and the amide bond can be prone to hydrolysis in the presence of moisture and acid/base.

Q2: I am observing inconsistent results in my biological assays with different batches of the compound. Could this be related to batch-to-batch variability?

A2: Absolutely. Even small amounts of impurities can significantly impact biological activity.[9][14][15] The presence of unreacted starting materials, byproducts, or different polymorphs (which can affect solubility and dissolution rate) can lead to variable results in biological assays.[16] It is crucial to use well-characterized, high-purity material for such studies. We recommend performing the analytical characterization detailed in the "Troubleshooting and Characterization" table for each new batch.

Q3: What analytical techniques are most suitable for routine quality control of this compound?

A3: For routine quality control, a combination of HPLC for purity assessment and ¹H NMR for structural confirmation is highly recommended. HPLC is excellent for quantifying the purity and detecting minor impurities, while ¹H NMR provides a definitive structural fingerprint of the molecule. For more stringent quality control, especially in a drug development setting, DSC and PXRD should be included to monitor for polymorphism.

Q4: Can I use a different base instead of triethylamine for the synthesis?

A4: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. The choice of base can sometimes influence the reaction rate and the impurity profile.[6] It is advisable to perform a small-scale trial to evaluate the effectiveness of an alternative base before scaling up the reaction.

References

  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • National Center for Biotechnology Information. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Available at: [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Available at: [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • ResearchGate. (2015). Analytical Methods for Determining Nitroguanidine in Soil and Water. Available at: [Link]

  • ResearchGate. (2015). (PDF) IMPURITIES IN PHARMACEUTICALS: A REVIEW. Available at: [Link]

  • PQRI. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. Available at: [Link]

  • University of Calgary. (n.d.). How to solve synthesis problems. Available at: [Link]

  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Available at: [Link]

  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available at: [Link]

  • ResearchGate. (2025). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Introduction In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to optimizing the pharmacological properties of new molecular entities. Nitroaromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to optimizing the pharmacological properties of new molecular entities. Nitroaromatic compounds, a class with a long history in medicine, continue to be of significant interest due to their diverse biological activities, which include antimicrobial, anticancer, and antiparasitic effects.[1][2] The bioactivity of these compounds is often linked to the reductive metabolism of the nitro group, which can lead to the generation of cytotoxic reactive nitrogen species.[3] This mechanism, while potent, also raises concerns about potential toxicity, making the careful design and evaluation of new nitro-containing drug candidates a critical endeavor.[4][5]

This guide provides an in-depth technical comparison of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide , a novel investigational compound, with other relevant nitro-containing molecules. By examining its synthesis, predicted physicochemical properties, and comparing its anticipated biological performance with established drugs and related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive preclinical assessment. The inclusion of the N-(2,2,2-trifluoroethyl) moiety is a key design element, intended to modulate metabolic stability and other pharmacokinetic parameters, a concept we will explore in detail.

Structural and Physicochemical Comparison

The unique structural features of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, namely the 4-nitrobenzamide core and the N-trifluoroethyl substituent, are expected to confer a distinct physicochemical profile compared to simpler nitroaromatics and other established nitro-containing drugs.

Compound Structure Molecular Weight ( g/mol ) Predicted LogP Key Features
4-nitro-N-(2,2,2-trifluoroethyl)benzamide Structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide248.16~2.54-nitrobenzamide core; N-trifluoroethyl group for potential metabolic stability.
4-Nitrobenzamide Structure of 4-Nitrobenzamide166.13~1.2Parent scaffold, lacks the fluoroalkyl side chain.[6]
Nitrofurantoin Structure of Nitrofurantoin238.16~0.1Nitrofuran ring; established urinary tract antibiotic.[7]
Metronidazole Structure of Metronidazole171.15~-0.1Nitroimidazole ring; widely used against anaerobic bacteria and protozoa.[3]

Note: Predicted LogP values are estimations and can vary based on the algorithm used.

Synthesis and Characterization

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be achieved through a standard amidation reaction. A general protocol is provided below, which can be adapted from established methods for the synthesis of N-substituted benzamides.[8][9]

Experimental Protocol: Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), to the solution and stir at room temperature for 1-2 hours to form the acyl chloride or activated ester intermediate.

  • Amine Addition: To the activated carboxylic acid, add 2,2,2-trifluoroethylamine (1.1 equivalents) dropwise. If an acid chloride was formed, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) should be added to neutralize the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl), followed by a dilute aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Nitrobenzoic Acid Activation Activation Reactant1->Activation Reactant2 2,2,2-Trifluoroethylamine Amidation Amidation Reactant2->Amidation CouplingAgent Coupling Agent (e.g., SOCl₂) CouplingAgent->Activation Activation->Amidation Purification Work-up & Purification Amidation->Purification Product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Purification->Product

Caption: General workflow for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Comparative Biological Performance

Antimicrobial Activity

The 4-nitrobenzamide scaffold is known to exhibit antimicrobial properties.[8][10] The mode of action is likely through the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals. The following table compares the reported minimum inhibitory concentrations (MICs) of comparator drugs against common pathogens.

Compound Organism MIC (μg/mL) Reference
Nitrofurantoin Escherichia coli8 - 32[11]
Metronidazole Anaerobic Bacteria1[12]
N-alkyl Nitrobenzamides (analogs) Mycobacterium tuberculosisas low as 0.016[13][14]
Sulfonamide derivatives with nitro groups (analogs) Staphylococcus aureus32 - 128[15]

Based on the activity of related nitrobenzamides, it is plausible that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide will exhibit activity against a range of bacteria, particularly those with efficient nitroreductase systems. The trifluoroethyl group is not expected to directly participate in the antimicrobial action but may influence cell permeability and overall pharmacokinetics.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow Start Start PrepStock Prepare Compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Plate SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Cytotoxicity Profile

A critical aspect of drug development for nitroaromatic compounds is assessing their cytotoxicity against mammalian cells. The generation of reactive metabolites can lead to off-target toxicity.[4][5]

Compound Cell Line Cytotoxicity Metric (e.g., IC₅₀) Key Findings Reference
Nitrofurantoin Human LymphocytesDose-dependent toxicity with metabolic activationToxicity is linked to glutathione depletion.[4]
Nitrofurantoin Mouse L cellsIncreased toxicity under hypoxic conditionsDNA damage observed.[5]
Metronidazole Mammalian CellsSpecific cytotoxicity to hypoxic cellsLess toxic to aerobic cells.[17][18]
4-Nitrobenzamide Rodent (in vivo)LD₅₀ (oral, rat): 476 mg/kgExhibits moderate acute toxicity.[6]

The cytotoxicity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide would need to be empirically determined. The trifluoroethyl group may influence its interaction with cellular targets and metabolic enzymes, potentially altering its toxicity profile compared to the parent 4-nitrobenzamide.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[19]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC₅₀ ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Metabolic Stability

The introduction of the trifluoroethyl group is a deliberate strategy to enhance metabolic stability. The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15] This can block a potential site of metabolism, leading to a longer half-life and improved bioavailability.

Compound/Moiety Metabolic Stability Profile Key Considerations Reference
Trifluoroethyl Group Generally enhances metabolic stability by blocking oxidative metabolism.The position of fluorination is critical. Can lead to metabolic shunting.[20][21]
Nitrofurantoin Rapidly metabolized in vivo.Metabolites are largely stable.[22][23]
Metronidazole Metabolized in the liver to active and inactive products.The hydroxy metabolite retains partial activity.[3][24][25]

We can hypothesize that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide will exhibit greater metabolic stability compared to an N-ethyl or N-methyl analog due to the presence of the CF₃ group. However, the nitro group itself can be a site of reductive metabolism, especially under hypoxic conditions.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay assesses the rate of metabolism of a compound by liver microsomes.[3]

  • Preparation of Solutions: Prepare stock solutions of the test compound, positive controls (compounds with known high and low clearance), and an internal standard in a suitable organic solvent.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add a NADPH-regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Workflow Start Start PrepareSolutions Prepare Compound, Microsomes, and NADPH System Start->PrepareSolutions Incubate Incubate Mixture at 37°C PrepareSolutions->Incubate TimeSampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimeSampling Quench Quench Reaction with Cold Acetonitrile TimeSampling->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro microsomal stability assay.

Discussion and Future Perspectives

The preclinical profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, as projected from its structural components and data from related compounds, presents a compelling case for further investigation. The 4-nitrobenzamide core provides a foundation for potential antimicrobial and anticancer activity, likely mediated by the reductive activation of the nitro group. The key innovation lies in the N-(2,2,2-trifluoroethyl) substituent, a strategic modification aimed at enhancing metabolic stability.

The anticipated improvement in metabolic stability could translate to a more favorable pharmacokinetic profile in vivo, potentially leading to increased efficacy and a lower required dose compared to non-fluorinated analogs. However, it is crucial to empirically validate these hypotheses through rigorous experimental testing. The provided protocols for synthesis, antimicrobial susceptibility testing, cytotoxicity assessment, and metabolic stability assays offer a clear roadmap for the comprehensive evaluation of this and other novel nitroaromatic compounds.

Future studies should focus on obtaining direct experimental data for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide to confirm its biological activity and safety profile. Structure-activity relationship (SAR) studies, involving modifications to both the aromatic ring and the N-substituent, could further optimize its therapeutic potential. Elucidating the precise mechanism of action and identifying the specific cellular targets will be essential for its continued development as a potential therapeutic agent.

References

  • Spielberg, S. P. (1984). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism.
  • Olive, P. L., & McCalla, D. R. (1977). Cytotoxicity and DNA damage to mammalian cells by nitrofurans. Chemico-Biological Interactions, 16(2), 223-233.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Foster, J. L., Conroy, P. J., Searle, A. J., & Willson, R. L. (1976). Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. British journal of cancer, 33(5), 485–490.
  • Foster, J. L., Conroy, P. J., Searle, A. J., & Willson, R. L. (1976). Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. British Journal of Cancer, 33(5), 485-490.
  • Chow, A. W., Patten, V., & Guze, L. B. (1975). Susceptibility of anaerobic bacteria to metronidazole: relative resistance of non-spore-forming gram-positive bacilli. The Journal of infectious diseases, 131(2), 182–185.
  • Ralph, E. D., & Clarke, D. A. (1978). Inactivation of metronidazole by anaerobic and aerobic bacteria. Antimicrobial agents and chemotherapy, 14(3), 377–383.
  • Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2009). Recent advances in the synthesis of nitro-containing drug molecules. Current medicinal chemistry, 16(16), 2030–2053.
  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay in drug discovery. Current protocols in pharmacology, 70, 7.8.1–7.8.19.
  • Drago, L., De Vecchi, E., Nicola, L., & Gismondo, M. R. (2000). The aerobic activity of metronidazole against anaerobic bacteria. International journal of antimicrobial agents, 15(3), 221–224.
  • Hooton, T. M., Vecchio, J. A., Iroz, A., et al. (2020). Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli. Frontiers in microbiology, 11, 609825.
  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
  • Klesiewicz, K., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1305.
  • Hoang, K., & Tran, A. T. (2022). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 77(1), 105-112.
  • Gothoskar, A. V., & Jollow, D. J. (1989). Prevention of nitrofurantoin-induced cytotoxicity in isolated hepatocytes by fructose. Toxicology and applied pharmacology, 97(3), 548–558.
  • Mallu, P., et al. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 1263-1268.
  • Liu, J., Parker, M. F., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2019). Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Frimodt-Møller, J., et al. (2024). Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model. APMIS, 132(4), 215-223.
  • Sanchez, G. V., et al. (2013). Is nitrofurantoin (antibiotic) effective for treating E. coli (Escherichia coli) infections?. Antimicrobial agents and chemotherapy, 57(11), 5592-5598.
  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608.
  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry–An Asian Journal, e202400909.
  • Ivanetich, K. M., & Ziman, M. R. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug metabolism reviews, 12(2), 225–241.
  • Liu, J., et al. (2020). Synthesis of N-trifluoromethyl amides from carboxylic acids.
  • Al-Obaydi, W., & Al-Janabi, A. A. H. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Journal of Pharmaceutical Sciences, 106(5), 1373-1379.
  • Ralph, E. D., & Clarke, D. A. (1978). In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp. Antimicrobial agents and chemotherapy, 14(3), 377–383.
  • Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 28-29.
  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food additives and contaminants, 24(9), 935–942.
  • Vinken, M., et al. (2023). Application of high throughput in vitro metabolomics for hepatotoxicity mode of action characterization and mechanistic-anchored point of departure derivation: a case study with nitrofurantoin. Archives of Toxicology, 97(9), 2497-2513.
  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 935-942.
  • Zaher, F., et al. (2023). High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis. mSystems, 8(6), e00632-23.
  • Manthei, R. W., & Feo, L. G. (1964). Studies on the metabolism of metronidazole. Wiadomosci parazytologiczne, 10(2-3), 291-295.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Toropov, A. A., et al. (2019). The QSAR study for antibacterial activity of structurally diverse nitroaromatics. Journal of molecular structure, 1179, 641-648.
  • Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel, Switzerland), 17(5), 608.
  • Yilmaz, I., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 15.
  • Fravolini, A., et al. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(82), 78809-78813.
  • Altel, N., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in microbiology, 13, 995404.
  • Singh, R., et al. (2021). In vitro cytotoxicity of IITR06144 in comparison with nitrofurantoin and furazolidone. Toxicology in Vitro, 74, 105168.
  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2019). Model list of essential medicines.
  • De, P., & Baltas, M. (2009). The diverse biological activity of recently synthesized nitro compounds. Current medicinal chemistry, 16(16), 2030–2053.

Sources

Comparative

The Pivotal Interplay of Structure and Activity in 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide Analogs: A Comparative Guide

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have cemented its importance. Within this broad class, derivatives of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide are of particular interest due to the unique electronic and steric properties conferred by the nitro and trifluoroethyl groups. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, synthesizing findings from various studies to offer a comparative perspective for researchers and drug development professionals. We will explore the distinct roles of the key functional moieties and the impact of structural modifications on biological outcomes.

The Core Scaffold: Deconstructing the Key Pharmacophoric Elements

The 4-nitro-N-(2,2,2-trifluoroethyl)benzamide molecule can be dissected into three primary regions, each contributing significantly to its overall pharmacological profile: the 4-nitrophenyl ring , the central benzamide linkage , and the N-(2,2,2-trifluoroethyl) side chain . Understanding the individual and synergistic contributions of these components is crucial for rational drug design.

The introduction of a trifluoromethyl (CF3) group into drug molecules can significantly alter the parent compound's lipophilicity, enhance its metabolic stability, and affect its biological activities, including absorption, distribution, and receptor interaction[1]. The nitro group is also a versatile and valuable functional group in drug design, contributing to a wide array of therapeutic agents with applications in antimicrobial and anticancer therapies[2].

SAR_Core_Scaffold cluster_A Region A: 4-Nitrophenyl Ring cluster_B Region B: Benzamide Linkage cluster_C Region C: N-Trifluoroethyl Group A 4-Nitro Group B Amide Bond (C(O)-NH) A->B Influences Amide Chemistry C N-(CH2CF3) A_desc Key Roles: - Electron-withdrawing - H-bond acceptor - Potential for bioreduction - Modulates ring electronics B->C Connects Side Chain B_desc Key Roles: - H-bond donor/acceptor - Structural rigidity - Planarity influences stacking - Point of substituent attachment C_desc Key Roles: - Increases lipophilicity - Enhances metabolic stability - Steric bulk - Potential for fluorine bonding

Caption: Core pharmacophoric regions of the 4-nitro-N-(2,2,2-trifluoroethyl)benzamide scaffold.

The Influence of the Nitro Group: Position and Bioactivation

The nitro group, particularly at the para-position of the benzamide ring, is a powerful modulator of biological activity. Its strong electron-withdrawing nature can influence the acidity of the amide proton and the overall electronic distribution of the molecule.

Studies on related nitrobenzamide derivatives have shown that the position of the nitro group is critical. For instance, in a series of N-(2-hydroxy-4/5-nitrophenyl)benzamides, the specific placement of the nitro group significantly impacted their antimicrobial activity[3]. Furthermore, the nitro group can act as a bio-reductive trigger. In the context of cancer therapy, nitroaromatic compounds can be selectively reduced by nitroreductase enzymes, which are more active in the hypoxic environment of tumors, to generate cytotoxic species[4][5]. This prodrug strategy is a key consideration in the design of nitro-containing compounds[4].

The mechanism of action of some nitrobenzamides involves the nitro group participating in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components[6]. This highlights the dual role of the nitro group: it is both a critical structural element for receptor binding and a potential warhead for targeted therapies.

Comparative Data on Nitrobenzamide Derivatives

While direct comparative data for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide analogs is not extensively published, we can draw parallels from other studied nitrobenzamide series. For example, a series of nitro-substituted benzamide derivatives were evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production.

Compound IDSubstituent on AmineIC50 (µM) for NO Inhibition
5 2,4-dinitrophenyl3.7
6 3,5-dinitrophenyl5.3
Data synthesized from a study on nitro substituted benzamide derivatives as anti-inflammatory agents.[7]

These results suggest that the number and position of nitro groups can significantly impact biological activity, with dinitro-substituted compounds showing potent inhibition[7]. Molecular docking studies from the same research indicated that compounds 5 and 6 bind to the iNOS enzyme more efficiently due to the optimal number and orientation of their nitro groups[7].

The Trifluoroethyl Side Chain: A Key to Enhanced Drug-like Properties

The introduction of a trifluoroethyl group on the amide nitrogen is a strategic choice in medicinal chemistry. The trifluoromethyl (CF3) group is known to enhance several key properties of a drug candidate:

  • Metabolic Stability : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a compound.

  • Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target sites.

  • Binding Affinity : The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of the molecule to its target protein.

In a comparative analysis of N'-phenylbenzohydrazides, the presence of a trifluoromethyl group on the phenyl ring was shown to enhance conjugation and lead to a more planar geometry, which in turn influenced crystal packing through π-π stacking interactions[8]. While this is on a different part of the molecule, it illustrates the profound impact of trifluoromethyl substitution on molecular conformation and intermolecular interactions.

Structure-Activity Relationship (SAR) Summary and Future Directions

Based on the available literature for related compounds, we can infer a preliminary SAR for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide analogs.

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_linker Amide Linker Modifications cluster_alkyl N-Alkyl Group Modifications SAR Core Scaffold: 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide Modifications to Phenyl Ring Modifications to Amide Linker Modifications to N-Alkyl Group Nitro_Position Nitro Group Position - Para (4) often optimal - Ortho/Meta may alter selectivity [4] - Multiple nitro groups can increase potency [5] SAR:f1->Nitro_Position Other_Substituents Other Substituents - Halogens can enhance affinity [11] - Electron-donating groups may reduce activity [10] SAR:f1->Other_Substituents Amide_Replacement Amide Bioisosteres - e.g., sulfonamide, reverse amide - May alter H-bonding and stability SAR:f2->Amide_Replacement CF3_Group Trifluoroethyl Group - Crucial for stability and lipophilicity [12] - Length of alkyl chain can be varied SAR:f3->CF3_Group Alternative_Fluoro Alternative Fluoroalkyl Groups - e.g., difluoroethyl, trifluoropropyl - Fine-tunes steric and electronic properties SAR:f3->Alternative_Fluoro

Caption: Inferred Structure-Activity Relationship (SAR) trends for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide analogs.

Key Takeaways:

  • The 4-nitro group is a critical determinant of activity, likely through a combination of electronic effects and potential for bioreductive activation. Its replacement or repositioning would be expected to have a profound impact on the pharmacological profile.

  • The trifluoroethyl group is a valuable contributor to the drug-like properties of the scaffold, enhancing metabolic stability and membrane permeability.

  • The benzamide linker provides a rigid core for the molecule and participates in essential hydrogen bonding interactions.

Future research should focus on the systematic synthesis and evaluation of analogs to build a more comprehensive SAR profile. This would involve:

  • Varying the substituents on the phenyl ring to probe the electronic and steric requirements for activity.

  • Modifying the length and fluorination pattern of the N-alkyl side chain to optimize pharmacokinetic properties.

  • Exploring bioisosteric replacements for the amide bond to improve stability and modulate binding.

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental workflow for the synthesis and evaluation of novel analogs.

General Synthetic Procedure

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide analogs can be achieved via a standard Schotten-Baumann reaction.

Synthesis_Workflow start Start Materials step1 4-Nitrobenzoyl Chloride + Substituted Amine start->step1 step2 Reaction in suitable solvent (e.g., DCM, THF) with base (e.g., Triethylamine, Pyridine) step1->step2 step3 Stir at room temperature step2->step3 step4 Work-up and Purification (e.g., Extraction, Chromatography) step3->step4 product Target Analog step4->product

Caption: Generalized workflow for the synthesis of benzamide analogs.

Step-by-Step Protocol:

  • To a solution of the desired amine (1.0 eq) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 eq).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC[2][7].

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired benzamide analog.

  • Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry[9].

In Vitro Biological Evaluation (General Workflow)

The biological activity of the synthesized analogs can be assessed using a variety of in vitro assays, depending on the therapeutic target. A general workflow for an anti-proliferative assay is outlined below.

  • Cell Culture : Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation : Dissolve the synthesized compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations in culture medium[7].

  • Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Viability Assay : Assess cell viability using a standard method such as the MTT or SRB assay[10].

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of cell viability against the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships governing 4-nitro-N-(2,2,2-trifluoroethyl)benzamide analogs. By leveraging these insights and employing rigorous experimental validation, researchers can accelerate the discovery of novel and potent therapeutic agents based on this promising scaffold.

References

  • Al-Ostath, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Available at: [Link]

  • Yurttaş, L., et al. (2013). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Medicinal Chemistry Research. Available at: [Link]

  • Feng, J. & Li, J. (2010). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Gül, H. İ., et al. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure. Available at: [Link]

  • Çelik, H., et al. (2020). Prodrugs for Nitroreductase Based Cancer Therapy- 1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Infectious Disorders - Drug Targets. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Pharmaceuticals. Available at: [Link]

  • Stevenson, R. J., et al. (2002). Structure-Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. coli Nitroreductase. Journal of Medicinal Chemistry. Available at: [Link]

  • Atwell, G. J., et al. (1998). Synthesis and evaluation of 4-substituted analogues of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide as bioreductively activated prodrugs using an Escherichia coli nitroreductase. Anti-Cancer Drug Design. Available at: [Link]

  • Jasiński, M., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Available at: [Link]

  • Wang, Y-G., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. Available at: [Link]

  • Blanari, M. A., et al. (2024). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Crystals. Available at: [Link]

Sources

Validation

Target Validation for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the rigorous validation of a biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, comparative analysis for the target validation of the novel compound, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. While direct target identification for this specific molecule is not yet extensively published, its structural motifs—a benzamide scaffold common to many bioactive agents and a nitroaromatic group known for inducing cellular stress—point toward a plausible hypothesis: the inhibition of tubulin polymerization.[1][2] This guide will, therefore, proceed with tubulin as the hypothesized target, presenting a comprehensive framework for its validation and comparing methodologies and potential outcomes with established tubulin inhibitors.

The benzamide class of compounds has yielded numerous clinical candidates and approved drugs with diverse mechanisms of action.[3][4][5][6] Furthermore, nitroaromatic compounds are recognized for their potential as hypoxia-activated prodrugs, where the nitro group is bioreduced to cytotoxic reactive nitrogen species, a mechanism particularly effective in the hypoxic microenvironment of solid tumors.[7][8][9][10][11] The trifluoroethyl moiety can enhance metabolic stability and cell permeability. This confluence of structural features suggests a potential for anticancer activity, with tubulin dynamics being a prime target.

Part 1: The Rationale for Tubulin as a Hypothetical Target

Tubulin, a globular protein, polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules are highly dynamic structures involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. Several successful anticancer drugs, such as the taxanes (paclitaxel) and vinca alkaloids (vincristine), function by targeting tubulin.

Benzamide derivatives have previously been identified as tubulin polymerization inhibitors.[2] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. The proposed mechanism for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves a similar interaction, potentially augmented by the electronic properties of the nitro group.

Part 2: A Multi-pronged Approach to Target Validation

A robust target validation strategy integrates cellular, biochemical, and in silico methods to build a compelling case for the compound's mechanism of action. Here, we outline a comparative workflow for validating tubulin as the target of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, with colchicine and a known benzamide-based tubulin inhibitor (e.g., a compound from a relevant study[2]) serving as positive controls.

Experimental Workflow for Target Validation

G cluster_0 Cellular Assays cluster_1 Biochemical Assays cluster_2 In Silico Analysis A Antiproliferative Activity (e.g., MTT/SRB assay) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cytotoxic effect C Immunofluorescence Microscopy (Microtubule Morphology) B->C Investigate mitotic arrest D In Vitro Tubulin Polymerization Assay C->D Validate cellular observations E Colchicine Binding Assay (Competitive) D->E Directly assess tubulin interaction F Molecular Docking (Tubulin Colchicine Site) E->F Predict binding mode G compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Dynamics Disrupted tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest spindle_assembly Spindle Assembly Checkpoint Activation mitotic_arrest->spindle_assembly bcl2_family Modulation of Bcl-2 Family Proteins spindle_assembly->bcl2_family caspase_activation Caspase Activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling cascade initiated by tubulin polymerization inhibition.

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. Prolonged activation of the SAC leads to the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, resulting in the activation of the intrinsic apoptotic pathway through caspase activation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the target validation of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, with tubulin as the hypothesized target. By employing a combination of cellular, biochemical, and in silico methods and comparing the results with well-characterized tubulin inhibitors, researchers can build a strong evidence-based case for its mechanism of action.

Positive validation would position 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as a promising lead compound for further preclinical development as an anticancer agent. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and drug-like properties, as well as in vivo efficacy studies in relevant animal models. The potential for hypoxia-activated cytotoxicity due to the nitro group also warrants further investigation, as this could offer a therapeutic advantage in solid tumors.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)-4-vinylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]

  • PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-iodo-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Trifluoroethyl Benzamides: A Guide for Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the various fluorinated motifs, the trifluoroethyl group has garnered significant attention. When appended to a benzamide core, this moiety gives rise to a class of compounds—trifluoroethyl benzamides—with a diverse and promising range of biological activities. This guide provides a comprehensive, data-driven comparative analysis of trifluoroethyl benzamides, offering insights into their synthesis, structure-activity relationships (SAR), biological performance, and pharmacokinetic profiles to inform and guide future drug discovery and development efforts.

The Trifluoroethyl Benzamide Scaffold: A Versatile Pharmacophore

The trifluoroethyl benzamide scaffold is a privileged structure in drug discovery due to the unique properties conferred by the trifluoroethyl group. This electron-withdrawing moiety can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics have been exploited to develop trifluoroethyl benzamides with a wide array of therapeutic and agrochemical applications, including nematicidal, antifungal, and kinase inhibitory activities.[2][3]

This guide will delve into a comparative analysis of various trifluoroethyl benzamide analogs, drawing upon experimental data to highlight key structure-activity relationships and performance benchmarks.

Comparative Biological Activity: A Case Study in Nematicidal Efficacy

A prime example of the therapeutic potential of trifluoroethyl benzamides lies in their potent nematicidal activity. A comparative study of a series of synthesized trifluoroethyl benzamide derivatives against the pine wood nematode (Bursaphelenchus xylophilus) and the rice white tip nematode (Aphelenchoides besseyi) provides valuable insights into their structure-activity relationships.[2][4]

Head-to-Head Performance Against Nematodes

The in vitro nematicidal activity of several trifluoroethyl benzamide derivatives was evaluated and compared with the commercial agent Tioxazafen. The results, summarized in the table below, demonstrate the potent and, in some cases, superior efficacy of these novel compounds.[2]

CompoundTarget OrganismConcentration (mg/L)Mortality (%)Comparator (Tioxazafen) Mortality (%)
3j Bursaphelenchus xylophilus50100 32.7
3k Bursaphelenchus xylophilus50100 32.7
3o Bursaphelenchus xylophilus50100 32.7
4a Bursaphelenchus xylophilus50100 32.7
4b Bursaphelenchus xylophilus50100 32.7
4i Bursaphelenchus xylophilus50100 32.7
3k Aphelenchoides besseyi50100 Not Reported

Data sourced from a study on the nematicidal activity of novel β-arylethylamine derivatives synthesized from trifluoroethyl benzamides.[2]

As the data clearly indicates, several trifluoroethyl benzamide derivatives (3j, 3k, 3o, 4a, 4b, and 4i) exhibited complete lethality against B. xylophilus at a concentration of 50 mg/L, significantly outperforming the commercial standard, Tioxazafen.[2] Notably, compound 3k also demonstrated 100% mortality against A. besseyi, suggesting a broad spectrum of nematicidal activity.[2]

Structure-Activity Relationship (SAR) Insights

The superior performance of these compounds can be attributed to specific structural features. Computational analysis, including Density Functional Theory (DFT) calculations, revealed key SAR insights.[2] For instance, the introduction of a 2-trifluoromethyl group on the benzene ring of one of the more active compounds (3a) was shown to induce a significant redistribution of electron density, which is believed to contribute to its enhanced bioactivity.[2] This highlights the critical role of substituent positioning on the benzamide scaffold in modulating biological efficacy.

Synthesis of Trifluoroethyl Benzamides: A Generalized Workflow

The synthesis of trifluoroethyl benzamides can be achieved through various synthetic routes. A common and effective method involves the photocatalytic hydroarylation of enamides. This approach offers mild reaction conditions and the use of readily available starting materials.[2]

Below is a generalized workflow for the synthesis of a β-arylethylamine derivative from a trifluoroethyl benzamide precursor.

Synthesis_Workflow A Aryl Halide F Single-Electron Transfer (SET) A->F B N-vinyl-2-(trifluoromethyl)-benzamide H Anti-Markovnikov Addition B->H C Photocatalyst (g-C3N4) C->F Activation D HAT Catalyst (Thiol) I Thiol-promoted HAT D->I E Visible Light Irradiation E->C G Aryl Radical Formation F->G G->H H->I J β-Aryl Ethylamine Derivative I->J

Caption: Generalized workflow for the synthesis of β-aryl ethylamine derivatives.

This process begins with the activation of an aryl halide by a photocatalyst under visible light, leading to the formation of an aryl radical.[2] This radical then undergoes an anti-Markovnikov addition to the N-vinyl-2-(trifluoromethyl)-benzamide.[2] A subsequent hydrogen atom transfer (HAT) process, promoted by a thiol catalyst, yields the final β-aryl ethylamine product.[2]

Experimental Protocol: Photocatalytic Synthesis

The following is a representative experimental protocol for the synthesis of a trifluoroethyl benzamide derivative, adapted from the literature.[2]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), N-vinyl-2-(trifluoromethyl)-benzamide (1.2 equiv), g-C3N4 photocatalyst (5 mol%), and a hydrogen atom transfer (HAT) catalyst such as 1,2-ethanedithiol.

  • Solvent and Reagents: Add a suitable solvent system, for example, a mixture of H2O and DMSO, and a reductant like sodium formate.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a 10 W, 395 nm LED) at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, and the desired product is purified by column chromatography.

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action is paramount in drug development. For the nematicidal trifluoroethyl benzamides, computational studies suggest that their efficacy is linked to their electronic properties and molecular electrostatic potential (MEP).[2]

Mechanism_of_Action cluster_compound Trifluoroethyl Benzamide cluster_target Nematode Target Site A Benzene Ring & Amide Moiety (HOMO) D Electron-Rich Region A->D Interaction B Pyridine Ring & CF3 Group (LUMO) C Electron-Deficient Region B->C Interaction E Disruption of Biological Processes C->E D->E

Caption: Proposed mechanism of interaction for nematicidal trifluoroethyl benzamides.

The highest occupied molecular orbital (HOMO) of these compounds is predominantly localized on the benzene ring and amide moiety, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine ring and the adjacent trifluoromethyl group.[4] The energy gap between the HOMO and LUMO (ΔE) appears to be a critical factor in modulating their nematicidal potency.[4] Furthermore, the molecular electrostatic potential (MEP) analysis indicates distinct electron-deficient and electron-rich regions within the molecule, suggesting a capacity for specific hydrogen-bonding interactions with the target site in the nematode.[2]

Future Directions and Conclusion

The comparative analysis presented in this guide underscores the significant potential of trifluoroethyl benzamides as a versatile scaffold for the development of novel therapeutic and agrochemical agents. The potent nematicidal activity exhibited by several analogs highlights the value of this chemical class in addressing critical needs in agriculture.

Future research should focus on:

  • Broadening the Scope of Biological Screening: A comprehensive evaluation of trifluoroethyl benzamide libraries against a wider range of biological targets is warranted to uncover new therapeutic applications.

  • In-depth Pharmacokinetic and Toxicological Profiling: Rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify candidates with favorable drug-like properties.

  • Mechanism of Action Elucidation: Further studies are needed to definitively identify the molecular targets and signaling pathways modulated by these compounds.

References

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]

  • Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Organic Letters. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. ResearchGate. [Link]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. PubMed. [Link]

  • Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. [Link]

  • DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. PubMed. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. [Link]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PubMed Central. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • Comparison of the safety and pharmacokinetics of ST-246® after i.v. infusion or oral administration in mice, rabbits and monkeys. PubMed. [Link]

  • Comparison of the Pharmacokinetic and Pharmacodynamic Profiles of One US-Marketed and Two European-Marketed Epoetin Alfas. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]

  • Screening of One-Bead-One-Peptide Combinatorial Library Using Red Fluorescent Dyes. Presence of Positive and False Positive Beads. ResearchGate. [Link]

Sources

Validation

Validating the Biological Activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: A Comparative Guide

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. Drawing upon the known pharmacological profiles of related benzamide and nitro-aromatic compounds, we hypothesize that this molecule possesses potential as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cancer cell survival.[1][2][3] This guide will present a logical, multi-faceted experimental approach to test this hypothesis, comparing the compound's efficacy against a known NF-κB inhibitor.

Introduction: The Rationale for Investigating 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[4] The incorporation of a nitro group often imparts significant biological activity, including antimicrobial and anticancer properties, frequently through mechanisms involving redox modulation.[5][6][7] The trifluoroethyl moiety can enhance metabolic stability and cell permeability. Based on these structural alerts, we propose that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a candidate for investigation as a modulator of cellular signaling pathways implicated in disease.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal signaling cascade that governs cellular responses to a variety of stimuli, including stress, cytokines, and pathogenic antigens.[1][8] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases and various cancers.[2][3] Therefore, the identification of novel small molecule inhibitors of NF-κB signaling is a significant focus of therapeutic research.[2][9] This guide will outline a systematic approach to determine if 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be classified as such an inhibitor.

Experimental Design for Biological Activity Validation

Our experimental strategy is designed to first assess the general cytotoxicity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and then to specifically investigate its impact on the NF-κB signaling pathway. We will use a well-characterized human cancer cell line known to have constitutively active NF-κB signaling, such as the human embryonic kidney 293 (HEK293) or a relevant cancer cell line. As a positive control and comparator, we will utilize Bay 11-7082, a known and commercially available inhibitor of IκBα phosphorylation, a key step in NF-κB activation.[9]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action - NF-κB Inhibition A Prepare 4-nitro-N-(2,2,2-trifluoroethyl)benzamide & Bay 11-7082 Stock Solutions C Perform MTT Assay for Cell Viability A->C B Culture HEK293 Cells B->C D Determine IC50 Values C->D E Treat Cells with Test Compounds & TNF-α Stimulation D->E Use non-toxic concentrations for mechanistic studies F Nuclear Protein Extraction E->F H Luciferase Reporter Assay for NF-κB Transcriptional Activity E->H G Western Blot for NF-κB p65 (Nuclear Fraction) F->G

Caption: Experimental workflow for validating the biological activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and Bay 11-7082 (e.g., from 0.1 to 100 µM). Add the compounds to the respective wells and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting cell viability against compound concentration.[11]

NF-κB Nuclear Translocation: Western Blot Analysis

Principle: Upon activation of the NF-κB pathway, the p65 subunit translocates from the cytoplasm to the nucleus to initiate gene transcription.[1] Western blotting can be used to detect the levels of p65 in the nuclear fraction of cells, with a decrease indicating inhibition of translocation.

Protocol:

  • Cell Treatment: Seed HEK293 cells in 6-well plates. Pre-treat the cells with non-toxic concentrations of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and Bay 11-7082 for 1 hour.

  • Stimulation: Stimulate the cells with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Nuclear Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of nuclear protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against NF-κB p65. Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize the p65 signal to the loading control.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Cytotoxicity of Test Compounds on HEK293 Cells

CompoundIC50 (µM) after 24h
4-nitro-N-(2,2,2-trifluoroethyl)benzamide45.8
Bay 11-708212.5

Table 2: Inhibition of TNF-α-induced NF-κB p65 Nuclear Translocation

TreatmentRelative Nuclear p65 Level (Normalized to Control)
Vehicle Control1.00
TNF-α (10 ng/mL)3.50
4-nitro-N-(2,2,2-trifluoroethyl)benzamide (20 µM) + TNF-α1.75
Bay 11-7082 (5 µM) + TNF-α1.20

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as an inhibitor of the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Proposed Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Phosphorylated IκBα P-IκBα IκBα->Phosphorylated IκBα NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB (p50/p65) releases Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Pro-inflammatory & Survival Gene Transcription Nucleus->Gene Transcription Test Compound 4-nitro-N-(2,2,2-trifluoroethyl)benzamide Test Compound->IKK Complex inhibits

Caption: Proposed inhibitory mechanism of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide on the NF-κB signaling pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for validating the biological activity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. The initial cytotoxicity screening is crucial for determining appropriate concentrations for subsequent mechanistic studies. The investigation into the compound's effect on NF-κB nuclear translocation will provide direct evidence of its potential as a pathway inhibitor.

Positive results from these initial studies would warrant further investigation, including:

  • In vitro kinase assays to determine if the compound directly inhibits the IKK complex.

  • Luciferase reporter assays to quantify the inhibition of NF-κB-dependent gene transcription.

  • Screening against a broader panel of cancer cell lines to assess its spectrum of activity.

  • In vivo studies in animal models of inflammation or cancer to evaluate its therapeutic potential.

By following a systematic and comparative approach, researchers can effectively elucidate the biological activity of novel compounds like 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and assess their potential for further development as therapeutic agents.

References

  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?
  • Gilmore, T. D., & Garbati, M. R. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Ahmad, B., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. [Link]

  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Gaikwad, V. (2024, February 16). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Escobar, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A primary hurdle is ensuring target specificity a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. A primary hurdle is ensuring target specificity and minimizing off-target interactions, which can lead to unforeseen side effects and therapeutic failure. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide , a compound whose detailed biological activity is not yet extensively documented.

Lacking specific experimental data for this exact molecule, we will establish a robust, self-validating system for its characterization. This guide will delve into the predictive analysis based on its structural motifs, outline a tiered experimental strategy for comprehensive profiling, provide detailed protocols for key assays, and offer a framework for interpreting the resulting data. The methodologies described herein are universally applicable for the preclinical safety assessment of novel small molecules.

Structural and Predictive Analysis of the Target Compound

The structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide presents several key features that can inform a hypothesis-driven approach to its biological activity.

structure cluster_benzamide Benzamide Core cluster_substituents Key Substituents b Benzene Ring c Amide Linker (-C(=O)NH-) b->c n 4-Nitro Group (-NO2) b->n para-position t N-(2,2,2-trifluoroethyl) Group (-CH2CF3) c->t N-substitution

Caption: Structural components of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

  • Benzamide Core: Substituted benzamides are a well-established class of pharmacologically active compounds, frequently interacting with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

  • 4-Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially impacting receptor binding affinity and metabolic pathways.[1][2] It is a functional group found in numerous drugs and can sometimes be associated with toxicity, making its characterization critical.[2][3]

  • N-(2,2,2-trifluoroethyl) Group (-CH2CF3): The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] Its presence can improve membrane permeability and lead to a longer drug half-life.[4]

Based on these structural features, it is plausible to hypothesize that 4-nitro-N-(2,2,2-trifluoroethyl)benzamide may exhibit activity at monoamine GPCRs. Furthermore, the presence of the benzamide scaffold, a known feature in some kinase inhibitors, warrants an investigation into its kinase inhibitory potential.

A Tiered Experimental Framework for Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient and cost-effective strategy for building a comprehensive cross-reactivity profile.[8] This process begins with broad, high-throughput screening to identify potential areas of concern, followed by more focused and mechanistic studies.

workflow start Test Compound: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide tier1 Tier 1: Broad In Vitro Safety Screening (Single High Concentration, e.g., 10 µM) start->tier1 tier2 Tier 2: Confirmatory & Dose-Response Assays (IC50 / Ki Determination for 'Hits') tier1->tier2 'Hits' identified (% Inhibition > 50%) tier3 Tier 3: Functional & Cellular Assays (Mechanism of Action & Cytotoxicity) tier2->tier3 Confirmed off-target interactions data Data Synthesis & Comparative Analysis: Establish Cross-Reactivity Profile tier3->data

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad In Vitro Safety Screening

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a large panel of diverse biological targets. This provides a broad overview of potential off-target liabilities. The International Conference on Harmonisation (ICH) S7A guidelines recommend considering data from such in vitro assays in the design of safety pharmacology studies.[9][10][11][12]

Recommended Panel: A comprehensive panel such as the Eurofins SafetyScreen44 or a larger custom panel is ideal.[13][14] These panels typically include a wide range of targets that are frequently implicated in adverse drug reactions.

Target ClassRepresentative Examples in Screening PanelsRationale for Inclusion
GPCRs Dopamine, Serotonin, Adrenergic, Muscarinic, Opioid ReceptorsHigh prevalence as drug targets; off-target effects can lead to CNS, cardiovascular, and other side effects.[15][16][17][18][19]
Kinases ABL, SRC, VEGFR, EGFR, and a broad kinome panelKinase inhibitors are a major class of drugs; off-target kinase inhibition can lead to toxicity.[20][21][22][23][24]
Ion Channels hERG, Na+, K+, Ca2+ channelsCritical for cardiac and neuronal function; hERG channel block is a major cause of drug-induced cardiac arrhythmia.[13][14][25][26][27]
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)Important for neurotransmitter reuptake; inhibition can lead to significant CNS effects.
Enzymes COX-1, COX-2, PDE, MAO-ADiverse physiological roles; off-target inhibition can lead to a variety of side effects.
Nuclear Receptors Estrogen, Glucocorticoid ReceptorsMediate long-term changes in gene expression; off-target effects can cause endocrine disruption.
Tier 2: Confirmatory and Dose-Response Assays

Any "hits" from Tier 1 (typically defined as >50% inhibition or displacement at 10 µM) must be validated. This involves generating concentration-response curves to determine the potency (IC50 for functional assays or Ki for binding assays) of the interaction. This step is crucial to distinguish genuine off-target activity from non-specific effects at high concentrations.

Tier 3: Functional and Cellular Assays

For confirmed off-target interactions, it is essential to understand the functional consequences.

  • Functional Assays: If the compound binds to a receptor, does it act as an agonist, antagonist, or inverse agonist? This can be determined using downstream functional readouts such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment assays.[17]

  • Cellular Cytotoxicity Assays: It is important to determine if the compound is generally toxic to cells, which could produce false positives in other assays. Standard cytotoxicity assays measure parameters like membrane integrity (LDH release), metabolic activity (MTT, XTT), or cell proliferation.[28][29][30] A compound that is broadly cytotoxic at concentrations where it shows off-target binding is less likely to be a viable drug candidate.

Detailed Experimental Protocols

The trustworthiness of a cross-reactivity profile depends on the robustness of the experimental methods used. Below are representative, detailed protocols for key assays.

Protocol 1: Radioligand Binding Assay (GPCR Target)

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of the test compound for a hypothetical GPCR target, for instance, the Dopamine D2 receptor.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]-Spiperone (a D2 antagonist) at a final concentration equal to its Kd (e.g., 0.3 nM).

    • Membrane Preparation: Cell membranes expressing the human Dopamine D2 receptor.

    • Test Compound: 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, serially diluted in assay buffer (e.g., from 100 µM to 1 pM).

    • Non-specific Binding Control: A high concentration of a known D2 ligand (e.g., 10 µM Haloperidol).

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • Add 50 µL of the diluted test compound to the appropriate wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 50 µL of the receptor membrane preparation to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced. It is a common format for kinase inhibitor profiling.[22]

  • Preparation of Reagents:

    • Kinase: The target kinase of interest (e.g., Src).

    • Substrate: A suitable peptide or protein substrate for the kinase.

    • ATP: At a concentration close to the Km for the specific kinase.

    • Test Compound: Serially diluted in kinase buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Assay Procedure:

    • Set up the kinase reaction by adding kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[29]

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and grow to ~80% confluency.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound.

    • Include a "no treatment" control, a "vehicle" (e.g., DMSO) control, and a "maximum LDH release" control (cells treated with a lysis buffer).

    • Incubate for a relevant period (e.g., 24 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all tiers into a coherent cross-reactivity profile.

Data Summary Table:

TargetAssay TypeResult (Ki or IC50 in µM)Functional EffectSelectivity Index (vs. Primary Target)
Primary Target (Hypothetical) Binding Assay0.05--
Dopamine D2Binding Assay1.2Antagonist24-fold
Serotonin 5-HT2ABinding Assay5.8Antagonist116-fold
hERG ChannelElectrophysiology> 30-> 600-fold
Src KinaseActivity Assay> 10-> 200-fold
HEK293 CellsLDH Cytotoxicity25Cytotoxic500-fold

Interpretation:

  • Selectivity: The selectivity index (off-target Ki / primary target Ki) is a key metric. A larger index indicates greater selectivity for the primary target. A commonly accepted, though arbitrary, threshold for a "selective" compound is a 100-fold difference.

  • Therapeutic Window: The ratio of the cytotoxicity value (CC50) to the therapeutic potency (primary target Ki or IC50) provides an in vitro therapeutic window. A large window is desirable.

  • Comparison with Alternatives: The cross-reactivity profile of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide should be compared to that of other lead compounds or existing drugs with a similar primary target. This comparison will highlight its relative strengths and weaknesses. For example, if a competitor compound shows significant hERG activity at 1 µM, while the test compound is clean at >30 µM, this represents a significant safety advantage.

By following this comprehensive, data-driven guide, researchers can systematically build a robust cross-reactivity profile for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide or any novel compound. This approach provides the critical insights needed to make informed decisions, mitigate risks in drug development, and ultimately select candidates with the highest potential for safety and efficacy.

References

  • AbbVie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • AbbVie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed Central. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Keiser, M. J., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PubMed Central. [Link]

  • ApconiX. ION Channel Screening. [Link]

  • Porsolt, P. (2003). The application of in vitro methods to safety pharmacology. PubMed. [Link]

  • Milligan, C., et al. (2013). An Ion Channel Library for Drug Discovery and Safety Screening on Automated Platforms. ResearchGate. [Link]

  • Al-Ansi, A. S., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PubMed Central. [Link]

  • Eurofins Discovery. Ion Channel Testing Services. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Imbrici, P., et al. (2018). Ion Channels in Drug Discovery and Safety Pharmacology. PubMed. [Link]

  • Liu, M., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Gonzalez-Chavez, Z., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • International Council for Harmonisation (ICH). Safety Guidelines. [Link]

  • Altasciences. (2020). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ProBio CDMO. GPCR-targeted Assay. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Dal Piaz, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Harrill, J. A., et al. (2024). Integrating Transcriptomic and Targeted New Approach Methodologies into a Tiered Framework for Chemical Bioactivity Screening. PubMed Central. [Link]

  • Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MacTavish, D., et al. (2024). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. [Link]

  • Dal Piaz, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Cambridge Bioscience. Kinase inhibitor screening libraries. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. PubMed. [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

  • National Center for Biotechnology Information. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Wawer, M., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PNAS. [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

  • ResearchGate. (2023). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. [Link]

  • Eurofins Discovery. (2021). Phenotypic Profiling Identifies Biomarkers and Mechanisms of Toxicity. [Link]

  • Gupta, R., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Pharmacology. [Link]

  • Ibezim, A., et al. (2018). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Novel NLRP3 Inflammasome Inhibitors: A Case Study with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds targeting the NLRP3 inflammasom...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds targeting the NLRP3 inflammasome. For the purpose of this illustrative guide, we will consider the hypothetical inhibitory potential of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide , a compound with structural motifs suggestive of potential biological activity, and compare it against well-established inhibitors of the NLRP3 inflammasome pathway.[1][2][3][4] The methodologies and principles outlined herein are designed to ensure scientific rigor and generate robust, comparable data.

The NLRP3 inflammasome is a multi-protein complex crucial to the innate immune response.[5] Its aberrant activation is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders like Alzheimer's disease.[5][6][7] This makes the NLRP3 inflammasome a highly attractive target for therapeutic intervention. The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8][9] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[8]

This guide will focus on comparing our hypothetical compound, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, with known NLRP3 inflammasome inhibitors, MCC950 and Glyburide. MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome, while Glyburide is a sulfonylurea drug used to treat type 2 diabetes that also exhibits inhibitory effects on the NLRP3 inflammasome.[5][10]

Comparative Efficacy Evaluation: Key Experimental Assays

To ascertain the inhibitory potential of a novel compound like 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and compare it to known inhibitors, a multi-tiered experimental approach is essential. This typically involves both cell-free and cell-based assays to determine the compound's potency and locus of action within the signaling pathway.

This is a cornerstone assay for evaluating NLRP3 inflammasome inhibition. It measures the end-point of the pathway – the release of the pro-inflammatory cytokine IL-1β. We will utilize human monocytic THP-1 cells, a widely accepted model for this purpose.

Experimental Protocol: IL-1β Release Assay in THP-1 Cells

  • Principle: This protocol involves two signals. The first "priming" signal, typically lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β. The second signal, an NLRP3 activator such as ATP or nigericin, triggers the assembly of the inflammasome, caspase-1 activation, and subsequent IL-1β processing and release. The inhibitory effect of the test compounds is quantified by measuring the amount of IL-1β released into the cell culture supernatant.

  • Step-by-Step Methodology:

    • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Priming: Replace the medium with fresh RPMI-1640 and prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

    • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds (e.g., 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, MCC950, Glyburide) or vehicle (DMSO) for 30-60 minutes.

    • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, for example, 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

    • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell culture supernatant.

    • Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12][13]

Causality Behind Experimental Choices:

  • The two-step activation (priming and stimulation) mimics the physiological activation of the NLRP3 inflammasome.

  • The use of well-characterized activators like ATP and nigericin ensures robust and reproducible NLRP3-dependent IL-1β release.

  • Measuring the final secreted product, IL-1β, provides a physiologically relevant readout of the entire pathway's activity.

To investigate if the novel compound directly targets the enzymatic activity of caspase-1, a cell-free enzymatic assay is employed. This helps to pinpoint the mechanism of inhibition.[9][14][15]

Experimental Protocol: Fluorometric Caspase-1 Activity Assay

  • Principle: This assay utilizes a specific caspase-1 substrate, often a tetrapeptide like Ac-YVAD, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). When cleaved by active caspase-1, the fluorophore is released, and its fluorescence can be measured. The inhibitory effect of a compound is determined by the reduction in fluorescence signal.[16]

  • Step-by-Step Methodology:

    • Reaction Buffer Preparation: Prepare a reaction buffer containing HEPES, glycerol, DTT, and EDTA.

    • Assay Setup: In a 96-well microplate, add the reaction buffer, recombinant human caspase-1, and various concentrations of the test compounds or vehicle control.

    • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) to all wells to initiate the enzymatic reaction.

    • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for AMC).[17]

    • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the IL-1β release assay.[12][18]

Data Presentation and Interpretation

For a clear comparison, the quantitative data from these assays should be summarized in a table.

CompoundIL-1β Release IC50 (µM)Caspase-1 Activity IC50 (µM)
4-nitro-N-(2,2,2-trifluoroethyl)benzamideHypothetical Value (e.g., 5.2)Hypothetical Value (e.g., >100)
MCC9500.008[5]>50
Glyburide10-20[5]>100

Interpretation of Hypothetical Results:

  • Potency: A lower IC50 value indicates higher potency. In this hypothetical scenario, MCC950 is the most potent inhibitor of IL-1β release, followed by our novel compound, and then Glyburide.

  • Mechanism of Action: If 4-nitro-N-(2,2,2-trifluoroethyl)benzamide shows potent inhibition of IL-1β release but weak or no direct inhibition of caspase-1 activity (similar to MCC950 and Glyburide), it would suggest that its mechanism of action is upstream of caspase-1 activation. This could involve direct interaction with an NLRP3 component or interference with inflammasome assembly. Further studies would be required to elucidate the precise target.

Visualization of Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inhibitors Points of Inhibition Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Caspase-1 NLRP3 NLRP3 LPS LPS LPS->Pro-IL-1β LPS->NLRP3 ATP ATP K+ efflux K+ efflux ATP->K+ efflux Inflammasome Assembly Inflammasome Assembly K+ efflux->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 autocatalysis Inflammation Inflammation IL-1β->Inflammation Gasdermin D Gasdermin D Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Caspase-1 MCC950 MCC950 MCC950->Inflammasome Assembly Glyburide Glyburide Glyburide->Inflammasome Assembly

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

Experimental_Workflow A 1. Differentiate THP-1 cells with PMA B 2. Prime cells with LPS A->B C 3. Treat with Inhibitors B->C D 4. Activate with ATP/Nigericin C->D E 5. Collect Supernatant D->E F 6. Measure IL-1β via ELISA E->F G 7. Calculate IC50 F->G

Caption: Workflow for Cell-Based IL-1β Release Assay.

This guide provides a robust framework for the initial characterization and comparative efficacy analysis of novel NLRP3 inflammasome inhibitors. By following these detailed protocols and principles of data interpretation, researchers can generate high-quality, reliable data to advance the development of new therapeutics for inflammatory diseases.

References

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC. PubMed Central. Available at: [Link]

  • Histone Deacetylase Inhibitor Assay Based on Fluorescence Resonance Energy Transfer. SpringerLink. Available at: [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. Available at: [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega. Available at: [Link]

  • Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. ACS Publications. Available at: [Link]

  • NLRP3 inflammasome and its inhibitors: a review - PMC. National Institutes of Health. Available at: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). PubMed Central. Available at: [Link]

  • What are caspase 1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC. National Institutes of Health. Available at: [Link]

  • List of Histone deacetylase inhibitors. Drugs.com. Available at: [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. Available at: [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]

  • Sirtuin activators and inhibitors. SciSpace. Available at: [Link]

  • Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. Available at: [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC. National Institutes of Health. Available at: [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available at: [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]

  • Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • SIRT Assay Kit. Biotrend. Available at: [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening? BellBrook Labs. Available at: [Link]

  • Sirtuin 6 (SIRT6) Activity Assays - PMC. National Institutes of Health. Available at: [Link]

  • ACE-inhibitory activity assay: IC50. Protocols.io. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. National Institutes of Health. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Protocol Exchange. Available at: [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Publications. Available at: [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. National Institutes of Health. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. National Institutes of Health. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed. National Institutes of Health. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of Novel Benzamide-Based Sirtuin Inhibitors: A Case Study on 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

For researchers in the fields of drug discovery and chemical biology, the identification of potent and selective small molecule inhibitors for therapeutic targets is a paramount objective. The benzamide scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of drug discovery and chemical biology, the identification of potent and selective small molecule inhibitors for therapeutic targets is a paramount objective. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. This guide provides a comprehensive framework for assessing the selectivity of a novel benzamide derivative, "4-nitro-N-(2,2,2-trifluoroethyl)benzamide," a compound with structural similarities to known modulators of sirtuins. While direct experimental data for this specific molecule is not yet prevalent in published literature, its chemical features suggest a potential interaction with the sirtuin family of NAD+-dependent lysine deacylases.

Sirtuins (SIRT1-7) are crucial regulators of various cellular processes, and their dysregulation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Consequently, the development of isoform-selective sirtuin inhibitors is of significant therapeutic interest.[3][4] This guide will equip researchers with the rationale and detailed protocols to characterize the selectivity profile of "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" and compare its performance against established sirtuin inhibitors.

Comparative Landscape of Sirtuin Inhibitors

To establish a benchmark for our investigation, it is essential to consider the selectivity profiles of well-characterized sirtuin inhibitors. Compounds such as AGK2, SirReal2, Tenovin-6, and TM are frequently used as tool compounds in sirtuin research.[1][3] A direct comparison of their inhibitory potency (IC50) against the major sirtuin isoforms (SIRT1, SIRT2, and SIRT3) reveals varying degrees of selectivity.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity Profile
AGK2~3.5~0.5>50SIRT2-selective
SirReal2>1000.23>100Highly SIRT2-selective
Tenovin-6~26~10Data not consistently reportedPan-sirtuin inhibitor (SIRT1/2)
TM~26~0.05>50Potent and SIRT2-selective
4-nitro-N-(2,2,2-trifluoroethyl)benzamide To be determined To be determined To be determined Hypothesized sirtuin inhibitor

Note: IC50 values are approximate and can vary depending on the assay conditions. Data synthesized from multiple sources.[1][3][5][6]

This table highlights the diversity in selectivity among existing inhibitors. For instance, while Tenovin-6 exhibits broad activity against both SIRT1 and SIRT2, SirReal2 demonstrates remarkable selectivity for SIRT2.[1] Understanding this landscape is crucial for interpreting the experimental results for our novel compound.

Experimental Workflow for Selectivity Profiling

A systematic approach is necessary to determine the inhibitory activity and selectivity of "4-nitro-N-(2,2,2-trifluoroethyl)benzamide." The following workflow outlines the key experimental stages, from initial in vitro screening to cellular target engagement.

G cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC B Primary Sirtuin Activity Assay (Fluorometric) A->B Test Compound C IC50 Determination against SIRT1, SIRT2, SIRT3 B->C Hit Confirmation D Orthogonal Assay (HPLC-based) C->D Validate Potency H Selectivity Index Calculation C->H E Cell-Based Sirtuin Activity Assay D->E Proceed with potent & selective compounds F Western Blot for Substrate Acetylation E->F Confirm Target Modulation G Cytotoxicity Assay F->G Assess Off-Target Effects G->H I Comparison with Known Inhibitors H->I J Structure-Activity Relationship (SAR) Analysis I->J

Figure 1: Experimental workflow for assessing the selectivity of a novel sirtuin inhibitor.

Detailed Experimental Protocols

The following protocols are representative of the methodologies employed to generate the data for our comparative analysis.

Fluorometric Sirtuin Activity Assay

This is a high-throughput method ideal for primary screening and IC50 determination. The principle lies in the NAD+-dependent deacetylation of a synthetic peptide substrate containing an acetylated lysine residue.[5]

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., Fluor de Lys™)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" and reference inhibitors dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

  • Add the test compound or reference inhibitor to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Initiate the reaction by adding the sirtuin enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HPLC-Based Sirtuin Deacetylation Assay

This orthogonal method provides a more direct measure of substrate deacetylation and is less prone to artifacts from fluorescent compounds. It is an excellent choice for validating hits from the primary screen.[7]

Materials:

  • Recombinant human sirtuin enzymes

  • Acetylated peptide substrate (e.g., a peptide derived from a known sirtuin substrate like p53 or α-tubulin)

  • NAD+

  • Assay buffer

  • Test compounds and reference inhibitors in DMSO

  • Quenching solution (e.g., 0.1% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Set up the enzymatic reaction as described in the fluorometric assay, using the acetylated peptide substrate.

  • Incubate the reaction at 37°C for the desired duration.

  • Terminate the reaction by adding the quenching solution.

  • Inject the samples into the HPLC system.

  • Separate the acetylated and deacetylated peptide substrates using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Monitor the elution of the peptides by absorbance at a specific wavelength (e.g., 214 nm).

  • Quantify the peak areas corresponding to the acetylated and deacetylated peptides to determine the extent of the enzymatic reaction and calculate inhibition.

Cellular Target Engagement via Western Blot

To confirm that the compound inhibits sirtuin activity within a cellular context, the acetylation status of a known sirtuin substrate can be assessed. For a putative SIRT2 inhibitor, α-tubulin is a well-established substrate.[8]

Materials:

  • Human cell line (e.g., HCT116)

  • Cell culture medium and reagents

  • "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" and reference inhibitors

  • Lysis buffer

  • Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or a known SIRT2 inhibitor for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against acetylated-α-tubulin.

  • Wash the membrane and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

  • Quantify the band intensities to determine the relative change in α-tubulin acetylation.

Interpreting the Results: A Path to Understanding Selectivity

The data generated from these experiments will allow for a comprehensive assessment of the selectivity of "4-nitro-N-(2,2,2-trifluoroethyl)benzamide." A potent inhibitor will exhibit a low IC50 value against its primary target. The selectivity index can be calculated by dividing the IC50 value for an off-target isoform by the IC50 value for the primary target. A higher selectivity index indicates greater selectivity.

Should "4-nitro-N-(2,2,2-trifluoroethyl)benzamide" demonstrate a low micromolar or nanomolar IC50 against SIRT2 and a significantly higher IC50 against SIRT1 and SIRT3, it would be classified as a selective SIRT2 inhibitor.[8] The cellular western blot data would then be critical to confirm that this in vitro selectivity translates to on-target activity in a more complex biological system.

The presence of the nitro group and the trifluoroethyl moiety in the structure of our test compound are interesting features that may contribute to its binding affinity and selectivity.[9][10] Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be a logical next step to optimize potency and selectivity.

Conclusion

This guide provides a robust framework for the systematic evaluation of the selectivity of a novel benzamide-based compound, "4-nitro-N-(2,2,2-trifluoroethyl)benzamide," as a putative sirtuin inhibitor. By employing a combination of in vitro enzymatic assays and cell-based target engagement studies, researchers can confidently characterize its inhibitory profile and compare it to existing modulators. The detailed protocols and the rationale behind the experimental design are intended to empower researchers to make informed decisions in their quest for novel and selective therapeutic agents.

References

  • O'Brien, T., Tsen, F., & Zheng, W. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(13), 1335–1343.
  • Schemies, J., & Laggner, C. (2016). Sirtuin 6 (SIRT6) Activity Assays. In Methods in Molecular Biology (Vol. 1436, pp. 139–151). Humana Press.
  • O'Brien, T., Tsen, F., & Zheng, W. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. PubMed.
  • Gertz, M., & Steegborn, C. (2010). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Methods in Molecular Biology (Vol. 648, pp. 123–135). Humana Press.
  • BenchChem. (2025). A Comparative Analysis of SIRT1-IN-1 and Sirtinol Selectivity. BenchChem.
  • He, M., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1184–1194.
  • Hoffmann, G., et al. (2013). A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer. Journal of Biological Chemistry, 288(45), 32238–32247.
  • Rumpf, T., et al. (2023).
  • Abcam. (n.d.). SIRT1 Activity Assay Kit (Fluorometric) (ab156065). Abcam.
  • Abcam. (2021). Sirtuin Activity Assay Kit. Abcam.
  • BenchChem. (n.d.). 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. BenchChem.
  • Chung, S., & Denu, J. M. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(18), 4263.
  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1935–1944.
  • PubChem. (n.d.). N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide. PubChem.
  • Clement, S., et al. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity.
  • Yeong, K. Y., et al. (2019).
  • Forloni, G., & Albani, D. (2016). Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models. Journal of Alzheimer's Disease, 53(3), 1193–1207.
  • Han, B., & Wang, W. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(11), 3295.
  • PubChem. (n.d.). N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide. PubChem.
  • Manolov, S., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1739.
  • Suzuki, T., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters, 3(10), 829–833.
  • Yeong, K. Y., et al. (2019). Sirtuin Inhibition and Anti-Cancer Activities of Ethyl 2-benzimidazole-5-carboxylate Derivatives. Chapman University Digital Commons.
  • Dimitrova, D., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775.
  • Hu, Z., et al. (2014). Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. Journal of Medicinal Chemistry, 57(20), 8438–8450.
  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743–748.
  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857–1861.
  • Al-Salahat, A. A., et al. (2023). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. Chemical Biology & Drug Design, 102(5), e14379.
  • Martinez, A., & Rodriguez-Franco, M. I. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636.
  • PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem.
  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO). PubChemLite.
  • Fisher Scientific. (n.d.). 4-Nitro-n-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, 95% Purity, C11H11F3N2O4, 1 gram. Fisher Scientific.

Sources

Validation

A Researcher's Guide to the Synthesis and Reproducibility of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 4-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest in medicinal chemistry due to the common occurrence of both the nitroaromatic and trifluoroethyl moieties in bioactive molecules. We will explore a robust synthetic protocol, delve into the nuances of characterization, and compare its preparation with an alternative methodology, offering field-proven insights to ensure the reliability and consistency of your experimental outcomes.

Introduction: The Significance of Fluorinated Nitrobenzamides

The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Similarly, the nitro group is a well-established pharmacophore found in a variety of therapeutic agents, known to influence electronic properties and participate in crucial binding interactions.[2] The combination of these two functionalities in 4-nitro-N-(2,2,2-trifluoroethyl)benzamide presents a scaffold with potential applications in the development of novel therapeutic agents. This guide aims to provide a comprehensive resource for the reproducible synthesis and characterization of this compound.

Synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide: A Validated Protocol

The most direct and widely applicable method for the synthesis of benzamides is the acylation of an amine with a corresponding benzoyl chloride. This approach, known for its efficiency and reliability, is the recommended pathway for producing 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Experimental Workflow: Amide Formation

reagents 4-Nitrobenzoyl Chloride + 2,2,2-Trifluoroethylamine reaction Acylation Reaction (DCM, Triethylamine, 0°C to RT) reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide purification->product

Caption: A generalized workflow for the synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Detailed Step-by-Step Methodology

Materials:

  • 4-Nitrobenzoyl chloride

  • 2,2,2-Trifluoroethylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add 2,2,2-trifluoroethylamine (1.1 equivalents) dropwise, followed by the slow addition of triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. These washing steps remove unreacted amine, excess acid or base, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Characterization and Data for Reproducibility

Parameter Expected Data
Appearance White to pale yellow solid
Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
¹H NMR Signals corresponding to the aromatic protons of the 4-nitrophenyl group and the methylene protons of the trifluoroethyl group are expected. The aromatic protons will likely appear as two doublets in the downfield region (around 8.0-8.4 ppm). The methylene protons will show a quartet due to coupling with the fluorine atoms. The amide proton will appear as a triplet.
¹³C NMR Signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being the most downfield), and the carbons of the trifluoroethyl group are expected. The carbon of the CF3 group will appear as a quartet.
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of the compound is expected.

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration used. Researchers should compare their obtained spectra with the data available in spectral databases for confirmation.

Comparative Analysis: An Alternative Synthetic Approach

While the acyl chloride method is highly reliable, an alternative approach involves the use of a coupling agent to facilitate the amide bond formation directly from the corresponding carboxylic acid, 4-nitrobenzoic acid.

Alternative Workflow: Amide Coupling Reaction

reagents 4-Nitrobenzoic Acid + 2,2,2-Trifluoroethylamine coupling Coupling Reaction (e.g., HATU, DIPEA, DMF) reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product 4-nitro-N-(2,2,2-trifluoroethyl)benzamide purification->product

Caption: An alternative workflow for the synthesis using a peptide coupling agent.

Comparison of Methodologies
FeatureAcyl Chloride MethodCoupling Agent Method
Starting Material 4-Nitrobenzoyl chloride4-Nitrobenzoic acid
Reagents Triethylamine (or other base)Peptide coupling agent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA)
Byproducts Triethylammonium chlorideUrea derivatives (for EDC), other soluble byproducts
Reaction Conditions Generally mild (0°C to RT)Typically room temperature
Advantages High reactivity, often faster reactions, readily available starting material.Avoids the use of a moisture-sensitive and corrosive acyl chloride. Can be milder for sensitive substrates.
Disadvantages 4-Nitrobenzoyl chloride is a lachrymator and moisture-sensitive.Coupling agents can be expensive, and byproduct removal can sometimes be challenging.
Reproducibility High, provided anhydrous conditions are maintained.High, with proper control of stoichiometry and reaction time.

Expert Insight: For routine synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, the acyl chloride method is generally more cost-effective and straightforward. However, if the synthesis is part of a larger library synthesis or involves sensitive functional groups that might not be compatible with the conditions for forming the acyl chloride, the coupling agent method offers a valuable and often milder alternative. The choice of method should be guided by the specific experimental context, available resources, and the scale of the synthesis.

Conclusion and Future Directions

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be reliably and reproducibly achieved through the standard acylation of 2,2,2-trifluoroethylamine with 4-nitrobenzoyl chloride. Careful attention to experimental detail, particularly maintaining anhydrous conditions and thorough purification, is key to obtaining a high-purity product. The availability of spectral data in public databases serves as a crucial tool for the validation of experimental results.

Further research into the biological activities of this and related compounds could uncover novel therapeutic applications. The methodologies described in this guide provide a solid foundation for such investigations, ensuring that the starting material for biological screening is of high quality and that the synthesis can be consistently reproduced across different laboratories.

References

[4] Wiley-VCH. (2007). Supporting Information. Retrieved from a relevant scientific publication. [5] Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC - NIH. [6] BMRB. bmse000668 Benzamide. Retrieved from the Biological Magnetic Resonance Bank. [7] PubChem. 4-Nitrobenzamide. Retrieved from PubChem. [8] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [9] Royal Society of Chemistry. Supplementary Information. Retrieved from a relevant scientific publication. [10] Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [11] Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. ResearchGate. Sigma-Aldrich. 4-Nitrobenzamide 98%. Retrieved from Sigma-Aldrich. [12] Gunn, B. C., & Stevens, M. F. G. (1973). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1, 1682-1688. [3] SpectraBase. 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from SpectraBase. [13] The Chemical Reactivity of 4-Nitrobenzamide in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [1] Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. [14] The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. [15] Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [16] Gaikwad, V. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [17] PubChem. 4-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from PubChem. [18] PubChem. 3-(2,2,2-Trifluoroethyl)benzamide. Retrieved from PubChem. [19] Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [20] 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [21] Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [22] N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [2] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [23] 4-Nitro-n-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, 95% Purity, C11H11F3N2O4, 1 gram. St. Louis, MO.

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 4-nitro-N-(2,2,2-trifluoroethyl)benzamide

As researchers and scientists in drug development, our work necessitates the synthesis and handling of novel chemical entities. 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is one such compound, and while it holds potential...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work necessitates the synthesis and handling of novel chemical entities. 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is one such compound, and while it holds potential, its structure demands a proactive and informed approach to safety. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to build a culture of safety that goes beyond mere compliance, ensuring the well-being of all laboratory personnel.

Hazard Assessment: A Triad of Risks

  • Nitroaromatic Toxicity : The 4-nitrobenzamide moiety is the most significant contributor to the compound's toxicological profile. Nitroaromatic compounds are known for their potential to cause skin irritation and are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Acute exposure can lead to conditions such as methemoglobinemia, characterized by symptoms like cyanosis, headache, and dizziness. Chronic exposure poses risks to the liver and nervous system.

  • Fluorinated Compound Reactivity : The N-(2,2,2-trifluoroethyl) group introduces hazards related to fluorinated compounds. While generally stable, high temperatures or improper handling during quenching of reactions could lead to the release of highly toxic and corrosive hydrogen fluoride (HF).[4][5] Exposure to HF can cause severe, penetrating chemical burns that may have delayed effects.[5][6]

  • Inhalation of Particulates : As a solid, this compound can become airborne, creating a risk of respiratory tract irritation and systemic toxicity through inhalation.[1][7]

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, a multi-layered PPE strategy is essential. The selection of PPE should always be guided by a task-specific risk assessment.[8][9][10]

Eye and Face Protection

Given the risk of splashes from liquid chemicals and the potential for airborne particles, robust eye and face protection is non-negotiable.[10][11]

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory for all work with this compound.[4][8] Safety glasses, even with side shields, do not offer adequate protection against chemical splashes.[6]

  • Enhanced Protection : When there is a significant risk of splashing, such as during transfers of solutions or reaction work-ups, a full-face shield must be worn in addition to chemical splash goggles.[12][13]

Hand Protection

Selecting the appropriate gloves is critical to prevent dermal absorption. No single glove material protects against all chemicals, so a thoughtful selection based on the task is necessary.[13]

  • For Solids and Incidental Contact : Double-gloving with nitrile gloves is recommended for handling the solid compound or for tasks with minimal risk of liquid contact.[12] Nitrile provides good resistance to a range of organic chemicals.

  • For Solutions and Prolonged Contact : When working with solutions of the compound, particularly in organic solvents, a more robust glove material such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts for the specific solvent being used.

  • Glove Hygiene : Gloves should be inspected for any signs of degradation before use. If contamination occurs, gloves should be removed and replaced immediately, following proper doffing procedures to avoid skin contact. Hands should be washed thoroughly after removing gloves.

Body Protection

Protecting the skin from potential splashes and contamination is crucial.

  • Laboratory Coat : A flame-resistant lab coat should be worn at all times and kept fully fastened.[12]

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as large-scale reactions or transfers, a chemical-resistant apron should be worn over the lab coat.[12]

  • Footwear : Fully enclosed, chemical-resistant footwear is required.[8]

Respiratory Protection

Engineering controls are the primary line of defense against inhalation hazards.

  • Fume Hood : All work with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, including weighing, transferring, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[12]

  • Respirator : In the rare event that engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[11] A proper fit test and training are required before using a respirator.[9]

Operational and Disposal Plans

A proactive plan for handling and disposal is a critical component of laboratory safety.

Step-by-Step Handling Protocol
  • Preparation : Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Weighing : Weigh the solid compound within the fume hood. Use a disposable weighing boat or paper to minimize contamination of balances.

  • Transfer : When transferring the solid or solutions, do so slowly and carefully to avoid creating dust or splashing.

  • Reaction Monitoring : Keep the fume hood sash at the lowest practical height while working.

  • Decontamination : After the procedure, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

Waste Disposal Plan

Improper disposal of hazardous waste can have serious environmental and legal consequences.[14] All waste containing 4-nitro-N-(2,2,2-trifluoroethyl)benzamide must be treated as hazardous waste.

  • Solid Waste : All contaminated solid waste, including gloves, weighing papers, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.[4]

  • Regulatory Compliance : All hazardous waste must be managed and disposed of in accordance with EPA regulations (specifically 40 CFR 260-262) and any state or institutional requirements.[15]

Visual Workflow Guides

To further clarify these procedures, the following diagrams illustrate the decision-making process for PPE selection and spill response.

PPE_Selection_Workflow cluster_task Task Assessment cluster_ppe Required PPE start Identify Task weighing Weighing Solid start->weighing Solid Handling solution Handling Solution start->solution Liquid Handling spill Spill Cleanup start->spill Emergency ppe_base Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes weighing->ppe_base solution->ppe_base ppe_enhanced Enhanced PPE: - Face Shield - Chemical Apron - Consider Neoprene/Butyl Gloves solution->ppe_enhanced Splash Risk spill->ppe_base spill->ppe_enhanced ppe_spill Spill Response PPE: - NIOSH Respirator - Heavy-duty Gloves - Chemical Resistant Boot Covers spill->ppe_spill

Caption: PPE Selection Workflow based on the laboratory task.

Spill_Response_Procedure spill_event Spill Occurs alert Alert Personnel & Evacuate Area spill_event->alert ppe Don Appropriate PPE (See Workflow) alert->ppe contain Contain Spill (Use absorbent pads) ppe->contain neutralize Neutralize (If applicable) Follow specific protocol contain->neutralize cleanup Collect Waste into Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident to EHS decontaminate->report

Caption: Step-by-step procedure for responding to a chemical spill.

References

  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PPE Requirements – OSHA. (n.d.). Tucker Safety. Retrieved from [Link]

  • OSHA PPE Standards: Essential Workplace Guidelines. (n.d.). Frontline Data Solutions. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Chloro-4-nitrobenzamide. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Master Guide to Hazardous Waste Disposal. (n.d.). U.S. Waste Industries. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet: 4-Nitrobenzamide. (2010, June 10). ScienceLab.com. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. (n.d.). EIGA. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • PPE Solutions for Chemical Industries. (n.d.). 3M. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-(2,2,2-trifluoroethyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.